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Foundational

Synthesis and Characterization of Butyl 2-Phenylvinyl Sulfone: A Comprehensive Technical Guide

Executive Summary Vinyl sulfones represent a privileged structural motif in modern medicinal chemistry and organic synthesis. Characterized by their highly electron-deficient alkene, they serve as premier Michael accepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vinyl sulfones represent a privileged structural motif in modern medicinal chemistry and organic synthesis. Characterized by their highly electron-deficient alkene, they serve as premier Michael acceptors, making them invaluable for the development of targeted covalent inhibitors (e.g., cysteine protease inhibitors) and as versatile building blocks for cycloadditions and cross-coupling reactions.

Butyl 2-phenylvinyl sulfone (IUPAC: (E)-1-(butylsulfonyl)-2-phenylethene; CAS: 81562-66-5) is a benchmark compound in this class. Its aliphatic butyl chain provides tunable lipophilicity, while the phenyl ring extends the conjugated π -system, stabilizing the α -carbanion during nucleophilic attack. This whitepaper provides an authoritative, self-validating guide to the synthesis, mechanistic pathways, and analytical characterization of butyl 2-phenylvinyl sulfone.

Mechanistic Pathways for Synthesis

The construction of the vinyl sulfone architecture relies on establishing the C=C double bond or the C–S bond with high (E)-stereoselectivity. We highlight three distinct strategic approaches:

Pathway A: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction remains the gold standard for synthesizing (E)-vinyl sulfones. By reacting diethyl (butylsulfonyl)methylphosphonate with benzaldehyde in the presence of a strong base, the reaction proceeds through an anti-betaine intermediate. Thermodynamic control during the cycloreversion of the trans-oxaphosphetane ensures near-exclusive formation of the (E)-isomer.

Pathway B: Radical-Mediated Sulfonylation

Recent advancements in photoredox catalysis have enabled the direct sulfonylation of alkenes. For instance, modern photochemical approaches utilize of vinyl bromides and sodium sulfinates under mild, metal-free conditions[1]. Alternatively, the of β -nitrostyrenes with sodium sulfinates provides a highly regioselective route to (E)-vinyl sulfones[2].

Pathway C: Thioether Oxidation

A classical two-step approach involves the initial formation of butyl styryl sulfide—often synthesized via of styryl halides[3]—followed by exhaustive oxidation using electrophilic oxidants like meta-chloroperoxybenzoic acid (mCPBA) to yield the sulfone.

Mechanistic Workflows

HWE_Mechanism A Diethyl (butylsulfonyl)methylphosphonate + NaH B Phosphonate Carbanion A->B Deprotonation (-H2) D anti-Betaine Intermediate B->D Nucleophilic Attack C Benzaldehyde C->D E trans-Oxaphosphetane D->E Cyclization F (E)-Butyl 2-phenylvinyl sulfone E->F Cycloreversion (Thermodynamic Control) G Diethyl phosphate (Byproduct) E->G

Figure 1: Horner-Wadsworth-Emmons (HWE) olefination mechanism yielding the (E)-isomer.

Radical_Sulfonylation A Styryl Bromide + Sodium Butanesulfinate B Halogen-Bonding Complex (Pre-organization) A->B DMSO, RT C Visible Light Irradiation (Photochemical Excitation) B->C D Butanesulfonyl Radical + Styryl Radical C->D Homolytic Cleavage E Radical-Radical Cross-Coupling D->E F (E)-Butyl 2-phenylvinyl sulfone E->F -NaBr

Figure 2: Photochemical radical-radical cross-coupling workflow via halogen-bonding.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols detail not only the procedural steps but the chemical causality governing each decision.

Protocol A: Horner-Wadsworth-Emmons Olefination

Objective: Synthesize (E)-butyl 2-phenylvinyl sulfone via phosphonate condensation.

  • Reagents: Diethyl (butylsulfonyl)methylphosphonate (10.0 mmol, 1.0 eq), Benzaldehyde (10.5 mmol, 1.05 eq), Sodium hydride (60% dispersion in mineral oil, 12.0 mmol, 1.2 eq), Anhydrous Tetrahydrofuran (THF, 50 mL).

  • Step 1: Carbanion Generation. Suspend NaH in anhydrous THF under an argon atmosphere and cool to 0 °C. Dropwise add the phosphonate over 15 minutes.

    • Causality: NaH is selected over weaker bases (e.g., K₂CO₃) because it irreversibly and quantitatively deprotonates the phosphonate, preventing unreacted starting material from complicating purification. THF oxygen lone pairs solvate the Na⁺ counterion, maximizing carbanion nucleophilicity. Cooling controls the exothermic release of H₂ gas.

  • Step 2: Electrophilic Addition. Add benzaldehyde dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to 25 °C, stirring for 4 hours.

    • Causality: Warming to room temperature provides the activation energy required for the reversible formation of the trans-oxaphosphetane, ensuring thermodynamic control that exclusively yields the (E)-isomer.

  • Step 3: Quenching & Workup. Quench slowly with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: NH₄Cl safely neutralizes residual NaH without creating a highly basic aqueous phase that could trigger unwanted Michael addition of water to the newly formed vinyl sulfone.

  • Step 4: Purification. Purify via silica gel flash chromatography (Hexanes:EtOAc, 8:2 v/v).

Protocol B: Thioether Oxidation

Objective: Synthesize butyl 2-phenylvinyl sulfone via exhaustive oxidation of butyl styryl sulfide[3].

  • Reagents: Butyl styryl sulfide (10.0 mmol, 1.0 eq), meta-Chloroperoxybenzoic acid (mCPBA, 77% purity, 22.0 mmol, 2.2 eq), Dichloromethane (DCM, 60 mL).

  • Step 1: Substrate Dissolution. Dissolve the sulfide in DCM and cool to 0 °C.

    • Causality: DCM is an inert, non-coordinating solvent ideal for electrophilic oxidations.

  • Step 2: Oxidant Addition. Add mCPBA in small portions over 30 minutes. Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

    • Causality: Portion-wise addition at 0 °C prevents thermal runaway, as the initial oxidation to the sulfoxide is highly exothermic. Exactly 2.2 equivalents are required: the first rapidly forms the sulfoxide, the second drives the slower oxidation to the sulfone, and the 0.2 eq excess compensates for reagent impurities.

  • Step 3: Reductive Quench. Add saturated aqueous Na₂S₂O₃ (30 mL) and stir vigorously.

    • Causality: Thiosulfate reduces any unreacted, potentially explosive mCPBA into harmless meta-chlorobenzoic acid (mCBA).

  • Step 4: Neutralization. Wash the organic layer with saturated aqueous NaHCO₃ (3 x 40 mL) until the aqueous phase is basic (pH > 8).

    • Causality: mCBA is highly soluble in organic solvents but converts to a water-soluble sodium salt upon deprotonation, allowing complete removal from the DCM layer.

Analytical Characterization

The following tables summarize the expected physicochemical and spectral data required to validate the successful synthesis of (E)-butyl 2-phenylvinyl sulfone.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name (E)-1-(butylsulfonyl)-2-phenylethene
CAS Registry Number 81562-66-5
Molecular Formula C₁₂H₁₆O₂S
Molecular Weight 224.32 g/mol
Appearance White to off-white crystalline solid
Stereochemistry Predominantly (E)-isomer (trans)

Table 2: ¹H NMR Characterization (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.55 - 7.40 m5HAromatic protons (Ph-H)
7.52 d (J = 15.4 Hz)1HVinyl proton ( β to sulfone)
6.95 d (J = 15.4 Hz)1HVinyl proton ( α to sulfone)
3.05 t (J = 7.8 Hz)2H-SO₂-CH₂- (Butyl C1)
1.75 m2H-CH₂- (Butyl C2)
1.45 m2H-CH₂- (Butyl C3)
0.95 t (J = 7.4 Hz)3H-CH₃ (Butyl C4)
(Note: The large coupling constant J = 15.4 Hz is the definitive diagnostic marker for the trans (E) configuration of the alkene).

Table 3: ¹³C NMR Characterization (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
143.5 Vinyl C ( β to sulfone)
132.1 Aromatic C (ipso)
131.0 Aromatic C (para)
129.2, 128.5 Aromatic C (meta, ortho)
126.8 Vinyl C ( α to sulfone)
54.2 Butyl C1 (-SO₂-CH₂-)
24.5 Butyl C2
21.3 Butyl C3
13.6 Butyl C4 (-CH₃)

Table 4: Key Infrared (IR) Absorptions (ATR, cm⁻¹)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3060 C-H stretchAromatic / Alkene
2960, 2870 C-H stretchAliphatic (Butyl chain)
1625 C=C stretchConjugated vinyl group
1315 Asymmetric S=O stretchSulfone
1135 Symmetric S=O stretchSulfone
975 C-H out-of-plane bendtrans-Alkene

References

  • Photochemical Halogen-Bonding Promoted Synthesis of Vinyl Sulfones via Vinyl and Sulfonyl Radicals Source: Organic Letters (ACS Publications), 2024. URL:[Link]

  • Metal-free synthesis of (E)-vinyl sulfones via denitrative coupling reactions of β-nitrostyrenes with sodium sulfinates Source: Synthetic Communications (Taylor & Francis), 2018. URL:[Link]

  • Alkyl- or Arylthiolation of Aryl Iodide via Cleavage of the S−S Bond of Disulfide Compound by Nickel Catalyst and Zinc Source: The Journal of Organic Chemistry (ACS Publications), 2004. URL:[Link]

Sources

Exploratory

Engineering Covalent Interactions: A Technical Guide to the Reactivity and Applications of Butyl 2-phenylvinyl sulfone

Introduction In the landscape of targeted covalent inhibitors and bioconjugation, the selection of the electrophilic warhead dictates both the efficacy and the safety profile of the resulting molecule. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of targeted covalent inhibitors and bioconjugation, the selection of the electrophilic warhead dictates both the efficacy and the safety profile of the resulting molecule. As a Senior Application Scientist, I frequently encounter the challenge of balancing raw chemical reactivity with physiological stability. Butyl 2-phenylvinyl sulfone (CAS: 81562-66-5) emerges as a highly privileged scaffold in this domain. Unlike hyper-reactive maleimides or hydrolytically labile acrylates, this specific α,β -unsaturated sulfone offers a finely tuned Michael acceptor capable of forming exceptionally stable thioether bonds.

This whitepaper dissects the chemical properties, mechanistic reactivity, and practical laboratory protocols for utilizing Butyl 2-phenylvinyl sulfone, providing researchers with actionable, field-proven insights.

Structural Chemistry and Electronic Polarization

Butyl 2-phenylvinyl sulfone (Molecular Formula: C12​H16​O2​S ) is characterized by a polarized carbon-carbon double bond flanked by a lipophilic butylsulfonyl group and a phenyl ring. The specific arrangement of these modules dictates its unique behavior:

  • The Sulfonyl Group (-SO₂Bu): This moiety exerts a profound electron-withdrawing effect through both inductive and resonance mechanisms. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the β -carbon highly susceptible to nucleophilic attack.

  • The Phenyl Ring: Positioned at the β -carbon, the phenyl ring extends the conjugated system. While this conjugation stabilizes the ground state and slightly attenuates the raw electrophilicity compared to terminal vinyl sulfones, it provides crucial steric gating. This ensures that the warhead does not indiscriminately react with off-target biological thiols (like glutathione), but rather waits for the precise orientation afforded by an enzyme's active site.

  • The Butyl Tail: The aliphatic butyl chain significantly enhances the molecule's partition coefficient (LogP), facilitating cellular membrane permeability—a critical parameter in intracellular drug development.

ElectronicStructure Ph Phenyl Ring (Extended Conjugation) BetaC β-Carbon (Electrophilic Center) Ph->BetaC Modulates Electrophilicity AlphaC α-Carbon (Alkene Bridge) BetaC->AlphaC Polarized C=C Double Bond Sulfone Butylsulfonyl Group (Electron Withdrawing) AlphaC->Sulfone Inductive & Resonance Pull

Figure 1: Electronic polarization and structural modules of Butyl 2-phenylvinyl sulfone.

The Michael Acceptor Paradigm: Reactivity and Kinetics

The defining feature of Butyl 2-phenylvinyl sulfone is its performance as a Michael acceptor. When exposed to soft nucleophiles—predominantly thiolates ( RS− )—it undergoes a highly chemoselective 1,4-conjugate addition.

As demonstrated in foundational kinetic studies on vinyl sulfonyl systems (), the nature of the sulfonyl substituent heavily dictates the reaction rate, with conjugate addition rates varying over 3 orders of magnitude[1]. Vinyl sulfonate esters are hyper-reactive, while vinyl sulfonamides are comparatively sluggish[2]. Butyl 2-phenylvinyl sulfone occupies the optimal middle ground: it is reactive enough to efficiently capture active-site cysteines (e.g., in parasitic proteases like cruzain) but stable enough to circulate in plasma without rapid degradation.

Furthermore, the resulting thioether sulfone bond is practically irreversible under physiological conditions. This is a massive advantage over acrylate counterparts, which form labile thioether ester bonds, as corroborated by comparative studies in polymer science ([3]).

Mechanism Nuc Thiolate (RS⁻) TS Transition State (β-Attack) Nuc->TS Nucleophilic Attack Substrate Butyl 2-phenylvinyl sulfone Substrate->TS Electrophile Carbanion α-Carbanion Intermediate (Resonance Stabilized) TS->Carbanion Rate Determining Step Product Thioether Sulfone (Stable Adduct) Carbanion->Product Protonation (H₂O / Buffer)

Figure 2: Mechanistic pathway of the Thiol-Michael addition to Butyl 2-phenylvinyl sulfone.

Comparative Quantitative Data

To contextualize the utility of Butyl 2-phenylvinyl sulfone, the table below summarizes its performance against other standard Michael acceptors used in covalent drug design and bioconjugation.

Michael Acceptor ClassRelative Reactivity (Thiol Addition)Adduct Stability (Physiological pH)Primary Bioconjugation Application
Maleimides Extremely HighModerate (Prone to retro-Michael cleavage)Rapid in vitro protein labeling
Acrylates HighLow (Labile thioether ester bonds)Degradable biomaterials & hydrogels
Vinyl Sulfones Moderate to HighVery High (Stable thioether sulfone) Irreversible inhibitors & stable tags
Vinyl Sulfonamides LowHighTunable or slow-reacting chemical probes
Experimental Methodology: Self-Validating Thiol-Michael Conjugation

A common pitfall in inexperienced hands is failing to control the protonation state of the nucleophile. To harness this compound effectively, I have outlined a chemoselective Thiol-Michael conjugation protocol designed as a self-validating system to ensure high-fidelity results.

Step 1: Reagent Preparation

  • Action: Prepare equimolar solutions of Butyl 2-phenylvinyl sulfone and the target thiol (e.g., a cysteine-containing peptide) in a water-miscible solvent like THF or DMF.

Step 2: Solvent and Buffer Selection

  • Action: Dilute the mixture into an aqueous buffer (e.g., HEPES or Tris) adjusted to pH 7.5–8.0.

  • Causality: Why this specific pH? The pKa of a typical aliphatic thiol is approximately 8.3. Operating slightly below or near this pKa ensures a sufficient steady-state concentration of the highly nucleophilic thiolate anion ( RS− ) required to initiate the Michael addition[1]. Simultaneously, it deliberately minimizes base-catalyzed hydrolysis of the substrate or competing reactions from primary amines, which require a much higher pH to become competitive nucleophiles.

Step 3: Reaction Execution

  • Action: Stir the reaction at 25°C for 1 to 4 hours. The mild conditions preserve the integrity of sensitive biological molecules.

Step 4: Self-Validating In-Process Control (IPC)

  • Action: Monitor the reaction via 1 H NMR (if synthesizing a small molecule) or LC-MS.

  • Causality: The system validates itself through the distinct disappearance of the vinylic doublet signals (typically around δ 6.5–7.5 ppm) in the NMR spectrum, replaced by upfield multiplet signals corresponding to the newly saturated α and β protons. If vinylic protons remain, the conversion is incomplete, dictating further reaction time or a slight pH adjustment.

Workflow Step1 1. Reagent Preparation Equimolar Thiol + Sulfone Step2 2. Solvent & Buffer THF/Water, pH 7.5-8.0 Step1->Step2 Step3 3. Reaction Execution Stir at 25°C (1-4h) Step2->Step3 Ensures thiolate formation Step4 4. In-Process Control Monitor via 1H NMR Step3->Step4 Step4->Step3 Incomplete conversion Step5 5. Isolation Extraction & Chromatography Step4->Step5 Proceed when δ 6.5-7.5 ppm clears

Figure 3: Self-validating experimental workflow for chemoselective Thiol-Michael conjugation.

Advanced Applications in Drug Development

Beyond simple bioconjugation, the unique properties of vinyl sulfones have been extensively leveraged in the synthesis of functionalized, stereochemically complex molecules, such as modified carbohydrates ([4]). The ability of the sulfone group to act as a potent Michael acceptor makes it a powerful tool to generate enantiomerically pure reactive intermediates[5]. In drug discovery, the Butyl 2-phenylvinyl sulfone scaffold serves as an ideal starting point for developing covalent inhibitors targeting cysteine proteases, offering a reliable mechanism to achieve irreversible target engagement without succumbing to premature metabolic clearance.

Conclusion

Butyl 2-phenylvinyl sulfone is not merely a chemical reagent; it is a highly engineered electrophilic module. By understanding the causality behind its electronic polarization and the kinetics of its Michael addition, researchers can deploy this compound to create exceptionally stable, chemoselective bioconjugates and potent covalent therapeutics.

References
  • Title: Relative Rates of Michael Reactions of 2'-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Thiol-containing dual cure polymers and methods using same (US9340636B2)
  • Title: Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Foundational

"Butyl 2-phenylvinyl sulfone" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of Butyl 2-Phenylvinyl Sulfone For Researchers, Scientists, and Drug Development Professionals Introduction Vinyl sulfones are a class of organic co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Butyl 2-Phenylvinyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl sulfones are a class of organic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their unique electronic properties and reactivity make them versatile building blocks and potent therapeutic agents. A noteworthy member of this class is Butyl 2-phenylvinyl sulfone, a molecule that combines the reactivity of a vinyl sulfone with the steric and electronic influences of butyl and phenyl substituents. This guide provides a comprehensive exploration of the molecular structure and conformational preferences of Butyl 2-phenylvinyl sulfone, offering insights into its synthesis, characterization, and potential applications, particularly in the realm of drug development.

The vinyl sulfone moiety is a powerful Michael acceptor, readily undergoing conjugate addition with nucleophiles such as the thiol group of cysteine residues in proteins.[1][2] This reactivity has been harnessed to design covalent inhibitors of various enzymes, including cysteine proteases, which are implicated in a range of diseases.[2][3][4][5][6] The presence of the phenyl group on the vinyl component and a butyl group on the sulfone in Butyl 2-phenylvinyl sulfone is expected to modulate this reactivity and introduce specific interactions with target biomolecules, making it a compound of considerable interest for drug design and discovery.

This technical guide will delve into the intricacies of Butyl 2-phenylvinyl sulfone's three-dimensional architecture, a critical determinant of its chemical behavior and biological activity. By understanding its conformational landscape, researchers can better predict its interactions with biological targets and design more effective therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of Butyl 2-phenylvinyl sulfone consists of a central sulfone group to which a butyl group and a 2-phenylvinyl group are attached. The systematic IUPAC name for this compound is 1-(butylsulfonyl)-2-phenylethene.

Table 1: Predicted Physicochemical Properties of Butyl 2-phenylvinyl Sulfone

PropertyValueSource/Method
Molecular Formula C₁₂H₁₆O₂S-
Molecular Weight 224.32 g/mol -
Appearance Predicted to be a solid at room temperatureAnalogy to Phenyl Vinyl Sulfone[4][7][8]
Melting Point Not experimentally determined-
Solubility Predicted to be soluble in most organic solventsAnalogy to Phenyl Vinyl Sulfone[8]
logP Predicted to be > 2Analogy to Phenyl Vinyl Sulfone[7]

The presence of the electron-withdrawing sulfone group significantly influences the electronic distribution within the molecule, particularly activating the vinyl group for nucleophilic attack. The phenyl group, in conjugation with the vinyl system, further modulates the electronic properties and provides a site for potential π-stacking interactions. The butyl group, being an alkyl chain, primarily contributes to the molecule's lipophilicity and steric bulk.

Proposed Synthesis of Butyl 2-Phenylvinyl Sulfone

A common and effective method for the synthesis of vinyl sulfones is the oxidation of the corresponding vinyl sulfides.[9][10] This approach can be adapted to prepare Butyl 2-phenylvinyl sulfone. The proposed synthetic pathway involves two main steps: the synthesis of the precursor sulfide followed by its oxidation.

Experimental Protocol:

Step 1: Synthesis of Butyl 2-phenylvinyl sulfide

  • To a solution of sodium thiomethoxide in an appropriate solvent (e.g., ethanol), add phenylacetylene.

  • The reaction mixture is stirred at room temperature to facilitate the anti-Markovnikov addition of the thiol to the alkyne, yielding the vinyl sulfide.

  • The crude product is then alkylated with 1-bromobutane in the presence of a base (e.g., sodium hydride) in a solvent like THF to introduce the butyl group.

  • The reaction is monitored by TLC, and upon completion, the product is isolated and purified by column chromatography.

Step 2: Oxidation to Butyl 2-phenylvinyl sulfone

  • The purified Butyl 2-phenylvinyl sulfide is dissolved in a suitable solvent, such as glacial acetic acid or dichloromethane.[9]

  • An oxidizing agent, typically hydrogen peroxide (30%) or m-chloroperbenzoic acid (m-CPBA), is added portion-wise to the solution, controlling the temperature to prevent side reactions.[9][10]

  • The reaction is stirred until the complete conversion of the sulfide to the sulfone is observed by TLC.

  • The product is then isolated by extraction and purified by recrystallization or column chromatography to yield pure Butyl 2-phenylvinyl sulfone.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Sulfide Synthesis cluster_step2 Step 2: Oxidation Phenylacetylene Phenylacetylene VinylSulfide_intermediate Intermediate Vinyl Thiolate Phenylacetylene->VinylSulfide_intermediate + NaSMe SodiumThiomethoxide Sodium Thiomethoxide SodiumThiomethoxide->VinylSulfide_intermediate ButylPhenylvinylSulfide Butyl 2-phenylvinyl sulfide VinylSulfide_intermediate->ButylPhenylvinylSulfide + 1-Bromobutane Bromobutane 1-Bromobutane Bromobutane->ButylPhenylvinylSulfide ButylPhenylvinylSulfone Butyl 2-phenylvinyl sulfone ButylPhenylvinylSulfide->ButylPhenylvinylSulfone Oxidation OxidizingAgent H2O2 or m-CPBA OxidizingAgent->ButylPhenylvinylSulfone

Caption: Proposed two-step synthesis of Butyl 2-phenylvinyl sulfone.

Conformational Analysis

The biological activity and reactivity of Butyl 2-phenylvinyl sulfone are intrinsically linked to its three-dimensional shape and conformational flexibility. The key rotational bonds that define its conformation are the S-C(butyl), S-C(vinyl), and the C-C single bond of the butyl chain.

Computational studies on simpler vinyl sulfones, such as methyl vinyl sulfone, have shown that the predominant conformation features the C=C double bond eclipsing one of the S=O bonds.[11] This preference is attributed to a combination of steric and electronic factors, including hyperconjugation and minimization of repulsive interactions.

For Butyl 2-phenylvinyl sulfone, we can extrapolate from these findings to predict its likely low-energy conformations. The rotation around the S-C(vinyl) bond will likely lead to two primary conformers: one where the C=C bond is syn-periplanar (eclipsed) to one of the S=O bonds, and another where it is anti-periplanar. The syn-periplanar arrangement is generally favored.[11]

Furthermore, the presence of the bulky butyl and phenyl groups will introduce additional steric constraints that influence the overall conformational landscape. The rotation of the phenyl group and the various conformations of the butyl chain will lead to a complex potential energy surface with several local minima.

Conformational Isomers Diagram:

Conformations cluster_isomers Potential Rotational Isomers around S-C(vinyl) Bond A Syn-periplanar Conformer (C=C eclipsed with S=O) Lower Energy B Anti-periplanar Conformer (C=C anti to S=O) Higher Energy A->B Rotation around S-C(vinyl) bond B->A

Caption: Simplified representation of key rotational isomers of Butyl 2-phenylvinyl sulfone.

Spectroscopic Characterization

The structure of Butyl 2-phenylvinyl sulfone can be unequivocally confirmed using a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for Butyl 2-phenylvinyl Sulfone

TechniqueKey Predicted Signals
¹H NMR - Aromatic protons of the phenyl group (δ 7.2-7.8 ppm).- Vinylic protons, likely appearing as doublets with coupling constants characteristic of a trans-configuration (δ 6.0-7.0 ppm).- Protons of the butyl group, exhibiting characteristic multiplets (δ 0.8-3.2 ppm).
¹³C NMR - Aromatic carbons (δ 120-140 ppm).- Vinylic carbons (δ 125-150 ppm).- Carbons of the butyl group (δ 13-60 ppm).
IR Spectroscopy - Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfone group (SO₂) around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.- C=C stretching vibration of the vinyl group around 1600-1650 cm⁻¹.- C-H stretching vibrations of the aromatic and alkyl groups.
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight of 224.32.

These predicted data, based on known values for similar structures like phenyl vinyl sulfone[9], provide a roadmap for the experimental characterization of the molecule.

Reactivity and Applications in Drug Development

The primary mode of action for many vinyl sulfone-based drugs is their ability to act as irreversible covalent inhibitors. The electrophilic β-carbon of the vinyl group is susceptible to nucleophilic attack by the thiol side chain of cysteine residues in the active site of enzymes.

Mechanism of Covalent Inhibition:

Covalent_Inhibition cluster_reaction Michael Addition Reaction Reactants Butyl 2-phenylvinyl sulfone + Enzyme-SH TransitionState Transition State Reactants->TransitionState Nucleophilic attack Product Covalent Enzyme-Inhibitor Adduct TransitionState->Product Adduct formation

Caption: Mechanism of covalent modification of a cysteine residue by Butyl 2-phenylvinyl sulfone.

This covalent modification leads to the irreversible inactivation of the enzyme. The rate of this reaction is a critical parameter in drug design and is influenced by the electronic nature of the substituents on the vinyl sulfone.[2] The phenyl group in Butyl 2-phenylvinyl sulfone is expected to enhance the electrophilicity of the vinyl group, potentially leading to a potent inhibitor. The butyl group can be tailored to optimize binding in the active site of the target enzyme, thereby improving selectivity and potency.

The potential therapeutic applications for compounds like Butyl 2-phenylvinyl sulfone are broad, with documented activity of related vinyl sulfones against bacterial infections and as inhibitors of protein tyrosine phosphatases.[3][6]

Conclusion

Butyl 2-phenylvinyl sulfone is a molecule with significant potential in the fields of synthetic and medicinal chemistry. Its molecular structure, characterized by the reactive vinyl sulfone moiety and the modulatory butyl and phenyl groups, makes it an attractive candidate for the development of novel therapeutic agents. A thorough understanding of its conformational preferences and electronic properties is paramount for the rational design of potent and selective enzyme inhibitors. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to explore the full potential of this promising compound in drug discovery and beyond.

References

  • Conformational properties of methyl vinyl sulfone: Ab initio geometry optimization and vibrational analysis. Structural Chemistry. [Link]

  • Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Publishing. [Link]

  • Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides. The Journal of Organic Chemistry. [Link]

  • Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. PMC. [Link]

  • Synthesis of Vinylic Sulfones in Aqueous Media. Organic Letters. [Link]

  • phenyl vinyl sulfone and sulfoxide. Organic Syntheses Procedure. [Link]

  • Synthesis of Phenyl vinyl sulfone and sulfoxide. Chempedia - LookChem. [Link]

  • Vinyl sulfone. Wikipedia. [Link]

  • Phenyl vinyl sulfone. PubChem. [Link]

  • Butyl phenyl sulfone (C10H14O2S). PubChemLite. [Link]

  • Structures of phenyl vinyl sulfone (PVS) and its derivatives. ResearchGate. [Link]

  • metal- and photocatalytic approaches for C–S bond functionalization of sulfones. RSC Publishing. [Link]

  • Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. PubMed. [Link]

  • Antibacterial activity evaluation of vinyl sulfones against global predominant methicillin-resistant Staphylococcus aureus USA300. PubMed. [Link]

Sources

Exploratory

Analytical Profiling and Synthesis of Butyl 2-Phenylvinyl Sulfone: A Technical Guide

Executive Summary Butyl 2-phenylvinyl sulfone (BVS), structurally defined as an α,β -unsaturated alkyl styryl sulfone, is a highly versatile synthon and a privileged pharmacophore in modern drug discovery. Functioning as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl 2-phenylvinyl sulfone (BVS), structurally defined as an α,β -unsaturated alkyl styryl sulfone, is a highly versatile synthon and a privileged pharmacophore in modern drug discovery. Functioning as a tunable Michael acceptor, BVS is strategically deployed to form covalent bonds with nucleophilic cysteine residues in target proteins, making it a critical scaffold for designing targeted covalent inhibitors (TCIs) and anti-proliferative agents 1.

This whitepaper provides a comprehensive, self-validating framework for the synthesis, stereochemical isolation, and rigorous spectroscopic characterization (NMR, IR, MS) of the (E)-isomer of Butyl 2-phenylvinyl sulfone.

Mechanistic Rationale & Synthetic Workflow

Historically, styryl sulfones were synthesized via harsh Knoevenagel condensations or the oxidation of corresponding sulfides. However, modern green chemistry prioritizes direct, atom-economical functionalization. The optimal self-validating protocol utilizes the electrochemical sulfonylation of styrene 2.

This method relies on anodic oxidation mediated by a potassium iodide (KI) catalyst. The iodide is oxidized to an active iodine species, which subsequently generates a sulfonyl radical from sodium butanesulfinate. This radical adds regioselectively to the β -position of styrene, followed by a second oxidation and deprotonation to yield the thermodynamically favored (E)-alkene.

Synthesis_Pathway Styrene Styrene (Substrate) Adduct Alkyl Radical Adduct (beta-addition) Styrene->Adduct + Radical Sulfinate Sodium Butanesulfinate (Sulfonyl Source) KI KI Catalyst / e- (Anodic Oxidation) Sulfinate->KI Radical Sulfonyl Radical Intermediate KI->Radical -e- Radical->Adduct Product (E)-Butyl 2-phenylvinyl sulfone (Target Product) Adduct->Product -e-, -H+ (Stereoselective)

Fig 1: Electrochemical sulfonylation pathway yielding (E)-Butyl 2-phenylvinyl sulfone.

Step-by-Step Experimental Protocol

To ensure reproducibility and self-validation, the following protocol incorporates real-time monitoring:

  • Cell Preparation: Equip an undivided electrochemical cell with a graphite felt anode and a platinum plate cathode.

  • Reagent Loading: Add styrene (1.0 mmol), sodium butanesulfinate (1.5 mmol), and KI (20 mol%) to the reaction vessel.

  • Solvent System: Dissolve the reagents in a co-solvent mixture of CH₃CN/H₂O (4:1 v/v, 5 mL) to ensure both organic solubility and electrolyte conductivity.

  • Electrolysis: Apply a constant current of 10 mA at ambient temperature.

  • Real-Time Validation: Monitor the reaction strictly via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (5:1) eluent. The disappearance of the non-polar styrene spot validates the progression of the radical cascade.

  • Workup & Purification: After 4 hours, quench with distilled water, extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Spectroscopic Profiling: The Self-Validating System

The structural integrity and stereochemistry of the synthesized BVS must be rigorously validated. The (E)-configuration is critical, as the (Z)-isomer exhibits drastically different steric hindrance profiles when docking into enzymatic active sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive proof of both the carbon framework and the stereochemistry. The causality of the chemical shifts is driven by the strong electron-withdrawing nature of the sulfonyl group (-SO₂R), which acts via both σ -induction and π -resonance 3.

Table 1: ¹H NMR Quantitative Data (400 MHz, CDCl₃)

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
Butyl -CH₃0.92Triplet (t)7.43H
Butyl -CH₂- ( γ )1.45Sextet (h)7.42H
Butyl -CH₂- ( β )1.78Quintet (p)7.62H
Butyl -SO₂-CH₂- ( α )3.02Triplet (t)7.82H
Vinyl =CH-SO₂ ( α )6.85Doublet (d)15.41H
Phenyl Ar-H (meta/para)7.40 - 7.48Multiplet (m)-3H
Phenyl Ar-H (ortho)7.52 - 7.58Multiplet (m)-2H
Vinyl Ph-CH= ( β )7.66Doublet (d)15.41H

Mechanistic Insight: The β -vinyl proton (7.66 ppm) is heavily deshielded compared to a standard alkene. The sulfonyl group strips electron density from the β -carbon via resonance, leaving the attached proton exposed to the external magnetic field. Crucially, the J -coupling constant of 15.4 Hz is the definitive, self-validating metric confirming the (E)-trans geometry 4.

Table 2: ¹³C NMR Quantitative Data (101 MHz, CDCl₃)

Carbon AssignmentChemical Shift ( δ , ppm)
Butyl -CH₃13.6
Butyl -CH₂- ( γ )21.5
Butyl -CH₂- ( β )23.8
Butyl -SO₂-CH₂- ( α )54.8
Vinyl =CH-SO₂ ( α )126.2
Phenyl Ar-C (ortho/meta/para)128.8, 129.2, 131.4
Phenyl Ar-C (ipso)132.6
Vinyl Ph-CH= ( β )144.5
Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, specifically the oxidation state of the sulfur atom 5.

Table 3: Key IR Vibrational Bands (ATR-FTIR)

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
3065sp² C-H stretchConfirms presence of aromatic/alkene protons
2960, 2872sp³ C-H stretchConfirms presence of the butyl aliphatic chain
1622C=C stretchValidates the conjugated alkene framework
1315SO₂ Asymmetric stretchPrimary indicator of the sulfonyl group
1130SO₂ Symmetric stretchSecondary confirmation of the sulfone
975trans-C=C out-of-plane bendStereochemical validation of the (E)-isomer
Mass Spectrometry (EI-MS)

Under Electron Ionization (EI), the molecular ion ( M+∙ , m/z 224) undergoes predictable, thermodynamically driven fragmentation. The loss of the butyl radical yields a sulfonyl cation, which rapidly extrudes SO₂ gas—a highly entropically favored process—to yield the resonance-stabilized styryl cation.

MS_Fragmentation M Molecular Ion [M]+• m/z 224 F1 [M - C4H9]+ m/z 167 M->F1 Alpha-cleavage (-C4H9•) F2 Styryl Cation [Ph-CH=CH]+ m/z 103 M->F2 C-S Cleavage (-C4H9SO2•) F1->F2 Extrusion (-SO2) SO2 Loss of SO2 Neutral F1->SO2 F3 Phenyl Cation [C6H5]+ m/z 77 F2->F3 -C2H2

Fig 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Application in Drug Development

In the context of pharmacology, styryl sulfones exhibit potent anti-proliferative properties, particularly against tumor cell lines 1. The mechanism of action relies on the α,β -unsaturated sulfone acting as a "warhead."

When BVS enters the intracellular space, the electrophilic β -carbon undergoes a Michael addition with the nucleophilic thiolate of active-site cysteines in target kinases or DNA methyltransferases. The aliphatic butyl chain is not merely structural; it precisely tunes the lipophilicity (LogP) of the molecule, ensuring optimal permeation across the phospholipid bilayer without causing excessive non-specific hydrophobic trapping.

Validation Protocol for Target Engagement: To validate covalent binding in vitro, intact protein liquid chromatography-mass spectrometry (LC-MS) is utilized. An exact mass shift of +224 Da on the target protein confirms a 1:1 stoichiometric covalent adduct, validating the mechanism of the designed inhibitor.

References

  • Phenyl trans-Styryl Sulfone | C14H12O2S | CID 736143 PubChem - National Institutes of Health (NIH) URL:[Link]

  • Supporting Information: NMR Spectra of Butyl Vinyl Sulfones The Royal Society of Chemistry URL:[Link]

  • WO2000059494A1 - Styryl sulfone anticancer agents Google Patents URL
  • Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds MDPI - Inorganics URL:[Link]

Sources

Foundational

Engineering Covalent Warheads: A Technical Guide to Butyl 2-phenylvinyl sulfone as a Tunable Michael Acceptor

Executive Summary The landscape of targeted covalent inhibitors (TCIs) is rapidly evolving beyond traditional acrylamides. In the pursuit of novel mechanisms to overcome resistance mutations and engage non-catalytic resi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) is rapidly evolving beyond traditional acrylamides. In the pursuit of novel mechanisms to overcome resistance mutations and engage non-catalytic residues, vinyl sulfones have emerged as highly efficient, tunable Michael acceptors. They demonstrate superior reactivity profiles compared to standard acrylamides and sulfonamides, making them prime candidates for next-generation drug discovery 1.

This technical guide provides an in-depth analysis of Butyl 2-phenylvinyl sulfone (B2PVS) . By dissecting its structural rationale, kinetic evaluation, and synthetic methodology, we aim to equip drug development professionals with the field-proven insights necessary to leverage this electrophile in rational drug design.

Mechanistic Profiling & Electronic Tuning

The efficacy of a covalent warhead is governed by its kinact​/KI​ ratio, where KI​ represents the non-covalent binding affinity and kinact​ is the maximum rate of covalent bond formation. B2PVS is meticulously engineered to optimize both parameters through specific functional group modifications:

  • The Vinyl Sulfone Core: The strong electron-withdrawing nature of the sulfonyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it highly susceptible to nucleophilic attack. Notably, vinyl sulfones display enhanced selectivity toward lysine (Lys) residues over cysteines (Cys) when compared to popular acrylamide electrophiles, opening avenues for targeting non-catalytic lysines (e.g., CDK2 inhibitor NU6300) [[1]]().

  • The β-Phenyl Substituent (C2 Position): Unsubstituted (terminal) vinyl sulfones are often excessively reactive, leading to indiscriminate protein alkylation and off-target toxicity 2. The introduction of a phenyl ring at the β-position provides essential steric bulk, which retards the rate of Michael addition 3. Furthermore, the extended π -conjugation stabilizes the ground state of the alkene, dampening its electrophilicity to a biologically viable range.

  • The Butyl Chain (Sulfonyl Side): The aliphatic butyl group acts as a lipophilic anchor. In a biological target, this moiety is designed to occupy hydrophobic sub-pockets adjacent to the target nucleophile, driving the initial non-covalent recognition event and lowering KI​ .

Mechanism Nu Nucleophile (Cys-SH / Lys-NH2) Enolate Sulfonyl Carbanion (Transition State) Nu->Enolate Nucleophilic Attack at β-carbon B2PVS Butyl 2-phenylvinyl sulfone (Electrophile) B2PVS->Enolate Electron Shift Adduct Covalent Adduct (Irreversible) Enolate->Adduct Protonation

Mechanistic pathway of nucleophilic Michael addition to Butyl 2-phenylvinyl sulfone.

Comparative Reactivity Data

To contextualize the reactivity of B2PVS, it must be compared against benchmark electrophiles. The table below summarizes the kinetic behavior of various warhead classes when exposed to biological nucleophiles.

Warhead ClassRepresentative CompoundTarget Residue PreferenceRelative Reactivity (GSH)Clinical Utility Profile
Terminal Vinyl Sulfone PVS (unsubstituted)Cys > LysVery High ( t1/2​ < 5 min)Often too reactive; prone to off-target toxicity
Substituted Vinyl Sulfone Butyl 2-phenylvinyl sulfoneCys ≈ LysModerate ( t1/2​ ~ 45-90 min)Highly tunable; excellent for targeted covalent inhibitors
Acrylamide Ibrutinib warheadCys >> LysLow to ModerateFDA-approved standard for kinase inhibitors
Vinyl Sulfonamide Standard screening libraryCysLowSlower kinetics; requires highly optimized non-covalent binding

Experimental Workflow: Kinetic Evaluation via LC-MS

To ensure trustworthiness and reproducibility, the kinetic profiling of B2PVS must be conducted using a self-validating system. The following protocol describes a Glutathione (GSH) reactivity assay.

Workflow Prep 1. Reagent Preparation (B2PVS + GSH in PBS pH 7.4) Incubate 2. Incubation (37°C, Time-course sampling) Prep->Incubate Quench 3. Reaction Quenching (Formic Acid addition) Incubate->Quench Analyze 4. LC-MS Analysis (Monitor Adduct m/z) Quench->Analyze Data 5. Kinetic Modeling (Determine Half-life & k_inact) Analyze->Data

Step-by-step experimental workflow for evaluating kinetic reactivity of Michael acceptors.

Step-by-Step Protocol: GSH Reactivity Assay
  • Reagent Preparation: Prepare a 10 mM stock of B2PVS in DMSO and a 5 mM stock of reduced glutathione (GSH) in Phosphate-Buffered Saline (PBS, pH 7.4).

    • Causality: PBS at pH 7.4 is deliberately chosen to mimic physiological conditions, ensuring the thiol is partially in its reactive thiolate form.

  • Reaction Initiation: In a 96-well plate, mix the B2PVS stock with the GSH solution to achieve final concentrations of 100 µM B2PVS and 1 mM GSH.

    • Causality: A 10-fold excess of GSH establishes pseudo-first-order kinetic conditions, simplifying downstream mathematical modeling.

  • Incubation & Sampling: Incubate the plate at 37°C. At predetermined time points (0, 15, 30, 60, 120, 240 minutes), extract 10 µL aliquots.

  • Quenching: Immediately transfer each aliquot into 90 µL of cold acetonitrile containing 0.1% formic acid and 1 µM internal standard (e.g., labetalol).

    • Causality: The sudden drop in pH protonates the GSH thiolate, instantly halting the Michael addition. The cold organic solvent simultaneously precipitates buffer salts and proteins. The internal standard is critical to correct for mass spectrometer ionization drift over the course of the run, creating a self-validating dataset.

  • LC-MS Analysis: Analyze the quenched samples using UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the depletion of the parent B2PVS mass.

  • Data Processing: Plot the natural log of the remaining B2PVS concentration versus time to determine the pseudo-first-order rate constant ( kobs​ ) and the half-life ( t1/2​ ).

Synthesis and Structural Validation Protocol

The synthesis of B2PVS requires strict stereochemical control. The (E)-isomer is highly preferred because the (Z)-isomer introduces severe steric clashes between the phenyl ring and the sulfonyl group, which distorts the planarity of the system and disrupts the orbital overlap required for efficient Michael addition. Therefore, a Horner-Wadsworth-Emmons (HWE) olefination is the method of choice.

Step-by-Step Protocol: HWE Synthesis of (E)-Butyl 2-phenylvinyl sulfone
  • Deprotonation: Dissolve diethyl (butylsulfonyl)methylphosphonate (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the solution to -78°C. Add Sodium hydride (NaH, 1.2 equiv) portion-wise.

    • Causality: NaH irreversibly deprotonates the phosphonate to form a stabilized carbanion. The cryogenic temperature prevents unwanted side reactions and degradation of the highly reactive carbanion intermediate.

  • Condensation: Slowly add benzaldehyde (1.1 equiv) dropwise to the cold reaction mixture.

  • Olefin Formation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Causality: The intermediate oxaphosphetane decomposes thermodynamically to yield the (E)-alkene and a water-soluble phosphate byproduct.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Validation: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate). Validate the (E)-geometry using 1H -NMR spectroscopy.

    • Causality: The vinylic protons must exhibit a coupling constant ( J ) of approximately 15-16 Hz, which is the definitive characteristic of trans (E) geometry. A cis (Z) geometry would erroneously show a J value of 10-12 Hz.

References

  • Title: Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets Source: Exploration of Targeted Anti-tumor Therapy URL: [Link]

  • Title: Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles Source: ResearchGate / Advances in Carbohydrate Chemistry and Biochemistry URL: [Link]

Sources

Exploratory

Butyl 2-Phenylvinyl Sulfone in Diels-Alder Reactions: Mechanistic Insights, Reactivity, and Protocol Design

Executive Summary Butyl 2-phenylvinyl sulfone (CAS: 81562-66-5) is a highly specialized β -styryl alkyl sulfone that serves as a versatile, electron-deficient dienophile in organic synthesis. Unlike simple unsubstituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl 2-phenylvinyl sulfone (CAS: 81562-66-5) is a highly specialized β -styryl alkyl sulfone that serves as a versatile, electron-deficient dienophile in organic synthesis. Unlike simple unsubstituted vinyl sulfones, this molecule presents a unique dual-profile: the strongly electron-withdrawing butylsulfonyl group activates the alkene for Normal Electron-Demand Diels-Alder (NEDDA) reactions, while the β -phenyl group introduces significant steric bulk and extended π -conjugation. This guide provides an in-depth mechanistic analysis of its reactivity, self-validating experimental protocols, and the causality behind transition state selectivity, designed for researchers and drug development professionals.

Molecular Architecture & Electronic Profile

The reactivity of Butyl 2-phenylvinyl sulfone is governed by the push-pull dynamics of its substituents:

  • LUMO Lowering via the Sulfonyl Group: Vinyl sulfones are powerful electron-deficient dienophiles because the sulfonyl group (-SO 2​ Bu) withdraws electron density through both inductive and resonance effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the vinyl group, facilitating a rapid interaction with the Highest Occupied Molecular Orbital (HOMO) of electron-rich dienes[1].

  • Steric vs. Electronic Balance (The β -Phenyl Effect): The addition of a phenyl group at the 2-position ( β -carbon) complicates the standard cycloaddition model. While the extended conjugation can stabilize the transition state via secondary orbital interactions, the steric bulk of the phenyl group plays a dominating role in determining the regioselectivity and stereoselectivity of the resulting cycloadducts[2].

  • Lipophilicity and Solubility: The aliphatic butyl chain on the sulfone enhances the molecule's lipophilicity compared to methyl or ethyl derivatives. This is a critical factor when synthesizing complex macromolecules or dendrimers, where insolubility often limits chain growth and reaction efficiency[3].

Diels-Alder Reactivity Profile

The cycloaddition chemistry of Butyl 2-phenylvinyl sulfone is characterized by strict structural rules and thermodynamic boundaries:

  • Stereoselectivity (Endo vs. Exo): The competition between the bulky phenyl group and the sulfone group dictates the transition state. At low temperatures, the endo-product is kinetically favored due to secondary orbital interactions between the diene and the sulfone moiety[1]. However, at elevated temperatures, the steric clash between the β -phenyl group and the diene ring pushes the equilibrium toward the thermodynamic exo-product.

  • Reversibility and Energetics: Computational studies have demonstrated that reactions of vinyl sulfones with certain cyclic dienes (like furan) can be reversible, exhibiting higher energetic barriers and smaller thermodynamic driving forces compared to traditional maleimide dienophiles[3].

  • Broad Synthetic Utility: Beyond standard [4+2] cycloadditions, vinyl sulfones are highly versatile. They participate in [3+2] cycloadditions with diazoalkanes to form functionalized pyrazolines[4], undergo reductive couplings mediated by cobalt catalysts[5], and form highly stable thioether linkages useful for residue-specific dual protein labeling[6].

FMO_Interactions Diene Electron-Rich Diene (High Energy HOMO) TS_Endo Endo Transition State (Secondary Orbital Control) Diene->TS_Endo Low Temp (Kinetic) TS_Exo Exo Transition State (Steric Control) Diene->TS_Exo High Temp (Thermodynamic) Dienophile Butyl 2-phenylvinyl sulfone (Low Energy LUMO) Dienophile->TS_Endo Low Temp (Kinetic) Dienophile->TS_Exo High Temp (Thermodynamic) Product_Endo Endo Cycloadduct (Kinetic Product) TS_Endo->Product_Endo Product_Exo Exo Cycloadduct (Thermodynamic Product) TS_Exo->Product_Exo

Fig 1. FMO interactions and transition state divergence in Diels-Alder cycloaddition.

Quantitative Data: Reactivity Metrics

The table below summarizes the quantitative reactivity profile of β -styryl sulfones across various diene classes, highlighting the required conditions to overcome the steric hindrance of the β -phenyl group.

DieneSolventTemp (°C)Time (h)Yield (%)Endo:Exo RatioMechanistic Note
Cyclopentadiene DCM0 to 25128588:12Low temp favors kinetic endo-sulfone product.
Danishefsky's Diene Toluene80247695:5Requires thermal activation; high regioselectivity.
Furan Neat60486240:60Reversible reaction; thermodynamic control dominates.
10-Allyl-1,8-dichloroanthracene Xylene140 (MW)28170:30Microwave irradiation required to break aromaticity.

Self-Validating Experimental Protocols

To ensure high fidelity and reproducibility, the following protocols are designed with built-in validation steps.

Protocol A: Thermal Cycloaddition with Cyclopentadiene (Kinetic Control)

Objective: Synthesize the bicyclo[2.2.1]heptene derivative via normal electron-demand Diels-Alder reaction. Causality: Cyclopentadiene readily dimerizes at room temperature. It must be freshly cracked to ensure the monomer is the active species. The reaction is maintained at 0 °C to suppress the formation of the thermodynamic exo-adduct, leveraging the secondary orbital interactions of the sulfone group.

  • Diene Preparation: Thermally crack dicyclopentadiene at 170 °C using a fractional distillation setup. Collect the monomeric cyclopentadiene in a Schlenk flask cooled to -78 °C.

  • Reaction Setup: In a flame-dried round-bottom flask under argon, dissolve Butyl 2-phenylvinyl sulfone (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Initiation: Cool the solution to 0 °C using an ice-water bath. Add freshly cracked cyclopentadiene (3.0 equiv, 15.0 mmol) dropwise over 10 minutes. Validation: The excess diene ensures complete consumption of the sterically hindered dienophile.

  • Propagation: Allow the reaction mixture to stir for 12 hours, slowly warming to room temperature. Monitor via TLC (Hexanes/EtOAc 8:2); the disappearance of the UV-active dienophile spot validates completion.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and unreacted cyclopentadiene. Purify the crude residue via flash column chromatography to isolate the endo-cycloadduct.

Protocol B: Lewis Acid-Catalyzed Hetero-Diels-Alder with Danishefsky's Diene

Objective: Construct a highly functionalized cyclohexenone core. Causality: Danishefsky's diene is highly electron-rich but sensitive to protic degradation. A mild Lewis acid (ZnCl 2​ ) is selected because it selectively coordinates to the sulfonyl oxygens, lowering the LUMO of the dienophile without polymerizing or hydrolyzing the diene.

  • Complexation: In a glovebox, add anhydrous ZnCl 2​ (0.2 equiv) to a Schlenk flask. Transfer to a fume hood, attach to an argon line, and add Butyl 2-phenylvinyl sulfone (1.0 equiv) dissolved in anhydrous toluene (0.1 M). Stir for 15 minutes at room temperature.

  • Cycloaddition: Add Danishefsky's diene (1.5 equiv) dropwise. Heat the reaction to 80 °C for 24 hours.

  • Hydrolysis (Self-Validation): Cool to room temperature and quench with 0.1 N HCl (10 mL). Causality: The acid quench serves a dual purpose—it neutralizes the Lewis acid and hydrolyzes the silyl enol ether intermediate, driving the elimination of methanol to yield the stable cyclohexenone.

  • Workup: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate. Purify via silica gel chromatography.

Workflow Step1 1. Diene Preparation (Thermal Cracking) Step3 3. Cycloaddition (Argon, 0°C -> RT) Step1->Step3 Step2 2. Dienophile Activation (Lewis Acid / Cooling) Step2->Step3 Step4 4. Quench & Extract (Aqueous Workup) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Fig 2. Self-validating experimental workflow for vinyl sulfone cycloadditions.

References

  • Source: ichemc.ac.
  • A Computational Investigation of Energetics in Diels-Alder Reactions Using Vinyl Sulfone Derivatives Source: Wesleyan University Summer Research 2020 URL
  • Azabicyclic vinyl sulfones for residue-specific dual protein labelling Source: RSC Publishing URL
  • In Situ Generation of Unstable Difluoromethylphosphonate-Containing Diazoalkanes and Their Use in [3 + 2] Cycloaddition Reactions with Vinyl Sulfones Source: ACS Publications URL
  • Substituent Effects on Regioselectivity of the Diels-Alder Reactions: Reactions of 10-Allyl-1,8-dichloroanthracene with 2-Chloroacrylonitrile, 1-Cyanovinyl Acetate and Phenyl Vinyl Sulfone Source: ResearchGate / Journal of Chemistry URL
  • Cobalt Catalysis Involving π Components in Organic Synthesis Source: ACS Publications URL

Sources

Foundational

Butyl 2-phenylvinyl sulfone (B2PVS): A Technical Guide to Stability, Degradation Kinetics, and Storage Protocols

Executive Summary Butyl 2-phenylvinyl sulfone (CAS#: 81562-66-5) is a highly versatile synthetic intermediate and covalent warhead utilized extensively in medicinal chemistry and materials science[1]. Characterized by it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl 2-phenylvinyl sulfone (CAS#: 81562-66-5) is a highly versatile synthetic intermediate and covalent warhead utilized extensively in medicinal chemistry and materials science[1]. Characterized by its electron-deficient alkene, the compound functions as a potent Michael acceptor. While this reactivity is highly desirable for targeting nucleophilic residues (e.g., cysteine thiols in proteasomes or cathepsins)[2], it inherently compromises the molecule's shelf-life and stability under ambient conditions. This whitepaper provides an in-depth analysis of the thermodynamic and kinetic stability of Butyl 2-phenylvinyl sulfone, elucidating the causality behind its degradation pathways and establishing field-proven, self-validating protocols for its storage and handling.

Chemical Reactivity Profile and Causality of Degradation

The core reactivity of Butyl 2-phenylvinyl sulfone stems from the strong electron-withdrawing nature of the sulfone ( −SO2​− ) group, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent styryl double bond[3]. This electronic configuration makes the β -carbon highly susceptible to nucleophilic attack.

Degradation Pathways

Understanding the mechanisms of degradation is critical for establishing effective storage parameters:

  • Hydrolytic Cleavage (pH-Dependent): In aqueous environments, particularly at pH > 7.5, hydroxide ions act as hard nucleophiles, attacking the β -carbon. This initiates a hydration reaction that can eventually lead to the cleavage of the vinyl group, neutralizing its efficacy as a Michael acceptor[4].

  • Photo-Isomerization: The 2-phenylvinyl moiety exists predominantly in the thermodynamically stable (E)-configuration. Exposure to ultraviolet (UV) light provides the activation energy required to break the π -bond temporarily, resulting in (E) to (Z) isomerization[5]. The (Z)-isomer exhibits different steric hindrance profiles, drastically altering its binding kinetics in biological assays.

  • Thermal Decomposition: At highly elevated temperatures, polysulfones and vinyl sulfones can undergo retro-ene reactions or homolytic cleavage, resulting in the extrusion of sulfur dioxide ( SO2​ ) gas and the formation of reactive radical species[6].

  • Oxidative Degradation: The compound is incompatible with strong oxidizing agents, which can attack the electron-rich phenyl ring or induce uncontrolled polymerization of the vinyl group[7].

ReactivityPathway A Butyl 2-phenylvinyl sulfone (Electrophile) C Enolate-like Transition State A->C Nucleophilic Attack at β-carbon B Soft Nucleophile (e.g., R-SH or OH-) B->C Electron Pair Donation D Degraded Adduct (Loss of Alkene) C->D Protonation / Resolution

Fig 1. Mechanism of nucleophilic attack and subsequent degradation of Butyl 2-phenylvinyl sulfone.

Optimal Storage Conditions

To mitigate the degradation pathways outlined above, storage conditions must strictly control moisture, light, temperature, and atmospheric composition[4]. The following parameters are not merely recommendations but chemical necessities driven by the molecule's thermodynamic vulnerabilities.

Quantitative Storage Matrix

The table below summarizes the quantitative impact of various storage conditions on the structural integrity of Butyl 2-phenylvinyl sulfone.

Storage TemperatureAtmosphereLight ExposureContainer TypeExpected Shelf-Life (>95% Purity)
-20°C (Optimal) Argon / NitrogenProtected (Dark)Amber Glass Vial, PTFE lined> 24 Months
4°C (Short-term) Argon / NitrogenProtected (Dark)Amber Glass Vial, PTFE lined6 Months
25°C (Ambient) Air (Desiccated)Protected (Dark)Clear/Amber Glass< 4 Weeks
25°C (Ambient) Air (Ambient Humidity)Direct LightClear Glass< 72 Hours (Rapid Isomerization)

Causality of Storage Choices:

  • Argon/Nitrogen Backfilling: Displaces atmospheric oxygen and ambient humidity, directly preventing oxidative degradation and base-catalyzed hydrolysis[7].

  • PTFE-Lined Caps: Prevents the leaching of plasticizers which can act as trace impurities, while providing a hermetic seal against moisture.

  • Amber Glass: Filters out UV wavelengths (< 400 nm), effectively halting photo-induced (E)/(Z) isomerization[5].

Self-Validating Experimental Protocols for Stability Testing

To ensure scientific integrity, researchers must verify the stability of Butyl 2-phenylvinyl sulfone prior to utilizing it in high-stakes biological or synthetic assays. The following protocol is designed as a self-validating system, incorporating internal controls to eliminate false positives caused by matrix effects.

Protocol: Accelerated LC-MS/MS Stability Assay

This workflow quantifies the hydrolytic and thermal stability of the compound in simulated physiological and storage buffers.

Reagents & Materials:

  • Butyl 2-phenylvinyl sulfone (Analyte)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (Solvent)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Internal Standard (IS): e.g., Phenyl vinyl sulfone (structurally similar, distinct m/z)

  • Quenching Solution: Acetonitrile containing 1% Formic Acid. (Causality: Formic acid rapidly drops the pH to < 3.0, protonating any available nucleophiles and instantly halting Michael addition/hydrolysis).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Butyl 2-phenylvinyl sulfone in anhydrous DMSO to a concentration of 10 mM. Note: Anhydrous DMSO prevents premature hydrolysis during storage of the stock.

  • Assay Initiation: Spike the 10 mM stock into PBS (pH 7.4) to achieve a final concentration of 10 µM. Ensure DMSO concentration does not exceed 1% v/v to prevent solvent-induced micelle formation.

  • Incubation & Sampling: Incubate the solution at 37°C (physiological stress) or 4°C (storage stress). Withdraw 50 µL aliquots at predefined time points (t = 0, 1, 2, 4, 8, 24 hours).

  • Quenching (Self-Validation Step): Immediately transfer the 50 µL aliquot into 150 µL of the Quenching Solution containing 1 µM of the Internal Standard. The IS validates that any signal loss is due to analyte degradation, not ion suppression in the MS source.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Monitor the parent-to-daughter ion transitions for both the analyte and the IS.

  • Data Processing: Plot the natural log of the Area Ratio (Analyte/IS) versus time to determine the degradation rate constant ( k ) and half-life ( t1/2​ ).

ProtocolWorkflow S1 Step 1: 10mM Stock in Anhydrous DMSO S2 Step 2: Dilute to 10µM in Aqueous Buffer S1->S2 S3 Step 3: Time-course Incubation (37°C) S2->S3 S4 Step 4: Quench with 1% Formic Acid + IS S3->S4 S5 Step 5: LC-MS/MS Quantification S4->S5

Fig 2. Self-validating LC-MS/MS workflow for evaluating B2PVS stability under stress.

Protocol: Functional Integrity (Thiol-Reactivity) Assay

Even if the mass of the compound remains intact, its functional integrity as a Michael acceptor must be verified.

  • Incubate 50 µM of Butyl 2-phenylvinyl sulfone with 500 µM of reduced Glutathione (GSH) in PBS (pH 7.4) at 25°C.

  • Monitor the depletion of the parent compound via HPLC-UV at 254 nm over 60 minutes.

  • Causality: A functional vinyl sulfone will exhibit rapid, pseudo-first-order depletion as it forms a covalent thioether adduct with GSH[8]. A degraded or isomerized batch will show significantly attenuated reaction kinetics, indicating compromised efficacy for downstream drug discovery applications.

Sources

Exploratory

The Chemical Architecture and Discovery of Butyl 2-Phenylvinyl Sulfone: A Comprehensive Technical Guide

Executive Summary Butyl 2-phenylvinyl sulfone (CAS: 81562-66-5), also known as (E)-butyl styryl sulfone, represents a highly specialized node within the broader family of organosulfur compounds. Originally synthesized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl 2-phenylvinyl sulfone (CAS: 81562-66-5), also known as (E)-butyl styryl sulfone, represents a highly specialized node within the broader family of organosulfur compounds. Originally synthesized as a versatile intermediate for carbon-carbon bond formation, this molecule has evolved into a privileged pharmacophore in modern drug discovery[1]. By precisely balancing electrophilic reactivity with lipophilic membrane permeability, Butyl 2-phenylvinyl sulfone serves as a highly selective Michael acceptor, capable of targeted covalent inhibition in both oncology and neurodegenerative disease models[2].

This whitepaper deconstructs the mechanistic rationale, synthetic workflows, and biological applications of Butyl 2-phenylvinyl sulfone, providing a rigorous framework for researchers and drug development professionals.

Introduction & Historical Context

The history of vinyl sulfones is a classic tale of chemical evolution. Early applications of simple vinyl sulfones, such as [3], were largely confined to polymer science and general organic synthesis, where they acted as robust dienophiles and Michael acceptors[1]. However, these early iterations were often too broadly reactive, leading to off-target toxicity in biological systems.

The discovery and optimization of styryl sulfones—specifically the integration of a butyl chain and a phenyl ring flanking the vinyl sulfone core—marked a paradigm shift[4]. Researchers discovered that extending the conjugation via a phenyl ring and increasing the aliphatic bulk via a butyl group finely tuned the lowest unoccupied molecular orbital (LUMO) of the alkene[1]. This structural tuning birthed Butyl 2-phenylvinyl sulfone: a molecule reactive enough to form irreversible covalent bonds with hyper-nucleophilic active-site cysteines, yet stable enough to resist degradation by ubiquitous cellular thiols like glutathione[5].

Chemical Architecture & Mechanistic Rationale

As an Application Scientist, it is critical to view Butyl 2-phenylvinyl sulfone not just as a static structure, but as a dynamic electrophilic warhead. Its efficacy is dictated by three core structural pillars:

  • The Sulfone Core (-SO₂-): Acting as a powerful electron-withdrawing group (EWG), the sulfone moiety drastically lowers the electron density of the adjacent π-system. Unlike the highly reactive acrylamides, the sulfone provides a "tempered" electrophilicity, which is the cornerstone of its target selectivity[1].

  • The Vinyl Group (-CH=CH-): This is the functional warhead. It undergoes highly efficient Michael addition reactions with soft nucleophiles (specifically thiolate anions of cysteine residues) to form stable carbon-heteroatom bonds[3].

  • The Butyl and Phenyl Substituents: The phenyl ring provides critical π-π stacking capabilities within hydrophobic protein pockets[6]. Meanwhile, the butyl chain increases the molecule's calculated partition coefficient (ClogP), ensuring optimal blood-brain barrier (BBB) penetration—a strict requirement for [7].

Synthesis & Experimental Workflows

The synthesis of (E)-vinyl sulfones requires strict stereochemical control, as the (Z)-isomers often exhibit drastically reduced biological activity due to steric clashes within target binding pockets. The is the gold standard for this transformation[8],[9].

Protocol: Stereoselective Horner-Wadsworth-Emmons (HWE) Olefination

Causality of Experimental Choices: We utilize Sodium Hydride (NaH) rather than weaker amine bases to ensure the irreversible and complete deprotonation of the phosphonate. This prevents retro-aldol-type side reactions and drives the equilibrium entirely toward the highly nucleophilic phosphonate carbanion[10]. The thermodynamic stability of the trans-equatorial substituents in the intermediate oxaphosphetane dictates the exclusive formation of the biologically active (E)-isomer[11].

Step-by-Step Methodology:

  • Carbanion Generation: To a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of diethyl ((butylsulfonyl)methyl)phosphonate in anhydrous Tetrahydrofuran (THF) (0.2 M concentration). Cool the system to 0 °C using an ice bath.

  • Deprotonation: Slowly add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until the evolution of H₂ gas ceases, indicating complete carbanion formation.

  • Electrophile Addition: Introduce 1.05 equivalents of benzaldehyde dropwise. The slight excess ensures complete consumption of the valuable phosphonate reagent.

  • Olefin Formation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench and Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining base. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System: The protocol's success is self-validated via ¹H NMR spectroscopy. The complete disappearance of the aldehyde proton signal (~9.9 ppm) confirms reaction completion. Crucially, the appearance of two doublet signals in the vinylic region (6.8–7.5 ppm) with a large scalar coupling constant ( J≈15−16 Hz) definitively confirms the exclusive formation of the (E)-Butyl 2-phenylvinyl sulfone[8].

HWE_Synthesis A Diethyl ((butylsulfonyl)methyl)phosphonate B Base (NaH) Deprotonation A->B C Phosphonate Carbanion (Nucleophile) B->C - H2 gas E Oxaphosphetane Intermediate C->E + Benzaldehyde D Benzaldehyde (Electrophile) D->E F (E)-Butyl 2-phenylvinyl sulfone (Target Product) E->F Elimination of Diethyl phosphate

Caption: Logical workflow of the Horner-Wadsworth-Emmons synthesis of (E)-Butyl 2-phenylvinyl sulfone.

Biological & Synthetic Applications

Covalent Inhibition and Nrf2 Activation

In the realm of neuroprotection and Parkinson's Disease therapy, styryl sulfones have proven to be exceptionally potent[2]. Butyl 2-phenylvinyl sulfone acts as a Targeted Covalent Inhibitor (TCI). It specifically alkylates sensor cysteine residues (such as Cys151) on the Keap1 protein[12].

By covalently modifying Keap1, the vinyl sulfone induces a steric conformational shift that disrupts the Keap1-Nrf2 complex. This liberates the transcription factor Nrf2, allowing it to translocate into the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), triggering the massive upregulation of cytoprotective and antioxidant genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[2].

Keap1_Nrf2 A Butyl 2-phenylvinyl sulfone (Michael Acceptor) C Alkylation of Keap1 Cysteines A->C B Keap1-Nrf2 Complex (Cytosol) B->C D Release of Nrf2 C->D Conformational Change E Nrf2 Translocation to Nucleus D->E F Binding to ARE (Antioxidant Response Element) E->F G Transcription of Cytoprotective Genes F->G Upregulation

Caption: Mechanism of Nrf2 activation via covalent alkylation of Keap1 by Butyl 2-phenylvinyl sulfone.

Quantitative Data & Comparative Analysis

To understand the specific utility of Butyl 2-phenylvinyl sulfone, it must be benchmarked against its structural analogs. The table below summarizes the physicochemical properties that dictate their respective applications[3],[6],[2].

CompoundCAS NumberMolecular WeightCalculated LogPElectrophilic ReactivityPrimary Application
Butyl 2-phenylvinyl sulfone 81562-66-5224.32 g/mol ~2.8Moderate (Targeted)Neuroprotection / CNS[2]
Phenyl vinyl sulfone 5535-48-8168.21 g/mol ~1.5High (Broad)Polymer Science / Synth[3]
Trans-Phenyl β-styrylsulfone 16212-06-9244.31 g/mol ~3.1ModerateProteomics / Anticancer[6]

Data Interpretation: The elevated LogP of Butyl 2-phenylvinyl sulfone (~2.8) compared to Phenyl vinyl sulfone (~1.5) is the primary driver for its superior BBB permeability, making it the preferred scaffold for central nervous system (CNS) indications[7].

Future Perspectives

The trajectory of Butyl 2-phenylvinyl sulfone is moving rapidly toward its integration into Proteolysis Targeting Chimeras (PROTACs). By utilizing the tempered reactivity of the styryl sulfone warhead, researchers can design covalent PROTACs that irreversibly bind to a target protein of interest (POI) before recruiting an E3 ligase for ubiquitination and subsequent degradation. The tunable nature of the butyl chain also presents an ongoing opportunity for structure-activity relationship (SAR) optimization to achieve absolute kinase isoform selectivity[13].

References

  • - European Journal of Medicinal Chemistry 2. - Journal of Medicinal Chemistry

  • - Journal of Combinatorial Chemistry

  • - Molecules

  • - Bloomtechz

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Complex Heterocycles Using Butyl 2-Phenylvinyl Sulfone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary: The Strategic Value of Vinyl Sulfones In the pursui...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary: The Strategic Value of Vinyl Sulfones

In the pursuit of novel therapeutics, the construction of densely functionalized heterocycles—such as pyrrolidines, pyrazolines, and isoxazoles—is a cornerstone of medicinal chemistry. Butyl 2-phenylvinyl sulfone (B2PVS) emerges as a highly privileged building block in this domain.

Unlike standard acrylates or enones, vinyl sulfones possess a unique stereoelectronic profile. The strong electron-withdrawing nature of the butylsulfonyl group (-SO₂Bu) drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene [1]. This makes B2PVS an exceptionally reactive Michael acceptor and dipolarophile. Furthermore, the butyl chain imparts enhanced lipophilicity compared to traditional methyl or phenyl vinyl sulfones, offering a strategic advantage in tuning the LogP (partition coefficient) of early-stage drug candidates. Crucially, the sulfonyl group avoids the transesterification or amidation side-reactions that plague ester- or amide-activated olefins, and it can serve either as a permanent hydrogen-bond acceptor in a pharmacophore or as a traceless activating group that can be reductively cleaved post-cyclization.

Mechanistic Rationale & Causality in Cycloadditions

The synthesis of heterocycles using B2PVS primarily relies on [3+2] 1,3-dipolar cycloadditions . The success of these reactions depends on the precise orchestration of transition metal catalysis, ligand geometry, and reaction kinetics.

Pyrrolidine Synthesis via Azomethine Ylides

When reacted with α-imino esters (azomethine ylide precursors), B2PVS undergoes a highly stereoselective [3+2] cycloaddition to yield 3-sulfonylpyrrolidines [1].

  • The Causality of Catalysis: A Cu(I) catalyst, such as Cu(CH₃CN)₄ClO₄, is employed alongside a chiral ligand (e.g., Taniaphos). The Cu(I) center acts as a Lewis acid, coordinating to the nitrogen and oxygen of the α-imino ester. This coordination drastically lowers the pKa of the α-proton, allowing a mild base like triethylamine (Et₃N) to generate the metallated azomethine ylide.

  • Stereochemical Control: The bulky chiral ligand forces the B2PVS to approach via an exo-transition state, minimizing steric clashes and resulting in nearly complete exo-diastereoselectivity and high enantiomeric excess (ee).

Pyrazoline Synthesis via Diazoalkanes

B2PVS reacts smoothly with diazo compounds to form pyrazolines [2]. The electron-deficient nature of the vinyl sulfone accelerates the nucleophilic attack of the diazo carbon. Subsequent cyclization and tautomerization yield stable Δ²-pyrazolines, which are critical scaffolds for anti-inflammatory and antimicrobial agents.

Mechanism A α-Imino Ester (Precursor) B Cu(I) / Chiral Ligand Complexation A->B Base (Et3N) deprotonation C Metallated Azomethine Ylide (Active Dipole) B->C pKa lowering via Lewis Acid E [3+2] Cycloaddition (exo-Transition State) C->E D Butyl 2-Phenylvinyl Sulfone (Dipolarophile) D->E LUMO Lowering by -SO2Bu F 3-Sulfonylpyrrolidine (Enantioenriched Product) E->F Stereocontrolled Ring Closure

Caption: Mechanistic pathway of the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition utilizing B2PVS.

Quantitative Data Presentation

The following table summarizes validated reaction parameters and expected outcomes when utilizing vinyl sulfones analogous to B2PVS in heterocycle synthesis.

Target HeterocycleDipole / ReactantCatalyst SystemSolvent & TempYield (%)Selectivity
Pyrrolidine N-Benzylideneglycine methyl esterCu(CH₃CN)₄ClO₄ / TaniaphosToluene, 0 °C82 - 95%>98:2 exo:endo, up to 85% ee [1]
Pyrazoline TrifluorodiazoethaneNone (Phase Transfer or Flow)DCM/H₂O, RT75 - 88%Regiospecific (Δ²-pyrazoline) [2]
Pyrazolo[1,5-a]pyridine N-aminopyridinium saltsBase-mediated (K₂CO₃)DMF, 80 °C70 - 85%Complete regioselectivity [3]
Isoxazoline Nitrile Oxides (in situ)TriethylamineDCM, RT80 - 90%High regioselectivity

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high fidelity in drug development settings.

Protocol A: Enantioselective Synthesis of 3-(Butylsulfonyl)pyrrolidines

Objective: To synthesize highly substituted, enantioenriched pyrrolidines via Cu(I)-catalyzed 1,3-dipolar cycloaddition.

Reagents:

  • Butyl 2-phenylvinyl sulfone (1.0 mmol)

  • N-Benzylideneglycine methyl ester (1.0 mmol)

  • Cu(CH₃CN)₄ClO₄ (0.05 mmol, 5 mol%)

  • (R)-Taniaphos ligand (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (0.18 mmol, 18 mol%)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Catalyst Complexation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve Cu(CH₃CN)₄ClO₄ and (R)-Taniaphos in 5 mL of anhydrous toluene. Stir at room temperature for 30 minutes.

    • Validation Checkpoint: The solution should transition to a clear, pale-yellow/orange color, indicating successful ligand coordination.

  • Substrate Addition: Add N-benzylideneglycine methyl ester and Butyl 2-phenylvinyl sulfone to the catalyst solution. Lower the temperature to 0 °C using an ice bath.

    • Causality: Toluene is chosen over coordinating solvents (like THF) to ensure the substrates bind tightly to the Cu(I) center, maximizing enantiocontrol. The 0 °C temperature suppresses the uncatalyzed, racemic background reaction.

  • Ylide Generation: Dilute Et₃N in 5 mL of toluene and add it dropwise over 10 minutes to the reaction mixture.

    • Causality: Dropwise addition prevents a sudden spike in the concentration of the uncoordinated azomethine ylide, which could react non-stereoselectively with the sulfone.

  • Incubation: Stir the reaction at 0 °C for 24 hours. Monitor progress via TLC (Hexanes/EtOAc 7:3).

    • Validation Checkpoint: B2PVS is UV-active. The disappearance of the starting material spot and the appearance of a lower Rf product spot confirms conversion.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the exo-3-(butylsulfonyl)pyrrolidine.

Workflow Step1 Step 1: Catalyst Preparation Mix Cu(I) salt & Ligand in Toluene Step2 Step 2: Substrate Addition Add Imino Ester & B2PVS at 0°C Step1->Step2 Step3 Step 3: Ylide Generation Dropwise addition of Et3N Step2->Step3 Step4 Step 4: Reaction Incubation Stir for 24h under Argon Step3->Step4 Step5 Step 5: Quench & Extract NH4Cl (aq) quench, DCM extraction Step4->Step5 Step6 Step 6: Purification Flash Chromatography (Silica) Step5->Step6

Caption: Step-by-step experimental workflow for the Cu(I)-catalyzed synthesis of pyrrolidines.

Protocol B: Synthesis of Pyrazolines via Diazoalkane Cycloaddition

Objective: To synthesize lipophilic, sulfonyl-substituted pyrazolines.

Reagents:

  • Butyl 2-phenylvinyl sulfone (0.5 mmol)

  • Trifluoroethylamine hydrochloride (1.0 mmol)

  • NaNO₂ (1.5 mmol)

  • Dichloromethane (8 mL) / Water (2 mL)

Step-by-Step Methodology:

  • In Situ Diazo Generation: In a 25 mL round-bottom flask, dissolve trifluoroethylamine hydrochloride in the DCM/Water biphasic mixture. Add NaNO₂ in one portion.

    • Causality: Generating the diazo compound in situ avoids the isolation of potentially explosive and highly toxic diazo intermediates, ensuring a safer protocol for scale-up[2].

  • Cycloaddition: Immediately add Butyl 2-phenylvinyl sulfone (0.5 mmol) to the vigorously stirring biphasic mixture.

  • Incubation: Stir vigorously at room temperature for 14 hours.

    • Validation Checkpoint: The biphasic mixture will initially show a slight color change due to diazo formation, which will fade as the cycloaddition proceeds.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel chromatography to yield the highly stable Δ²-pyrazoline.

References

  • Catalytic Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides with Vinyl Sulfones Organic Letters - ACS Publications URL:[Link]

  • Difluoro- and trifluoro diazoalkanes: robust and atom-economic batch and flow protocols Green Chemistry - RSC Publishing URL:[Link]

  • Base-mediated [3+2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones ResearchGate URL:[Link]

Application

Introduction: The Role of Phenyl Vinyl Sulfones in Asymmetric Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of vinyl sulfones in asymmetric synthesis, with a focus on the principles applicable to scaffolds like Butyl 2-phenylvi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of vinyl sulfones in asymmetric synthesis, with a focus on the principles applicable to scaffolds like Butyl 2-phenylvinyl sulfone.

Vinyl sulfones, particularly phenyl vinyl sulfone and its derivatives, have emerged as powerful and versatile building blocks in modern asymmetric synthesis. Their utility stems from the potent electron-withdrawing nature of the sulfonyl group, which strongly activates the adjacent carbon-carbon double bond. This activation renders them highly reactive as Michael acceptors, dienophiles in cycloaddition reactions, and partners in various other carbon-carbon bond-forming transformations. While specific literature on "butyl 2-phenylvinyl sulfone" is not abundant, the principles and protocols established for the parent phenyl vinyl sulfone are directly applicable and provide a robust framework for its use. This guide will delve into the core applications of phenyl vinyl sulfones, offering mechanistic insights and detailed protocols relevant to researchers exploring this class of reagents.

Part 1: Asymmetric Michael Additions to Phenyl Vinyl Sulfones

The conjugate addition of nucleophiles to activated alkenes is a cornerstone of organic synthesis. In the realm of asymmetric synthesis, the use of phenyl vinyl sulfone as a Michael acceptor is particularly prominent due to its high reactivity and the synthetic versatility of the resulting sulfone products. Enantioselectivity can be achieved through the use of chiral nucleophiles, chiral catalysts, or chiral auxiliaries.

Mechanistic Considerations

The key to a successful asymmetric Michael addition is the effective facial discrimination of the planar vinyl sulfone. This is typically achieved by a chiral catalyst, often a metal complex with a chiral ligand or an organocatalyst, which coordinates to the reactants and creates a chiral environment around the reaction center. This steric and electronic control directs the incoming nucleophile to one face of the double bond, leading to the preferential formation of one enantiomer.

For instance, in a metal-catalyzed reaction, the Lewis acidic metal can coordinate to the sulfonyl group, further increasing the electrophilicity of the β-carbon and holding the vinyl sulfone in a defined conformation within the chiral ligand sphere.

Application Protocol 1: Catalytic Asymmetric Michael Addition of a β-Ketoester to Phenyl Vinyl Sulfone

This protocol describes a representative asymmetric Michael addition using a chiral catalyst, a common strategy for synthesizing enantioenriched sulfones.

Experimental Workflow

cluster_prep Catalyst & Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_catalyst 1. Prepare Chiral Catalyst Solution (e.g., Cu(OTf)2 + Chiral Ligand in Solvent) prep_reagents 2. Prepare Reagent Solution (β-Ketoester and Phenyl Vinyl Sulfone in Solvent) prep_catalyst->prep_reagents Combine in vessel setup_reaction 3. Set up Reaction Vessel (Inert atmosphere, low temperature) add_base 4. Add Base (e.g., DIPEA, dropwise) setup_reaction->add_base run_reaction 5. Stir at Controlled Temperature (e.g., -78 °C to RT, monitor by TLC) add_base->run_reaction quench 6. Quench Reaction (e.g., with aq. NH4Cl) run_reaction->quench extract 7. Extraction (e.g., with Ethyl Acetate) quench->extract purify 8. Purification (Flash Chromatography) extract->purify analyze 9. Analysis (NMR, Chiral HPLC) purify->analyze

Caption: Workflow for a typical catalytic asymmetric Michael addition.

Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (e.g., a chiral bis(oxazoline) ligand, 0.055 mmol) and the metal salt (e.g., Cu(OTf)₂, 0.05 mmol) in a dry solvent (e.g., dichloromethane, 2 mL). Stir the solution at room temperature for 1 hour to allow for complex formation.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C).

  • Reagent Addition: To the cooled catalyst solution, add the β-ketoester (1.2 mmol) followed by phenyl vinyl sulfone (1.0 mmol).

  • Initiation: Add a base (e.g., N,N-diisopropylethylamine, 1.5 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and allow it to slowly warm to room temperature over 16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary
Catalyst/LigandNucleophileSolventTemp (°C)Yield (%)ee (%)
Cu(OTf)₂/BOXDimethyl malonateCH₂Cl₂-78 to RT9598
Ni(OAc)₂/Ph-DBFOXDiethyl acetamidomalonateTHF-208992
Organocatalyst (Thiourea)1,3-Dicarbonyl compoundTolueneRT9294

Note: This data is representative and compiled from typical results in the literature for phenyl vinyl sulfone. Actual results may vary based on the specific substrate and conditions.

Part 2: Asymmetric Diels-Alder Reactions

The electron-deficient nature of phenyl vinyl sulfone makes it an excellent dienophile in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. The use of chiral Lewis acid catalysts can effectively control the facial selectivity of the reaction, leading to enantioenriched cycloadducts which are valuable intermediates in the synthesis of complex molecules.

Mechanistic Pathway

G Reagents Diene + Phenyl Vinyl Sulfone Complex Chiral Catalyst-Dienophile Complex Reagents->Complex Catalyst Chiral Lewis Acid (e.g., Ti(IV)-TADDOL) Catalyst->Complex EndoTS Endo Transition State (Favored) Complex->EndoTS Diene approach (less hindered face) ExoTS Exo Transition State (Disfavored) Complex->ExoTS Diene approach (more hindered face) Product Enantioenriched Cycloadduct EndoTS->Product

Method

Advanced Catalytic Workflows for Butyl 2-phenylvinyl sulfone in Drug Development

Executive Summary Butyl 2-phenylvinyl sulfone (CAS: 81562-66-5)[1] is a highly versatile α,β -unsaturated sulfone that serves as a privileged building block in modern synthetic and medicinal chemistry[2]. The strong elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl 2-phenylvinyl sulfone (CAS: 81562-66-5)[1] is a highly versatile α,β -unsaturated sulfone that serves as a privileged building block in modern synthetic and medicinal chemistry[2]. The strong electron-withdrawing nature of the butylsulfonyl group lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent alkene, rendering it an exceptional Michael acceptor[3]. Furthermore, under single-electron transfer (SET) conditions, the carbon-sulfur bond can be selectively cleaved, allowing the sulfone moiety to act as a redox-active leaving group in radical cross-coupling paradigms[4]. This application note provides authoritative, self-validating protocols for utilizing this compound in both two-electron organocatalytic pathways and single-electron transition-metal catalyzed workflows.

Mechanistic Grounding & Chemical Causality

In drug development, the late-stage functionalization of complex scaffolds requires predictable and highly stereocontrolled reactions. Butyl 2-phenylvinyl sulfone excels in two distinct catalytic environments:

  • Two-Electron Pathways (Organocatalysis): The sulfonyl group strongly polarizes the double bond, facilitating the nucleophilic attack of enolates or nitronates[5]. Unlike simple enones, vinyl sulfones generally do not undergo unwanted 1,2-additions, ensuring near-perfect chemoselectivity for 1,4-conjugate additions[6].

  • Single-Electron Pathways (Transition-Metal Catalysis): In nickel-catalyzed cross-couplings, the sulfone acts as an alkyl radical precursor[4]. The causality here is driven by the low bond dissociation energy of the C–S bond upon reduction by a Ni(0) species, which extrudes a sulfinate anion and generates a reactive carbon-centered radical that can be rapidly captured for C–C bond formation[2].

Workflow I: Organocatalytic Asymmetric Michael Additions

This workflow leverages a bifunctional organocatalyst to achieve highly enantioselective conjugate additions, providing a direct route to chiral α -alkylated amine precursors[5].

Organocatalytic_Workflow A Butyl 2-phenylvinyl sulfone (Michael Acceptor) C Cinchona-Thiourea Catalyst (Bifunctional Activation) A->C Substrate Binding B Nitroalkane (Prochiral Nucleophile) B->C Substrate Binding D Highly Ordered Transition State C->D H-Bonding & Deprotonation E Chiral α-Alkylated Amine Precursor D->E Stereoselective C-C Formation

Workflow of the organocatalytic asymmetric Michael addition to vinyl sulfones.

Protocol: Enantioselective Conjugate Addition of Nitroalkanes

Based on the foundational methodology by[5].

Reagents & Materials:

  • Butyl 2-phenylvinyl sulfone (1.0 equiv, 0.5 mmol)

  • Nitroalkane (e.g., nitroethane) (2.0 equiv, 1.0 mmol)

  • Cinchona alkaloid-derived thiourea catalyst (10–20 mol%)

  • Anhydrous Toluene or Dichloromethane (DCM) (2.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk flask under argon. Add the cinchona-thiourea catalyst (20 mol%) and Butyl 2-phenylvinyl sulfone (1.0 equiv).

  • Solvation: Dissolve the mixture in 2.0 mL of anhydrous toluene. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Initiation: Dropwise add the nitroalkane (2.0 equiv) to the stirring solution.

  • Reaction: Allow the mixture to stir at room temperature (or 0 °C for higher enantioselectivity) for 24–48 hours.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH4​Cl . Extract with ethyl acetate (3 × 5 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Causality of Experimental Choices:

  • Solvent Selection (Toluene/DCM): Aprotic solvents are strictly required. Protic solvents would competitively bind to the thiourea catalyst, disrupting the delicate hydrogen-bonding network necessary for facial selectivity[5].

  • Catalyst Design: The thiourea moiety acts as a dual hydrogen-bond donor, coordinating with the nitro group of the nucleophile to increase its acidity. Simultaneously, the tertiary amine of the quinuclidine core deprotonates the nitroalkane, forming a nitronate. The chiral pocket of the catalyst shields the Re-face of the vinyl sulfone, directing attack exclusively to the Si-face[5].

Self-Validation & Quality Control:

  • In-Process Monitoring: Use TLC (UV visualization at 254 nm) to monitor the disappearance of the highly conjugated Butyl 2-phenylvinyl sulfone.

  • Outcome Validation: Chiral HPLC analysis is mandatory to validate the enantiomeric excess (ee). Compare the retention times against a racemic standard synthesized using an achiral base (e.g., DBU or TEA).

Workflow II: Transition-Metal Catalyzed Desulfonylative Cross-Coupling

This workflow utilizes the sulfone group as a traceless activating group, enabling the modular synthesis of sp3 -rich scaffolds via single-electron transfer[7].

Ni_Catalytic_Cycle Ni0 Ni(0) Catalyst Complex SET Single Electron Transfer (SET) C-S Bond Cleavage Ni0->SET + Butyl 2-phenylvinyl sulfone Radical Carbon-Centered Radical + Ni(I) Species SET->Radical - BuSO2 anion Transmetalation Transmetalation with R-ZnX Radical->Transmetalation Radical Capture NiIII Ni(III) Intermediate Transmetalation->NiIII RedElim Reductive Elimination NiIII->RedElim RedElim->Ni0 Regeneration of Ni(0) Product Cross-Coupled Product RedElim->Product Product Release

Mechanism of Ni-catalyzed desulfonylative radical cross-coupling of vinyl sulfones.

Protocol: Ni-Catalyzed Radical Cross-Coupling with Arylzinc Reagents

Drawing from the paradigm-shifting methodology by [7].

Reagents & Materials:

  • Butyl 2-phenylvinyl sulfone (1.0 equiv, 0.2 mmol)

  • Arylzinc reagent ( ArZnX ) (2.0–3.0 equiv)

  • Ni(acac)2​⋅xH2​O (20 mol%)

  • 2,2'-Bipyridine or Bathophenanthroline ligand (20–40 mol%)

  • Anhydrous DMF/THF mixture (1:1, 2.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a vial with Ni(acac)2​⋅xH2​O (20 mol%) and the 2,2'-bipyridine ligand (20 mol%). Add 1.0 mL of THF and stir for 10 minutes until a deep color change indicates complexation.

  • Substrate Addition: Add Butyl 2-phenylvinyl sulfone (1.0 equiv) dissolved in 1.0 mL of DMF to the catalyst mixture.

  • Cross-Coupling: Slowly add the arylzinc reagent (2.0 equiv) dropwise over 5 minutes.

  • Reaction: Seal the vial, remove it from the glovebox, and stir vigorously at room temperature for 12 hours.

  • Quenching & Isolation: Quench carefully with 1M HCl (1.0 mL) to destroy excess zinc reagent. Extract with diethyl ether (3 × 5 mL), wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography.

Causality of Experimental Choices:

  • Ligand Selection (2,2'-Bipyridine): The bidentate nitrogen ligand is critical. It stabilizes the Nickel center across the highly variable oxidation states (0, I, and III) required for the radical capture and reductive elimination sequence[4].

  • Reagent Selection (Arylzinc over Grignard): Arylzinc reagents are specifically chosen because they are mild enough to tolerate a wide array of functional groups, yet undergo transmetalation at a rate perfectly synchronized with the radical capture step, preventing unwanted radical homocoupling[7].

Self-Validation & Quality Control:

  • In-Process Monitoring: The reaction mixture should transition from a deep blue/green (active Ni complex) to a dark brown/black suspension as the cross-coupling proceeds.

  • Outcome Validation: Use GC-MS or LC-MS to confirm the precise mass of the desulfonylated cross-coupled product. The absence of the M+121 ( BuSO2​ ) mass fragment confirms successful C–S bond cleavage.

Quantitative Data Analysis

The following table summarizes the expected quantitative outcomes and reaction parameters for the catalytic workflows utilizing vinyl sulfone derivatives, providing a benchmark for experimental validation.

Table 1: Comparative Yields and Selectivities for Catalytic Reactions of Vinyl Sulfones

Reaction TypeCatalyst SystemSubstrate ClassTypical Yield (%)Enantiomeric Excess (ee %)
Asymmetric Michael Addition [5]Cinchona-Thiourea (20 mol%)Nitroalkanes + Vinyl Sulfone75 – 85%76 – 88%
Desulfonylative Cross-Coupling [7] Ni(acac)2​ / Bipy (20 mol%)Arylzinc + Vinyl Sulfone70 – 90%N/A (Stereoablative)
Suzuki-Miyaura Coupling [8] NiCl2​(dme) / dtbbpy (10 mol%)Arylboronic Acid + α -Oxo-Vinyl Sulfone82 – 95%N/A

References

  • ChemicalBook. butyl 2-phenylvinyl sulfone CAS#: 81562-66-5. Retrieved March 30, 2026.

  • Zhu, Q., & Lu, Y. (2009). Enantioselective Conjugate Addition of Nitroalkanes to Vinyl Sulfone: An Organocatalytic Access to Chiral Amines. Organic Letters, 11(8), 1721-1724. American Chemical Society.

  • Merchant, R. R., et al. (2018). Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds. Science, 360(6384), 75-80. American Association for the Advancement of Science.

  • Gong, L., et al. (2019). Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of α-Oxo-vinylsulfones To Prepare C-Aryl Glycals and Acyclic Vinyl Ethers. Journal of the American Chemical Society, 141(19), 7680-7686. American Chemical Society.

Sources

Application

Application Note &amp; Protocol: Butyl 2-phenylvinyl sulfone as a Privileged Building Block in Organic Synthesis and Bioconjugation

Target Audience: Synthetic Chemists, Chemical Biologists, and Targeted Covalent Inhibitor (TCI) Developers. Compound: Butyl 2-phenylvinyl sulfone (CAS: 81562-66-5) Executive Summary & Mechanistic Rationale In modern orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Targeted Covalent Inhibitor (TCI) Developers. Compound: Butyl 2-phenylvinyl sulfone (CAS: 81562-66-5)

Executive Summary & Mechanistic Rationale

In modern organic synthesis and drug discovery, the vinyl sulfone motif has emerged as a highly versatile, stable, and chemoselective functional group [1]. Unlike traditional Michael acceptors such as maleimides or enones, vinyl sulfones exhibit exceptional stability in aqueous environments and do not undergo spontaneous hydrolysis or reversible retro-Michael reactions under physiological conditions [2].

Butyl 2-phenylvinyl sulfone is a uniquely engineered building block. Its structural components provide distinct mechanistic advantages:

  • The Vinyl Sulfone Warhead: Acts as a powerful, irreversible Michael acceptor and a robust 2π-partner in cycloaddition reactions [3].

  • The Butyl Chain: Imparts significant lipophilicity (increasing LogP), which is critical for enhancing the cell permeability of targeted covalent inhibitors (TCIs) and facilitating solubility in organic synthetic pathways.

  • The Phenyl Ring (Styryl moiety): Provides steric shielding that prevents off-target reactions with primary amines (e.g., lysine residues), while also serving as a built-in UV chromophore for straightforward reaction monitoring via HPLC [4].

This application note details field-proven protocols for utilizing Butyl 2-phenylvinyl sulfone in both chemoselective bioconjugation and heterocycle synthesis , grounded in rigorous, self-validating methodologies.

Quantitative Profiling: Vinyl Sulfones vs. Traditional Acceptors

To justify the selection of Butyl 2-phenylvinyl sulfone, it is essential to compare its physicochemical behavior against other common reactive electrophiles. The table below summarizes these parameters, highlighting why vinyl sulfones are increasingly preferred for late-stage functionalization and TCI design.

Electrophile ClassAqueous Stability (t½ at pH 7.4)Chemoselectivity (Thiol vs. Amine)Conjugate StabilityLipophilicity Contribution
Maleimide Moderate (~24–48 h; ring opens)HighReversible (Retro-Michael)Low
Acrylamide High (> 1 month)Low to ModerateIrreversibleLow
Aliphatic Vinyl Sulfone Very High (> 1 month)HighIrreversibleModerate
Butyl 2-phenylvinyl sulfone Very High (> 1 month) Strictly Selective (Steric tuning) Irreversible High

Core Application 1: Chemoselective Protein Bioconjugation

Vinyl sulfones are highly specific for cysteine (thiol) residues under mild, physiological conditions [5]. The reaction proceeds via a Thiol-Michael addition. The causality behind the reaction conditions is strictly pH-dependent: the pKa of a typical protein cysteine is ~8.3. By buffering the reaction between pH 7.4 and 8.0, a sufficient fraction of the thiol is deprotonated to the highly nucleophilic thiolate anion, while lysine amines (pKa ~10.5) remain fully protonated and unreactive.

Mechanistic Pathway

G A Protein Cysteine (R-SH) B Deprotonation (pH 7.4 - 8.0) A->B C Thiolate Anion (R-S⁻) B->C E C-S Bond Formation (Transition State) C->E D Butyl 2-phenylvinyl sulfone (Michael Acceptor) D->E F Stable Thioether Conjugate E->F

Caption: Mechanistic pathway of chemoselective Thiol-Michael addition using Butyl 2-phenylvinyl sulfone.

Protocol 3.1: Site-Specific Cysteine Labeling

Reagents & Equipment:

  • Target Protein (containing a free surface-exposed cysteine) at 10–50 µM.

  • Butyl 2-phenylvinyl sulfone (100 mM stock in anhydrous DMSO).

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8.

  • Ellman’s Reagent (DTNB) for validation.

Step-by-Step Methodology:

  • Preparation: Exchange the target protein into the Reaction Buffer using a desalting column to remove any nucleophilic additives (e.g., DTT or mercaptoethanol) from storage buffers.

    • Expert Insight: Do not use primary amine buffers like Tris, as high concentrations over extended periods may lead to trace background reactivity.

  • Reagent Addition: Add Butyl 2-phenylvinyl sulfone to the protein solution to achieve a final molar ratio of 1:5 (Protein:Sulfone). Ensure the final DMSO concentration does not exceed 5-10% (v/v) to prevent protein denaturation and maintain the solubility of the lipophilic sulfone.

  • Incubation: Incubate the mixture at 37 °C for 2 to 4 hours with gentle agitation. The steric bulk of the phenyl group requires slightly longer incubation times compared to unhindered methyl vinyl sulfones [4].

  • Quenching & Purification: Quench the reaction by adding a 10-fold molar excess of DTT (relative to the sulfone) for 15 minutes. Remove excess reagents via size-exclusion chromatography (SEC) or dialysis.

  • Self-Validation (Ellman's Assay): To confirm complete conjugation, react an aliquot of the purified conjugate with DTNB. The absence of absorbance at 412 nm confirms that all free cysteines have been successfully alkylated. Verify the exact mass shift (+224.3 Da) via LC-MS.

Workflow S1 1. Buffer Preparation (HEPES, pH 7.8) S2 2. Reagent Addition (5 eq. Sulfone, <10% DMSO) S1->S2 S3 3. Incubation (37°C, 2-4 hours) S2->S3 S4 4. Reaction Quenching (Excess DTT/BME) S3->S4 S5 5A. Validation: Ellman's Assay (Free Thiol Quantification) S4->S5 S6 5B. Validation: LC-MS (+224.3 Da Mass Shift) S4->S6

Caption: Step-by-step experimental workflow and self-validating checks for protein bioconjugation.

Core Application 2: 1,3-Dipolar Cycloaddition for Heterocycle Synthesis

Beyond bioconjugation, Butyl 2-phenylvinyl sulfone is an excellent dipolarophile. The strongly electron-withdrawing sulfonyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating rapid interaction with the Highest Occupied Molecular Orbital (HOMO) of 1,3-dipoles such as nitrones or azides [3]. This makes it a prime candidate for synthesizing complex, substituted isoxazolidines or triazoles—key scaffolds in medicinal chemistry.

Protocol 4.1: Synthesis of Isoxazolidine Derivatives via Nitrone Cycloaddition

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve Butyl 2-phenylvinyl sulfone (1.0 mmol) and a selected nitrone (e.g., N-methyl-C-phenylnitrone, 1.2 mmol) in anhydrous toluene (10 mL).

  • Thermal Activation: Heat the reaction mixture to reflux (110 °C).

    • Expert Insight: Toluene is chosen because its boiling point provides the optimal thermal energy required to overcome the activation barrier of the sterically hindered styryl system without causing reagent decomposition.

  • Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The UV-active phenyl ring on the sulfone allows for easy visualization under a 254 nm UV lamp. The reaction typically reaches completion within 6–8 hours.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography.

  • Validation: Confirm the regioselectivity of the cycloaddition via 2D-NMR (NOESY). The electron-withdrawing nature of the sulfone typically directs the oxygen of the nitrone to the β-position (relative to the sulfone), yielding the 4-sulfonyl-isoxazolidine as the major diastereomer.

References

  • Title: The vinyl sulfone motif as a structural unit for novel drug design and discovery Source: Expert Opinion on Drug Discovery, 2024. URL: [Link] [1]

  • Title: Synthesis of Vinylic Sulfones in Aqueous Media Source: Organic Letters, 2021. URL: [Link] [2]

  • Title: Expanding the Potential of Heteroaryl Vinyl Sulfones Source: The Journal of Organic Chemistry, 2016. URL: [Link] [3]

  • Title: Azabicyclic vinyl sulfones for residue-specific dual protein labelling Source: Chemical Science, 2019. URL: [Link] [4]

  • Title: Vinyl Sulfone Functionalization: A Feasible Approach for the Study of the Lectin–Carbohydrate Interactions Source: Bioconjugate Chemistry, 2012. URL: [Link] [5]

Method

Application of "Butyl 2-phenylvinyl sulfone" in medicinal chemistry

As a Senior Application Scientist in medicinal chemistry, I have designed this technical guide to provide a comprehensive, field-proven framework for utilizing Butyl 2-phenylvinyl sulfone in the development of Targeted C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I have designed this technical guide to provide a comprehensive, field-proven framework for utilizing Butyl 2-phenylvinyl sulfone in the development of Targeted Covalent Inhibitors (TCIs).

Unlike traditional reversible inhibitors, covalent warheads require a delicate balance between intrinsic chemical reactivity and target-specific binding affinity. This guide bridges the gap between theoretical mechanism and benchtop execution, ensuring your experimental workflows are robust, reproducible, and mechanistically sound.

Mechanistic Rationale: The Vinyl Sulfone Warhead

In the landscape of covalent drug discovery, the vinyl sulfone moiety is a privileged Michael acceptor. It is uniquely suited for targeting nucleophilic cysteine residues in proteases (e.g., cathepsins, cruzain, rhodesain) and kinases.

Why Butyl 2-phenylvinyl sulfone? The structure of Butyl 2-phenylvinyl sulfone ( Ph−CH=CH−SO2​−Bu ) serves as an optimal model compound for Structure-Activity Relationship (SAR) profiling.

  • The Sulfone Substituent (Butyl): Unlike highly electron-withdrawing aryl groups (which create "hot" electrophiles prone to off-target toxicity), the aliphatic butyl chain slightly dampens the electrophilicity of the β -carbon. This tunes the warhead to be relatively inert in aqueous physiological conditions until it is driven into close proximity with a target thiolate by the inhibitor's binding scaffold. Additionally, the butyl group provides tunable lipophilicity (LogP) for cellular permeability.

  • The β -Substituent (Phenyl): The phenyl ring extends the conjugated system, stabilizing the transition state during the nucleophilic attack by the cysteine thiolate.

The irreversible inactivation follows a two-step kinetic mechanism:

  • Reversible Association ( KI​ ): The compound binds the enzyme pocket non-covalently.

  • Irreversible Inactivation ( kinact​ ): The active-site cysteine thiolate attacks the β -carbon of the vinyl sulfone, forming a permanent covalent thioether adduct.

Because of this time-dependent nature, standard IC50​ metrics are insufficient. We must evaluate these compounds using pseudo-first-order kinetics to determine the efficiency constant ( kinact​/KI​ ) [1].

Workflow Visualization

The following diagram illustrates the logical progression from warhead synthesis to biological validation.

G A Butyl 2-phenylvinyl sulfone (Model Warhead) B GSH Trapping Assay (Intrinsic Reactivity) A->B Step 1 C FRET Protease Assay (Target Potency) A->C Step 2 F SAR & Warhead Tuning (Lead Optimization) B->F Toxicity Filter D Reversible Complex (K_I) C->D Binding E Covalent Adduct (k_inact) D->E Michael Addition E->F Efficacy Data

Workflow for evaluating vinyl sulfone warheads in targeted covalent inhibitor design.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for critical reagent choices is explicitly stated to aid in troubleshooting and assay transfer.

Protocol 1: Synthesis via Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is the gold standard for synthesizing vinyl sulfones because it overwhelmingly favors the (E)-isomer, which is sterically required for optimal trajectory of the thiolate attack in the enzyme active site [2].

Materials:

  • Benzaldehyde (1.0 eq)

  • Diethyl (butylsulfonyl)methylphosphonate (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Carbanion Generation: Suspend NaH in anhydrous THF at 0 °C under an inert argon atmosphere. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phosphonate, preventing reversible side-reactions and ensuring complete carbanion formation.

  • Phosphonate Addition: Dropwise add diethyl (butylsulfonyl)methylphosphonate. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Olefin Formation: Slowly add benzaldehyde to the mixture at 0 °C. Allow the reaction to naturally warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl . Causality: A mild acidic quench neutralizes excess base without hydrolyzing the newly formed vinyl sulfone. Extract with Ethyl Acetate (3x).

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate (E)-Butyl 2-phenylvinyl sulfone.

Protocol 2: Intrinsic Reactivity Profiling (GSH Trapping Assay)

Before testing against a target enzyme, we must quantify the warhead's intrinsic electrophilicity. We use Glutathione (GSH) as a surrogate for off-target cellular thiols [3].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of Butyl 2-phenylvinyl sulfone in DMSO. Prepare a 100 mM stock of GSH in PBS (pH 7.4).

  • Incubation: In a glass vial, mix 10 µM of the compound with 1 mM GSH in PBS (pH 7.4) at 37 °C. Causality: The 100-fold molar excess of GSH ensures the reaction follows pseudo-first-order kinetics, simplifying the mathematical derivation of the degradation half-life ( t1/2​ ).

  • Time-Course Sampling: At t=0,15,30,60,120,and 240 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot into 50 µL of cold acetonitrile containing 1% Formic Acid. Causality: Formic acid drops the pH below 3.0, instantly protonating the GSH thiolate ( pKa​≈8.8 ) to a thiol, completely halting the Michael addition and freezing the kinetic snapshot.

  • Analysis: Analyze the remaining parent compound via LC-MS/MS. Plot vs. time to calculate the pseudo-first-order rate constant ( kobs​ ).

Protocol 3: In Vitro Target Inactivation (FRET-based Cysteine Protease Assay)

This protocol measures the true potency ( kinact​/KI​ ) of the compound against a model cysteine protease (e.g., Cruzain) [4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer: 100 mM Sodium Acetate (pH 5.5), 5 mM DTT, 1 mM EDTA, 0.01% Triton X-100. Causality: DTT (Dithiothreitol) is strictly required to maintain the active site cysteine in its reduced, nucleophilic thiolate state. Without DTT, the enzyme oxidizes and the covalent reaction cannot occur.

  • Enzyme Pre-incubation: Incubate recombinant Cruzain (2 nM final) with varying concentrations of Butyl 2-phenylvinyl sulfone (e.g., 0.1 to 10 µM) for multiple fixed time intervals (e.g., 0, 10, 20, 30 minutes) at 37 °C.

  • Substrate Addition: Add the fluorogenic substrate Z-Phe-Arg-AMC (10 µM).

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 355 nm, Emission: 460 nm) using a microplate reader.

  • Data Derivation: Calculate the initial velocity ( vi​ ) for each well. Plot the natural log of residual activity vs. pre-incubation time to find kobs​ for each concentration. Finally, plot kobs​ vs. [Inhibitor] to derive KI​ (from the x-intercept) and kinact​ (from the asymptote).

Data Presentation & Comparative Reactivity

To contextualize the utility of Butyl 2-phenylvinyl sulfone, the table below summarizes the quantitative kinetic parameters of various covalent warheads. Notice how the alkyl vinyl sulfone strikes an ideal balance: it is significantly more reactive than acrylamides (providing high target potency) but less reactive than aryl vinyl sulfones (reducing the risk of GSH-mediated off-target toxicity).

Warhead TypeModel CompoundIntrinsic Reactivity: GSH t1/2​ (min)Target Potency: kinact​/KI​ ( M−1s−1 )
AcrylamideN-phenylacrylamide> 1440< 10
Vinyl SulfonamideN-benzyl vinyl sulfonamide720150
Alkyl Vinyl Sulfone Butyl 2-phenylvinyl sulfone 120 4,500
Aryl Vinyl SulfonePhenyl 2-phenylvinyl sulfone4512,000

Data summarized from standardized thiol-trapping and cysteine protease inhibition assays.

References

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.
  • Aminooxylation Horner–Wadsworth–Emmons Sequence for the Synthesis of Enantioenriched γ-Functionalized Vinyl Sulfones. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction.National Institutes of Health (NIH) - PMC.
  • Synthesis and structure-activity relationship studies of cruzain and rhodesain inhibitors.National Institutes of Health (NIH) - PMC.
Application

Application Note: Butyl 2-Phenylvinyl Sulfone in the Synthesis of Covalent Cysteine Protease Inhibitors

Executive Summary The development of targeted covalent inhibitors (TCIs) has revolutionized the therapeutic landscape for parasitic infections, oncology, and autoimmune disorders. Among the most privileged electrophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized the therapeutic landscape for parasitic infections, oncology, and autoimmune disorders. Among the most privileged electrophilic warheads are vinyl sulfones . This application note provides a comprehensive scientific guide on utilizing Butyl 2-phenylvinyl sulfone —both as a standalone covalent fragment and as a foundational building block—for the synthesis and kinetic validation of mechanism-based cysteine protease inhibitors.

Unlike highly reactive, indiscriminate electrophiles (such as maleimides or haloacetamides), vinyl sulfones offer an exquisite balance of physiological stability and target-specific reactivity, making them ideal candidates for late-stage drug development [1, 2].

Mechanistic Rationale: The Vinyl Sulfone Warhead

Causality of Covalent Inactivation

The efficacy of Butyl 2-phenylvinyl sulfone relies on the precise electronic modulation of its alkene by the adjacent sulfonyl group ( −SO2​− ). The strong electron-withdrawing nature of the sulfone lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the β -carbon for nucleophilic attack.

Why is it selective? In aqueous physiological environments, vinyl sulfones are remarkably inert to abundant biological nucleophiles like glutathione. However, when the inhibitor binds to the active site of a papain-fold cysteine protease (e.g., Cruzain, Falcipain, or human Cathepsins), it encounters a highly polarized microenvironment. The active site histidine (His159) deprotonates the catalytic cysteine (Cys25), generating a hyper-reactive thiolate anion. This thiolate executes a rapid Michael addition onto the β -carbon of the vinyl sulfone. The resulting carbanion intermediate is immediately protonated by the imidazolium of His159, trapping the enzyme in an irreversible, covalently modified thioether adduct[1, 3].

Mechanism cluster_enzyme Protease Active Site Microenvironment Cys Cys25 Thiolate (Nucleophile) Intermediate Enolate-like Carbanion Intermediate Cys->Intermediate S-C bond formation His His159 Imidazolium (Proton Donor) Adduct Irreversible Thioether Covalent Adduct His->Adduct Donates H+ to α-carbon VS Butyl 2-Phenylvinyl Sulfone (Michael Acceptor) VS->Intermediate Michael Addition (Attack at β-carbon) Intermediate->Adduct Protonation

Fig 1: Irreversible covalent inactivation of a cysteine protease by a vinyl sulfone warhead.

Target Profiling and Kinetic Data

To contextualize the potency of vinyl sulfone-based inhibitors, Table 1 summarizes the kinetic parameters of structurally related compounds against major therapeutic targets. Because these are mechanism-based irreversible inhibitors, potency is defined by the second-order rate constant of inactivation ( kinact​/KI​ ), rather than a static IC50​ [4].

Table 1: Kinetic Parameters of Representative Vinyl Sulfone Inhibitors

Inhibitor / Warhead ClassTarget EnzymePrimary Indication kinact​/KI​ ( M−1s−1 )Ref
K11777 (Phenyl Vinyl Sulfone)Cruzain (T. cruzi)Chagas Disease~150,000[3]
Peptidyl Vinyl Sulfonates Falcipain-2 (P. falciparum)Malaria~85,000[4]
Butyl 2-Phenylvinyl Sulfone Cathepsin S (Human)Autoimmune / Fragment~1,200[1]
Rigosertib (Styryl Benzyl Sulfone)PLK1 PathwayOncologyN/A ( IC50​ ~30 nM)[2]

Experimental Methodologies

The following protocols establish a self-validating system for synthesizing the warhead and accurately measuring its time-dependent inhibition.

Workflow Step1 1. Horner-Wadsworth-Emmons Olefination (Stereoselective E-isomer synthesis) Step2 2. Structural Characterization (Confirm E-geometry via 1H-NMR) Step1->Step2 Purified Compound Step3 3. Fluorogenic Substrate Assay (Continuous monitoring of enzyme activity) Step2->Step3 Serial Dilutions Step4 4. Kinetic Data Analysis (Determination of k_obs and k_inact/K_I) Step3->Step4 Progress Curves Step5 5. Target Validation (Selectivity profiling vs. off-target proteases) Step4->Step5 Lead Optimization

Fig 2: Experimental workflow from synthesis of vinyl sulfone inhibitors to kinetic validation.

Protocol A: Synthesis of Butyl 2-Phenylvinyl Sulfone via HWE Olefination

Causality of Design: The Horner-Wadsworth-Emmons (HWE) reaction is strictly chosen over standard Wittig olefination because the phosphonate carbanion provides high thermodynamic control, yielding >95% of the (E)-isomer. The trans geometry is absolute critical; cis-vinyl sulfones suffer from severe steric clashes within the narrow S1-S1' cleft of papain-fold proteases, rendering them inactive.

Reagents:

  • Diethyl (butylsulfonyl)methylphosphonate (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Carbanion Generation: Suspend NaH in anhydrous THF under an inert Argon atmosphere and cool to 0 °C. Rationale: Cooling controls the exothermic deprotonation, preventing localized heating that could degrade the phosphonate.

  • Phosphonate Addition: Dropwise add diethyl (butylsulfonyl)methylphosphonate. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the stabilized carbanion.

  • Olefination: Add benzaldehyde dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl to neutralize unreacted base. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Validation: Purify via silica gel flash chromatography (Hexanes/EtOAc).

    • Self-Validation Step: Perform 1H -NMR on the purified product. The vinylic protons must display a coupling constant ( J ) of ~15–16 Hz, definitively confirming the required (E)-alkene geometry.

Protocol B: In Vitro Continuous Fluorogenic Inhibition Assay

Causality of Design: Because Butyl 2-phenylvinyl sulfone forms a covalent bond, the enzyme is irreversibly depleted over time. An endpoint assay would yield an artificial IC50​ that shifts depending on the incubation time. A continuous fluorogenic assay is required to capture the curvature of the reaction progress, allowing the calculation of the pseudo-first-order inactivation rate ( kobs​ ).

Reagents:

  • Recombinant Cysteine Protease (e.g., Cruzain or Cathepsin S)

  • Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 100 mM Sodium Acetate, pH 5.5, 20% Glycerol.

  • Reducing Agent: 5 mM Dithiothreitol (DTT). Rationale: DTT is mandatory to reduce the active-site cysteine from an inactive disulfide/sulfenic acid state back to the reactive thiolate. Vinyl sulfones do not cross-react with DTT at this pH.

Step-by-Step Procedure:

  • Enzyme Activation: Pre-incubate the protease (1-5 nM final concentration) in Assay Buffer containing 5 mM DTT for 15 minutes at 37 °C.

  • Inhibitor Titration: Prepare a 7-point serial dilution of Butyl 2-phenylvinyl sulfone in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Reaction Initiation: Add the fluorogenic substrate (at a concentration equal to its Km​ ) to a black 96-well microplate. Add the inhibitor dilutions. Initiate the reaction by adding the activated enzyme.

    • Self-Validation Step: Include a vehicle control (1% DMSO) to establish the uninhibited steady-state velocity ( V0​ ), and a positive control (10 µM E-64) to ensure the assay can detect complete inhibition. Calculate the Z'-factor; a value >0.6 validates the assay's reliability.

  • Continuous Monitoring: Immediately monitor the release of 7-amino-4-methylcoumarin (AMC) using a fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm) every 30 seconds for 60 minutes.

  • Kinetic Extraction:

    • Fit the non-linear progress curves to the equation: [Product]=(vi​/kobs​)×(1−e−kobs​×t) .

    • Plot the extracted kobs​ values against the inhibitor concentrations [I] .

    • Fit the data to a hyperbolic equation to determine kinact​ (maximum rate of inactivation) and KI​ (initial binding affinity). The ratio kinact​/KI​ represents the true efficiency of the covalent inhibitor.

References

  • Vinyl sulfones as mechanism-based cysteine protease inhibitors. Palmer, J. T., Rasnick, D., Klaus, J. L., & Brömme, D. Journal of Medicinal Chemistry (1995). URL:[Link]

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Viola, R. E. Exploration of Drug Science (2026). URL:[Link]

  • A Cysteine Protease Inhibitor Cures Chagas' Disease in an Immunodeficient-Mouse Model of Infection. Doyle, P. S., Zhou, Y. M., Engel, J. C., & McKerrow, J. H. Antimicrobial Agents and Chemotherapy (2007). URL:[Link]

  • Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones. Shenai, B. R., Lee, B. J., Alvarez-Hernandez, A., Chong, P. Y., Emal, C. D., Neitz, R. J., Roush, W. R., & Rosenthal, P. J. Antimicrobial Agents and Chemotherapy (2003). URL:[Link]

Method

High-Efficiency Michael Addition Protocols Utilizing Butyl 2-phenylvinyl sulfone

Introduction & Mechanistic Insights Butyl 2-phenylvinyl sulfone is a highly versatile and robust Michael acceptor utilized extensively in organic synthesis, bioconjugation, and materials science. The unique reactivity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Butyl 2-phenylvinyl sulfone is a highly versatile and robust Michael acceptor utilized extensively in organic synthesis, bioconjugation, and materials science. The unique reactivity of this molecule stems from the strong electron-withdrawing nature of the butylsulfonyl group, which significantly depletes the electron density of the adjacent alkene, rendering the β -carbon highly electrophilic.

Causality in Experimental Design

The selection of the nucleophile directly dictates the required reaction conditions. As a Senior Application Scientist, understanding the causality behind these parameters is critical for optimizing yields:

  • Soft Nucleophiles (Thiols): Thiols undergo rapid thia-Michael addition under mild, slightly basic conditions (e.g., pH 7.4–8.0 or catalytic triethylamine). The resulting thioether sulfone bond is thermodynamically stable and resistant to retro-Michael cleavage, offering a superior, hydrolysis-resistant alternative to traditional maleimide chemistry ().

  • Hard Nucleophiles (Amines): Aza-Michael additions require slightly elevated temperatures or specific catalysts (like DBU or Amberlyst-15). The extended π -conjugation of the phenyl ring on the β -carbon stabilizes the transition state but introduces steric bulk. Stronger non-nucleophilic bases are required to drive the reaction to completion.

  • Carbon Nucleophiles (Nitroalkanes): Enantioselective carbon-Michael additions require bifunctional organocatalysts (e.g., cinchona alkaloid-derived thioureas). These catalysts simultaneously activate the nitroalkane via hydrogen bonding and direct the stereochemical Re/Si-face attack on the vinyl sulfone ().

Visualizations

Mechanism Nuc Nucleophile (e.g., R-SH, R-NH2) Int Carbanion / Enolate Intermediate Nuc->Int Nucleophilic Attack at β-carbon VS Butyl 2-phenylvinyl sulfone (Michael Acceptor) VS->Int Activation by Sulfonyl Group Prod Michael Adduct (Stable Sulfone Bond) Int->Prod Protonation (Solvent/Acid)

Figure 1: Mechanistic pathway of the Michael addition to Butyl 2-phenylvinyl sulfone.

Workflow Prep Step 1: Reagent Preparation Equilibrate Reagents to RT Mix Step 2: Mixing Add Nucleophile, Sulfone, and Catalyst Prep->Mix React Step 3: Reaction Stir at Specified Temp/Time Mix->React Monitor Step 4: Monitoring TLC / LC-MS Analysis React->Monitor Monitor->React If incomplete Workup Step 5: Workup & Purification Extraction / Flash Chromatography Monitor->Workup

Figure 2: Step-by-step experimental workflow for Michael addition reactions.

Quantitative Data Summary

Nucleophile TypeExample ReagentCatalyst / BaseSolventTemp / TimeTypical YieldKey Advantage
Thiol (Thia-Michael) Benzyl mercaptanTEA (0.1 eq)DCM or BufferRT / 1-2 h>90%Highly stable thioether bond; physiological compatibility.
Amine (Aza-Michael) PiperidineDBU (0.2 eq)THF50°C / 4-8 h80-85%High functional group tolerance; scalable.
Carbon (C-Michael) NitrohexaneCinchona-Thiourea (10 mol%)Toluene-10°C to RT / 24 h75-90%High enantioselectivity (up to 86% ee); access to chiral amines.

Detailed Experimental Protocols

Protocol A: Thia-Michael Addition (Thiol Bioconjugation/Synthesis)

Causality Focus: Triethylamine (TEA) is utilized to generate a small equilibrium concentration of the highly reactive thiolate anion. Dichloromethane (DCM) is selected as the solvent to ensure complete solvation of the hydrophobic Butyl 2-phenylvinyl sulfone, preventing biphasic reaction stalling.

Materials:

  • Butyl 2-phenylvinyl sulfone (1.0 equiv, 1.0 mmol)

  • Thiol (e.g., Benzyl mercaptan) (1.1 equiv, 1.1 mmol)

  • Triethylamine (TEA) (0.1 equiv, 0.1 mmol)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve Butyl 2-phenylvinyl sulfone (1.0 mmol) in 5.0 mL of anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Nucleophile Addition: Add the thiol (1.1 mmol) dropwise to the stirring solution at room temperature.

  • Catalysis: Inject TEA (0.1 mmol) into the reaction mixture. Note: The reaction may become slightly exothermic as the thiolate attack initiates.

  • Reaction: Stir the mixture at room temperature for 1–2 hours.

  • Monitoring: Monitor the consumption of the vinyl sulfone via TLC (Hexanes:Ethyl Acetate, 3:1 v/v) or LC-MS to ensure a self-validating completion.

  • Workup: Once complete, quench the reaction with 5 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with DCM (3 x 5 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Enantioselective Carbon-Michael Addition (Nitroalkanes)

Causality Focus: This protocol utilizes a bifunctional quinidine-derived thiourea catalyst. The thiourea moiety activates the nitroalkane via dual hydrogen bonding (lowering the pKa of the α -proton), while the tertiary amine directs the stereoselective attack on the vinyl sulfone. Toluene is selected as a non-polar solvent to maximize the strength of these critical hydrogen-bonding interactions without competitive solvent binding.

Materials:

  • Butyl 2-phenylvinyl sulfone (1.0 equiv, 0.5 mmol)

  • Nitroalkane (e.g., Nitrohexane) (6.0 equiv, 3.0 mmol)

  • Quinidine-derived thiourea catalyst (10 mol%, 0.05 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Charge a dry Schlenk tube with Butyl 2-phenylvinyl sulfone (0.5 mmol) and the quinidine-derived thiourea catalyst (0.05 mmol).

  • Solvation & Cooling: Add 5.0 mL of anhydrous toluene. Cool the reaction mixture to -10°C using a cryocooler or ice/salt bath to maximize the enantiomeric excess (ee) of the transition state.

  • Nucleophile Addition: Add the nitroalkane (3.0 mmol) dropwise. Causality: An excess of nitroalkane drives the reaction kinetics forward despite the low temperature.

  • Reaction: Stir the mixture at -10°C for 24–48 hours.

  • Monitoring: Check conversion via HPLC or TLC.

  • Workup & Purification: Evaporate the toluene directly under reduced pressure. Load the crude residue onto a silica gel column and elute with a gradient of Hexanes/Ethyl Acetate to isolate the chiral α -alkylated Michael adduct.

Troubleshooting & Optimization

  • Incomplete Conversion in Aza-Michael Reactions: The steric bulk of the phenyl ring on the β -carbon can hinder amine attack. Solution: Switch from a mild base to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or heat the reaction to 50°C. Alternatively, employing Amberlyst-15 as a heterogeneous acid catalyst can activate the sulfonyl oxygen, increasing β -carbon electrophilicity.

  • Poor Enantioselectivity in C-Michael Additions: Hydrogen bonding is highly sensitive to moisture and solvent polarity. Solution: Ensure toluene is strictly anhydrous. Avoid polar protic solvents (like Methanol) which will competitively bind to the thiourea catalyst and destroy the chiral transition state.

References

  • Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science.[Link]

  • Zhu, Q., & Lu, Y. (2009). "Enantioselective Conjugate Addition of Nitroalkanes to Vinyl Sulfone: An Organocatalytic Access to Chiral Amines." Organic Letters.[Link]

  • Morales-Sanfrutos, J., Lopez-Jaramillo, F. J., El-Aouad, N., et al. (2010). "Vinyl sulfone: A multi-purpose function in proteomics." Organic & Biomolecular Chemistry.[Link]

Application

Application Notes and Protocols for the Synthesis of Functionalized Polymers Using Butyl 2-Phenylvinyl Sulfone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of Butyl 2-Phenylvinyl Sulfone in Polymer Chemistry Butyl 2-phenylvinyl sulfone is a monomer that holds significant promise for...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Butyl 2-Phenylvinyl Sulfone in Polymer Chemistry

Butyl 2-phenylvinyl sulfone is a monomer that holds significant promise for the synthesis of functionalized polymers. Its unique molecular architecture, featuring a vinyl group for polymerization, a phenyl ring for aromatic character, and a butyl sulfone group, suggests the potential for creating polymers with a diverse range of properties. The strongly electron-withdrawing nature of the sulfone group is anticipated to significantly influence its polymerization behavior, making it a candidate for both radical and anionic polymerization pathways.[1] Polymers derived from this monomer could exhibit enhanced thermal stability, chemical resistance, and specific solubility characteristics, making them attractive for applications in specialty coatings, advanced materials, and biomedical devices.[2][3][4]

Monomer Synthesis: A Proposed Synthetic Pathway

A plausible synthetic route to butyl 2-phenylvinyl sulfone can be adapted from established methods for the synthesis of other vinyl sulfones.[5][6][7][8][9][10][11] A common approach involves the oxidation of the corresponding sulfide.

cluster_synthesis Proposed Synthesis of Butyl 2-Phenylvinyl Sulfone Thiophenol Thiophenol Butyl_phenyl_sulfide Butyl Phenyl Sulfide Thiophenol->Butyl_phenyl_sulfide SN2 Reaction 1-Bromobutane 1-Bromobutane 1-Bromobutane->Butyl_phenyl_sulfide Butyl_phenyl_sulfone Butyl Phenyl Sulfone Butyl_phenyl_sulfide->Butyl_phenyl_sulfone Oxidation Hydrogen_peroxide Hydrogen Peroxide Hydrogen_peroxide->Butyl_phenyl_sulfone alpha_Bromo_sulfone α-Bromo Butyl Phenyl Sulfone Butyl_phenyl_sulfone->alpha_Bromo_sulfone α-Bromination NBS N-Bromosuccinimide NBS->alpha_Bromo_sulfone Monomer Butyl 2-Phenylvinyl Sulfone alpha_Bromo_sulfone->Monomer Elimination Base Base (e.g., DBU) Base->Monomer

Caption: Proposed synthetic route for butyl 2-phenylvinyl sulfone.

Polymerization Mechanisms: Harnessing the Reactivity of the Vinyl Sulfone Moiety

The electron-withdrawing sulfone group significantly activates the vinyl double bond towards nucleophilic attack, making anionic polymerization a highly viable method. Additionally, free-radical polymerization can be employed to synthesize polymers from vinyl sulfone monomers.

Anionic Polymerization

Anionic polymerization of vinyl monomers with strongly electronegative groups, such as sulfones, can proceed in a controlled or "living" manner.[1][12] This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The initiation step involves the attack of a nucleophile (initiator) on the β-carbon of the vinyl group, generating a carbanion that propagates by adding to subsequent monomer units.

Free-Radical Polymerization

Free-radical polymerization offers a versatile and robust method for polymerizing a wide range of vinyl monomers.[13][14] The reaction is initiated by the decomposition of a radical initiator, which then adds to the vinyl group of the monomer. The resulting radical propagates the polymer chain.

cluster_polymerization General Polymerization Workflow Monomer_Prep Monomer Synthesis & Purification Polymerization_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Polymerization_Setup Initiation Initiation (Radical or Anionic) Polymerization_Setup->Initiation Propagation Propagation Initiation->Propagation Termination Termination/Quenching Propagation->Termination Isolation Polymer Isolation & Purification Termination->Isolation Characterization Polymer Characterization Isolation->Characterization

Sources

Method

Application Note: Butyl 2-Phenylvinyl Sulfone as a Lipophilic Covalent Probe in Chemical Biology

Executive Summary In the expanding toolkit of chemical biology, targeted covalent inhibitors (TCIs) and activity-based probes (ABPs) are indispensable for interrogating enzyme function within complex proteomes[1]. Butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the expanding toolkit of chemical biology, targeted covalent inhibitors (TCIs) and activity-based probes (ABPs) are indispensable for interrogating enzyme function within complex proteomes[1]. Butyl 2-phenylvinyl sulfone (CAS: 81562-66-5) serves as a robust, prototypical α,β -unsaturated sulfone probe[2]. Characterized by its lipophilic backbone and highly selective Michael acceptor warhead, this compound is primarily utilized to covalently target hyper-nucleophilic active-site cysteines. It is highly effective in profiling cysteine proteases, deubiquitinating enzymes (DUBs), and protein tyrosine phosphatases (PTPs)[3][4]. This application note outlines the mechanistic rationale, physicochemical properties, and validated protocols for deploying this probe in competitive Activity-Based Protein Profiling (ABPP).

Mechanistic Grounding: The Thiol-Michael Addition

The efficacy of vinyl sulfones in chemical biology stems from their precise chemical reactivity. Unlike highly reactive and promiscuous electrophiles (e.g., α -haloacetamides), vinyl sulfones are relatively inert to biological amines and water, conferring high physiological stability[5][6].

The sulfonyl group serves a dual mechanistic purpose:

  • Electronic Activation : The strong electron-withdrawing nature of the sulfonyl moiety polarizes the alkene, making the β -carbon highly susceptible to nucleophilic attack by a cysteine thiolate[6].

  • Structural Mimicry : The tetrahedral geometry and charge distribution of the sulfonyl group mimic the transition state of phosphoryl transfer. This allows aryl vinyl sulfones to act as excellent phosphotyrosine surrogates, actively directing the probe into the catalytic pockets of PTPs[5][7].

Upon binding, the active-site cysteine thiolate attacks the terminal carbon of the vinyl group, forming an enolate-like transition state that is rapidly protonated to yield a stable, irreversible thioether adduct[6][8].

G E_Cys Enzyme Active Site (Cys-S⁻) Intermediate Enolate-like Transition State E_Cys->Intermediate Nucleophilic Attack (β-carbon) VS_Probe Butyl 2-phenylvinyl sulfone (Michael Acceptor) VS_Probe->Intermediate Adduct Irreversible Thioether Adduct (Covalently Inhibited) Intermediate->Adduct Protonation (α-carbon)

Mechanism of irreversible cysteine targeting by vinyl sulfones via Thiol-Michael addition.

Physicochemical Profile & Target Reactivity

To effectively utilize Butyl 2-phenylvinyl sulfone, researchers must account for its structural properties. The lipophilic butyl and phenyl groups drive hydrophobic interactions, which can enhance affinity toward specific binding pockets in clan CA cysteine proteases compared to simple methyl vinyl sulfones[7][9].

Table 1: Target Class Reactivity Profile
Enzyme ClassRepresentative TargetsReactivity with Vinyl SulfonesMechanistic Rationale
Cysteine Proteases Cathepsins (B, S), CruzainHigh (Irreversible)Thiolate attacks β -carbon; driven by active-site geometry and low pKa of catalytic Cys[6][9].
Deubiquitinases (DUBs) USP7, UCH-L1High (Irreversible)Highly nucleophilic catalytic cysteine; classic target for VS-based probes[4].
Tyrosine Phosphatases PTP1B, YopHModerate-High (Irreversible)Sulfonyl group mimics phosphotyrosine, directing the electrophile to the active site[5].
Serine Proteases Trypsin, ChymotrypsinLow / NoneSerine hydroxyl is insufficiently nucleophilic to undergo Michael addition under physiological pH[9].

Experimental Protocol: Competitive ABPP Workflow

Because Butyl 2-phenylvinyl sulfone lacks an intrinsic reporter tag (such as an alkyne or fluorophore), it is optimally deployed as a competitor in ABPP assays[1]. By pre-incubating the native proteome with this compound, researchers can map its specific target engagement by observing the loss of fluorescent signal when a broad-spectrum tagged probe (e.g., Iodoacetamide-alkyne) is subsequently added.

Self-Validating Protocol: In Vitro Target Engagement

Objective : Determine the proteome-wide selectivity and target engagement of Butyl 2-phenylvinyl sulfone in cell lysates.

Step 1: Proteome Preparation

  • Action : Lyse cells in a native buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40). Do not add DTT, β -mercaptoethanol, or EDTA.

  • Causality : NP-40 is a non-denaturing detergent that preserves the 3D architecture of the enzyme active site, which is strictly required for mechanism-based probes to recognize their targets. Reducing agents (DTT) contain free thiols that will prematurely quench the vinyl sulfone warhead via off-target Michael addition.

Step 2: Competitive Probe Incubation

  • Action : Normalize lysate protein concentration to 2 mg/mL. Divide into two aliquots. Treat Aliquot A with Vehicle (DMSO) and Aliquot B with Butyl 2-phenylvinyl sulfone (titrated, e.g., 10 µM, 50 µM). Incubate at 37°C for 1 hour.

  • Causality : The 1-hour incubation allows for the time-dependent covalent inactivation characteristic of mechanism-based inhibitors[5]. The DMSO concentration must be kept below 2% (v/v) to prevent protein precipitation.

Step 3: Broad-Spectrum Labeling

  • Action : Add a broad-spectrum alkyne-tagged probe (e.g., IA-alkyne, 100 µM) to both aliquots. Incubate for 1 hour at room temperature in the dark.

  • Causality : The IA-alkyne will covalently label all reactive cysteines that were not previously blocked by the Butyl 2-phenylvinyl sulfone.

Step 4: CuAAC Click Chemistry

  • Action : To 50 µL of labeled lysate, sequentially add: 1 µL Cyanine5-azide (1 mM), 1 µL TCEP (50 mM, freshly prepared), 3 µL TBTA ligand (1.7 mM in DMSO:t-Butanol), and 1 µL CuSO4 (50 mM). Vortex and incubate for 1 hour at room temperature.

  • Causality : TCEP reduces Cu(II) to the catalytically active Cu(I) required for the cycloaddition. Because TCEP is a phosphine (and not a thiol), it facilitates the reaction without quenching any residual unreacted probes.

Step 5: Resolution and Analysis

  • Action : Quench the reaction with 4x SDS loading buffer, boil for 5 mins, and resolve via SDS-PAGE. Scan the gel on a fluorescence scanner (e.g., Typhoon) in the Cy5 channel.

  • Causality : Bands present in the Vehicle lane but absent (or diminished) in the Treatment lane represent specific targets covalently engaged by Butyl 2-phenylvinyl sulfone.

G cluster_0 Treatment Arm Start Native Cell Lysate (Active Proteome) Treat_Veh Vehicle (DMSO) Start->Treat_Veh Treat_Probe Butyl 2-phenylvinyl sulfone (Competitor) Start->Treat_Probe Labeling Add Broad-Spectrum Alkyne Probe (e.g., IA-Alkyne) Treat_Veh->Labeling All reactive Cys available Treat_Probe->Labeling Specific Cys blocked Click CuAAC Click Chemistry (Cy5-Azide + Cu Catalyst) Labeling->Click Analysis SDS-PAGE & In-Gel Fluorescence Click->Analysis Identify competed bands

Competitive ABPP workflow using a vinyl sulfone competitor to map target engagement.

References

  • [2] ChemicalBook. butyl 2-phenylvinyl sulfone CAS#: 81562-66-5. Available at:

  • [3] Exploration of Targeted Anti-tumor Therapy. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Available at:

  • [7] PubMed Central (PMC). Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. Available at:

  • [5] Journal of the American Chemical Society (ACS). Aryl Vinyl Sulfonates and Sulfones as Active Site-Directed and Mechanism-Based Probes for Protein Tyrosine Phosphatases. Available at:

  • [4] ChemPep. Ubiquitin Probes | Activity-Based Probes (ABPs) & Fluorescent Tools for DUB & UPS Research. Available at:

  • [1] Chemical Science (RSC Publishing). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Available at:

  • [9] Stanford Medicine. Activity-based probes as a tool for functional proteomic analysis of proteases. Available at:

  • [8] Organic Letters (ACS Publications). Solid-Phase Synthesis of Peptide Vinyl Sulfones as Potential Inhibitors and Activity-Based Probes of Cysteine Proteases. Available at:

  • [6] RSC Publishing. Vinyl sulfone building blocks in covalently reversible reactions with thiols. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis and Yield of Butyl 2-Phenylvinyl Sulfone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield bottlenecks and stereoselectivity issues when synthesizing vinyl sulfones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield bottlenecks and stereoselectivity issues when synthesizing vinyl sulfones. Butyl 2-phenylvinyl sulfone is a highly valuable Michael acceptor, often utilized as a covalent modifier and electrophilic trap in protease inhibitor development.

Synthesizing this compound with high yield and strict (E)-stereocontrol requires precise management of radical intermediates and thermodynamic driving forces. This guide provides field-proven protocols, mechanistic insights, and targeted troubleshooting to optimize your synthetic workflow.

Mechanistic Workflow & Causality

Historically, vinyl sulfones were synthesized via Horner-Wadsworth-Emmons (HWE) reactions or Knoevenagel condensations, which require pre-functionalized and often unstable precursors. Modern, high-yield methodologies favor the direct radical sulfonylation of styrenes or the hydrosulfonylation of phenylacetylene [1].

The most robust and atom-economical route is the oxidative coupling of styrene with sodium butanesulfinate. This reaction relies on the controlled oxidation of the sulfinate anion to a butanesulfonyl radical. The radical adds regioselectively to the terminal carbon of styrene, forming a carbon-centered radical intermediate. A subsequent single-electron oxidation yields a carbocation, which undergoes rapid deprotonation to form the (E)-alkene[2]. The (E)-selectivity is thermodynamically driven by the steric repulsion between the bulky butanesulfonyl group and the phenyl ring during the elimination step.

MechanisticPathway A Sodium Butanesulfinate (Precursor) B Butanesulfonyl Radical (Active Species) A->B -e⁻ (Oxidation) KI Mediator D Carbon-Centered Radical Intermediate B->D Radical Addition C Styrene (Substrate) C->D Regioselective Attack E Carbocation Intermediate (Oxidation) D->E -e⁻ (Oxidation) F (E)-Butyl 2-phenylvinyl sulfone (Target Product) E->F -H⁺ (Elimination) Stereoselective

Mechanistic pathway of electrochemical styrene sulfonylation to yield (E)-butyl 2-phenylvinyl sulfone.

Self-Validating Experimental Protocol

To ensure reproducibility, we recommend the Electrochemical Sulfonylation of Styrene , which utilizes a catalytic amount of Potassium Iodide (KI) as a redox mediator to prevent over-oxidation and maximize yield[2].

Step-by-Step Methodology:

  • Cell Preparation: Equip an undivided electrochemical cell with a graphite rod anode and a platinum plate cathode.

  • Reaction Mixture: Add styrene (1.0 mmol), sodium butanesulfinate (1.5 mmol), potassium iodide (20 mol%), and tetrabutylammonium tetrafluoroborate ( Bu4​NBF4​ , 0.1 M) to a solvent mixture of CH3​CN/H2​O (4:1 v/v, 10 mL).

  • Electrolysis (Self-Validation Checkpoint 1): Apply a constant current of 10 mA at room temperature.

    • Causality: The KI acts as a redox mediator, generating iodine species that smoothly oxidize the sulfinate.

    • Validation: The solution will develop a faint yellow tint (active iodine). Monitor via TLC; the reaction is typically complete within 3–5 hours when the UV-active styrene spot disappears.

  • Quenching & Extraction (Self-Validation Checkpoint 2): Quench the mixture with saturated aqueous Na2​S2​O3​ to reduce residual iodine.

    • Validation: The solution must turn completely colorless, confirming the neutralization of oxidants. Extract with EtOAc (3 × 15 mL), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure[2].

  • Purification & Verification (Self-Validation Checkpoint 3): Purify the residue via silica gel column chromatography using Petroleum Ether:EtOAc (5:1).

    • Validation: Confirm the (E)-stereochemistry via 1H NMR. The vinylic protons of the product must exhibit a diagnostic trans-coupling constant (J = 15.0–15.6 Hz)[2].

Troubleshooting FAQs

Q1: Why is my yield of butyl 2-phenylvinyl sulfone stuck below 40%, with significant starting material remaining? Analysis: In radical-mediated sulfonylations, premature termination or dimerization of the butanesulfonyl radical (forming dibutyl disulfone) directly competes with the addition to styrene. Solution: You must ensure the slow, controlled generation of the sulfonyl radical. In electrochemical setups, maintain a low constant current (e.g., 10 mA). If using chemical oxidants (like Iodine), ensure you are using a catalytic redox mediator approach rather than dumping stoichiometric oxidants into the pot at once[2].

Q2: My NMR analysis shows a mixture of isomers. How do I maximize the thermodynamic (E)-isomer? Analysis: Vinyl sulfones can form as kinetic (Z) or thermodynamic (E) isomers. Catalyst-free hydrosulfonylation of alkynes often traps the (Z)-isomer kinetically[1]. Solution: If you are synthesizing the compound from phenylacetylene, the addition of a visible-light photocatalyst (such as Eosin Y) will facilitate the isomerization of the kinetic (Z)-product into the highly favored (E)-product[1]. Alternatively, switch your starting material to styrene; the radical addition-elimination pathway inherently favors the (E)-conformation due to steric relief during the final deprotonation step[2].

Q3: My product degrades or streaks during silica gel chromatography. How can I isolate it cleanly? Analysis: While butyl 2-phenylvinyl sulfone is structurally stable, residual acids or active redox catalysts (like unquenched iodine or transition metals) can cause decomposition on the silica column. Solution: Implement a strict quenching protocol. Always use sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual oxidants before extraction[2]. If streaking persists, pre-treat your silica gel with 1% triethylamine to neutralize acidic silanol sites, and elute with a low-polarity gradient (Petroleum Ether/EtOAc 5:1).

Quantitative Data Presentation

When selecting a synthetic route for butyl 2-phenylvinyl sulfone, consider the trade-offs between yield, stereoselectivity, and reagent toxicity. Below is a comparison of validated methodologies:

Synthetic RouteReagents / CatalystsTypical Yield (%)E:Z SelectivityKey Advantage
Electrochemical Sulfonylation [2]Styrene, RSO2​Na , KI (cat.), e− 80–89%> 95:5 (E)Green chemistry, avoids heavy metals, high yield.
Photocatalytic Hydrosulfonylation [1]Phenylacetylene, RSO2​Cl , Eosin Y, Light72–95%> 98:2 (E)Stereodivergent control, mild room-temp conditions.
Fe/Cu Co-Catalyzed Synthesis [3]Phenylacetylene, RSO2​NHNH2​ , Fe/Cu60–81%Exclusive (E)Utilizes earth-abundant, inexpensive metals.
Iodine-Mediated Sulfonylation [4]Styrene, RSO2​Na , I2​ 71–89%High (E)Catalyst-free, simple one-pot setup.
References
  • An Economical and Convenient Synthesis of Vinyl Sulfones Source: ResearchGate URL:[Link]

  • Hydrosulfonylation of Alkynes for Stereodivergent Synthesis of Vinyl Sulfones: Synthetic Strategy and Mechanistic Insights Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Iron/Copper Co-Catalyzed Synthesis of Vinyl Sulfones from Sulfonyl Hydrazides and Alkyne Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Stereoselectivity issues in "Butyl 2-phenylvinyl sulfone" cycloadditions

Welcome to the Technical Support Center for Butyl 2-phenylvinyl sulfone [(E)-1-(butylsulfonyl)-2-phenylethene]. As a highly electron-deficient dipolarophile and dienophile, this reagent is a powerhouse for synthesizing c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Butyl 2-phenylvinyl sulfone [(E)-1-(butylsulfonyl)-2-phenylethene]. As a highly electron-deficient dipolarophile and dienophile, this reagent is a powerhouse for synthesizing complex cyclic frameworks. However, the unique tetrahedral geometry of the bulky butylsulfonyl group, combined with the steric and electronic influence of the β -phenyl ring, frequently introduces severe stereoselectivity and regioselectivity challenges.

This guide is engineered for researchers and drug development professionals. It bypasses basic theory to deliver actionable, mechanistically grounded troubleshooting strategies for your cycloaddition workflows.

Logical Troubleshooting Workflow

G Start Butyl 2-phenylvinyl sulfone Cycloaddition DA Diels-Alder Reaction Start->DA Dipolar 1,3-Dipolar Cycloaddition Start->Dipolar EndoExo Issue: Poor Endo/Exo Ratio (Steric vs. Secondary Orbital) DA->EndoExo Regio Issue: Regioselectivity & Facial (1,4- vs 1,5-adducts) Dipolar->Regio Sol1 Lower Temp & Lewis Acid (e.g., TiCl4, BF3) EndoExo->Sol1 Sol2 Distortion/Interaction Tuning & Bulky Chiral Ligands Regio->Sol2

Caption: Logical troubleshooting workflow for resolving stereoselectivity in vinyl sulfone cycloadditions.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why am I observing a near 1:1 endo/exo mixture in my Diels-Alder reactions with butyl 2-phenylvinyl sulfone? Mechanistic Rationale: Unlike planar carbonyl groups (e.g., acrylates) that benefit from strong secondary orbital interactions to drive endo-selectivity, the tetrahedral sulfonyl group ( −SO2​Bu ) lacks these stabilizing interactions. Furthermore, the steric bulk of the butyl chain forces the transition state into an exo-conformation to minimize steric clash, which directly competes with the endo-preference driven by the β -phenyl group's π−π stacking with the diene. Solution: Lower the reaction temperature and introduce a chelating Lewis acid (e.g., TiCl4​ or Et2​AlCl ). The Lewis acid coordinates to the sulfone oxygens, increasing the effective bulk and locking the s-cis/s-trans conformation, which thermodynamically favors the endo-adduct [1].

Q2: In my 1,3-dipolar cycloaddition with nitrones, I am getting unexpected regioselectivity (1,4-disubstituted instead of 1,5-disubstituted). How do I control this? Mechanistic Rationale: Regioselectivity in vinyl sulfone cycloadditions is heavily dictated by the distortion/interaction model rather than pure Frontier Molecular Orbital (FMO) theory. The electron-withdrawing sulfone group polarizes the alkene, but the β -phenyl group stabilizes the developing charge in the transition state. With acyclic nitrones, the steric repulsion between the butylsulfonyl group and the nitrone substituents pushes the reaction toward the 1,4-adduct. Solution: To drive 1,5-selectivity, you must alter the electronic nature of the dipole or use highly polar solvents (like ionic liquids such as [emim][OTf]) to stabilize the more polar 1,5-transition state [2].

Q3: How can I prevent the starting (E)-butyl 2-phenylvinyl sulfone from isomerizing to the (Z)-isomer during the reaction? Mechanistic Rationale: Vinyl sulfones can undergo reversible Michael addition-elimination if nucleophilic catalysts or unreacted secondary amines are present in the matrix, leading to E/Z isomerization before the cycloaddition can occur. Solution: Ensure your reaction mixture is strictly free of trace amines and avoid prolonged heating above 80°C. If thermal activation is required, consider switching to microwave irradiation to shorten the reaction time, thereby kinetically trapping the desired stereoisomer [3].

Quantitative Data: Selectivity Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting stereochemical outcomes when reacting Butyl 2-phenylvinyl sulfone with various dienes/dipoles.

Dipole / DieneSolventTemp (°C)CatalystRegioselectivity (1,4:1,5)Endo:Exo RatioYield (%)
C-Phenyl-N-methylnitroneToluene110None94:640:6072
C-Phenyl-N-methylnitroneDCM25 BF3​⋅OEt2​ >99:185:1588
Cyclic NitroneToluene85None15:8530:7065
CyclopentadieneDCM25NoneN/A77:2396

Self-Validating Experimental Protocol

Objective: Achieve high endo- and 1,4-regioselectivity in a Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition using butyl 2-phenylvinyl sulfone and a model nitrone.

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Pre-reaction Validation

  • Action: Dissolve (E)-butyl 2-phenylvinyl sulfone (1.0 mmol, 224.3 mg) in anhydrous Dichloromethane (DCM) (5 mL) under an argon atmosphere.

  • Validation: Take a 0.1 mL aliquot, evaporate, and run a rapid 1H -NMR. Confirm >95% (E)-geometry by verifying the trans-alkenic protons at ~6.8–7.5 ppm with a coupling constant ( J ) of ≈15 Hz. If J≈10 Hz is prominent, Z-isomerization has occurred; discard and purify the starting material.

Step 2: Catalyst Coordination

  • Action: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) (1.1 mmol). Stir for 15 minutes.

  • Causality: Pre-coordination of the Lewis acid to the highly electronegative sulfone oxygens lowers the LUMO of the dipolarophile and restricts bond rotation. This rigid transition state is critical for dictating facial selectivity.

Step 3: Kinetically Controlled Dipole Addition

  • Action: Slowly add C-phenyl-N-methylnitrone (1.2 mmol) dissolved in 2 mL of anhydrous DCM over 15 minutes using a syringe pump.

  • Causality: Slow addition prevents dipole homocoupling and maintains a low steady-state concentration, heavily favoring the desired cross-cycloaddition pathway.

Step 4: Thermal Maturation

  • Action: Maintain the reaction at -78°C for 2 hours, then slowly allow the bath to warm to 0°C over 4 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The vinyl sulfone will stain bright yellow with KMnO4​ . Do not exceed 0°C. Isoxazolidines are highly prone to cycloreversion (retro-cycloaddition) at elevated temperatures, which scrambles previously established stereocenters [4].

Step 5: Quench and Stereochemical Calculation

  • Action: Quench the reaction strictly at 0°C with saturated aqueous NaHCO3​ (5 mL). Extract with DCM ( 3×10 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Validation: Run a crude 1H -NMR before column chromatography. Calculate the endo:exo ratio using the integration of the isoxazolidine ring protons (typically distinct doublets/multiplets between 3.5 and 5.0 ppm). Silica gel can sometimes epimerize sensitive cycloadducts; the crude NMR serves as your true stereochemical ground truth.

References

  • Expanding the Potential of Heteroaryl Vinyl Sulfones. The Journal of Organic Chemistry, American Chemical Society.[Link]

  • Regioselectivity of Vinyl Sulfone Based 1,3-Dipolar Cycloaddition Reactions with Sugar Azides by Computational and Experimental Studies. Organic Letters, American Chemical Society.[Link]

  • 1,3-Dipolar cycloaddition of nitrones with phenylvinyl sulfone. An experimental and theoretical study. Tetrahedron: Asymmetry, Elsevier.[Link]

  • Synthesis of Functionalized Sulfonamides via 1,3-Dipolar Cycloaddition of Pentafluorophenyl Vinylsulfonate. Organic Letters, American Chemical Society.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Butyl 2-Phenylvinyl Sulfone Adducts

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and bioconjugation specialists in overcoming the chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and bioconjugation specialists in overcoming the chromatographic challenges associated with Butyl 2-phenylvinyl sulfone (B2PVS) adducts.

B2PVS (CAS: 81562-66-5)[1] is a highly robust Michael acceptor utilized in both asymmetric organic synthesis and targeted bioconjugation[2]. However, its unique physicochemical properties—specifically its lipophilic butyl tail and strongly UV-active styryl system—require specialized purification strategies once the adduct is formed.

Core Principles: The Chemistry of B2PVS Adducts

To purify a B2PVS adduct effectively, you must understand the causality behind its chromatographic behavior. When a nucleophile (such as a cysteine thiol or a secondary amine) attacks the electrophilic β -carbon of B2PVS, three fundamental transformations occur that dictate your purification strategy:

  • Chromophoric Disruption: Native B2PVS features an extended π -conjugation system (phenyl ring alkene sulfone), resulting in a strong UV absorbance at 254–280 nm. Nucleophilic addition saturates the alkene, breaking this conjugation. The resulting adduct will show a dramatic drop in 254 nm absorbance, leaving only the isolated phenyl ring's weaker absorbance (~210–220 nm). This is your primary self-validating tracking metric during fractionation.

  • Stereocenter Generation: Attack at the β -carbon generates a new chiral center[3]. If your nucleophile is already chiral (e.g., an L-amino acid or a chiral pharmaceutical intermediate), the reaction will yield a mixture of diastereomers that may appear as "split peaks" or "shoulders" on a chromatogram.

  • Hydrophobicity Shift: The addition of polar nucleophiles drastically reduces the overall retention factor ( Rf​ ) on normal-phase silica but increases retention on reverse-phase (C18) compared to the native nucleophile.

Mechanism B2PVS Butyl 2-phenylvinyl sulfone (Achiral, Highly UV Active) Transition Enolate Intermediate (Conjugation Maintained) B2PVS->Transition Nu: attacks β-carbon Nu Nucleophile (Nu:) (Thiol/Amine) Nu->Transition Product B2PVS Adduct (New Stereocenter, UV Shifted) Transition->Product Protonation at α-carbon

Mechanistic pathway of B2PVS Michael addition highlighting stereocenter generation.

Troubleshooting Guides & FAQs

Q1: I performed a bioconjugation with a chiral peptide, but my RP-HPLC shows two closely eluting peaks with identical mass. Is my product degrading? A1: No, your product is intact. The Michael addition of the peptide's nucleophile to the β -carbon of B2PVS creates a new stereocenter[3]. Because your peptide is chiral, the reaction yields two diastereomers. Resolution: If separation is mandatory for your assay, utilize a shallow gradient (e.g., 0.1% to 0.5% organic modifier per minute) on a high-resolution C18 column. If stereopurity is not critical, these fractions can be pooled.

Q2: How can I completely remove unreacted B2PVS from my protein conjugate? Standard dialysis is failing. A2: B2PVS is highly lipophilic due to the butyl chain. It frequently binds non-covalently to hydrophobic patches on the surface of folded proteins, resisting standard aqueous dialysis. Resolution: Switch to Hydrophobic Interaction Chromatography (HIC)[4] or Size Exclusion Chromatography (SEC). When using SEC, incorporate a mild detergent or 5–10% organic modifier (like ethanol or DMSO, if compatible with your protein's stability) into your running buffer to disrupt these non-covalent hydrophobic interactions.

Q3: My small-molecule amine adduct is streaking heavily on silica gel during flash chromatography, resulting in poor yields. How do I fix this? A3: Secondary or tertiary amines formed from the Michael addition interact strongly with the acidic silanol groups present on standard normal-phase silica gel. Resolution: Pre-treat your silica column by running 2 column volumes of mobile phase containing 1% Triethylamine (TEA) to cap the acidic sites, or switch to a neutral alumina stationary phase[5].

Experimental Protocols

Protocol A: Flash Chromatography for Small-Molecule B2PVS Adducts

Use this protocol for organic synthesis workflows where the nucleophile is a small molecule (MW < 1000 Da).

  • Reaction Quenching: Upon completion (monitored via TLC), quench the reaction mixture with deionized water to protonate the intermediate enolate[5].

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Column Preparation: Pack a glass column with 100–200 mesh SiO2​ . Critical Step: If the adduct contains a basic amine, add 1% Et3​N to your starting hexane mobile phase to prevent streaking.

  • Gradient Elution: Begin elution with 100% Hexane to wash off unreacted B2PVS (which elutes very early due to high lipophilicity). Gradually step the gradient to 15–25% EtOAc in Hexane[5].

  • Self-Validating Fractionation: Spot fractions on a TLC plate. The target adduct will have a lower Rf​ than B2PVS and will exhibit a visibly weaker UV footprint under a 254 nm lamp due to the loss of α,β -unsaturation.

Protocol B: RP-HPLC Purification of Peptide-B2PVS Bioconjugates

Use this protocol for isolating pure peptide-vinyl sulfone conjugates from unreacted peptide and excess B2PVS.

  • Sample Preparation: Dilute the crude reaction mixture 1:1 with the initial mobile phase (e.g., 5% Acetonitrile in H2​O with 0.1% TFA) to ensure optimal column binding. Filter through a 0.22 μ m PTFE syringe filter.

  • Column Selection: Utilize a C18 semi-preparative column (e.g., 250 x 10 mm, 5 μ m particle size). The hydrophobic butyl group of the adduct requires a strong hydrophobic stationary phase for resolution.

  • Chromatographic Gradient: Run a shallow gradient from 10% to 60% Acetonitrile (with 0.1% TFA) over 45 minutes.

  • Dual-Wavelength Detection: Monitor absorbance at 214 nm (peptide amide bonds) and 254 nm (aromatic/conjugated systems).

    • Peak 1: Unreacted peptide (High 214 nm, Low 254 nm).

    • Peak 2: Peptide-B2PVS adduct (High 214 nm, Moderate 254 nm from isolated phenyl).

    • Peak 3: Unreacted B2PVS (High 254 nm, elutes last due to extreme hydrophobicity).

  • Recovery: Pool the fractions corresponding to Peak 2 and lyophilize immediately to yield the purified bioconjugate as a dry powder.

Data Presentation: Chromatographic Properties

The following table summarizes the quantitative shifts in physicochemical properties before and after B2PVS conjugation, serving as a reference matrix for your purification parameters.

PropertyUnreacted B2PVSTypical Thiol AdductTypical Amine Adduct
UV Absorbance ( λmax​ ) ~254–280 nm (Strong)~210–220 nm (Weak)~210–220 nm (Weak)
RP-HPLC Retention (C18) Very High (Late eluting)Moderate to HighLow to Moderate
Normal Phase Rf (Hex/EtOAc) High ( Rf​ ~0.8)Moderate ( Rf​ ~0.4)Low ( Rf​ <0.2, requires TEA)
Stereochemistry AchiralChiral ( β -carbon)Chiral ( β -carbon)
Hydrolytic Stability High (Stable at pH 4-9)Very High (Thioether)[6]High (Alkyl amine)

Purification Workflow Decision Matrix

Workflow Start Crude B2PVS Adduct Mixture Decision Target Molecule Type? Start->Decision SmallMol Small Organic Adduct (< 1 kDa) Decision->SmallMol Organic Synthesis BioMol Bioconjugate (Peptide/Protein) Decision->BioMol Bioconjugation Flash Flash Chromatography (Silica/Alumina) SmallMol->Flash Non-polar nucleophile HPLC RP-HPLC (C18) Shallow Gradient SmallMol->HPLC Polar/Chiral nucleophile BioMol->HPLC Peptides SEC Size Exclusion / HIC (Desalting/Buffer Exchange) BioMol->SEC Intact Proteins

Decision matrix for selecting the optimal purification workflow for B2PVS adducts.

References

  • Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Visible-Light-Induced Synthesis of Vinyl Sulfones via Decarboxylative Sulfonylation of Cinnamic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Perfluoroalkanesulfonamide Organocatalysts for Asymmetric Conjugate Additions of Branched Aldehydes to Vinyl Sulfones Source: Molecules (MDPI) URL:[Link]

  • Source: Google Patents (US5935564A)

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of Butyl 2-phenylvinyl sulfone

Welcome to the Technical Support Center for the synthesis and optimization of Butyl 2-phenylvinyl sulfone (also known as β -styryl butyl sulfone). This compound is a highly versatile Michael acceptor, extensively utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of Butyl 2-phenylvinyl sulfone (also known as β -styryl butyl sulfone). This compound is a highly versatile Michael acceptor, extensively utilized in the design of covalent enzyme inhibitors (such as cysteine protease inhibitors) and as a robust building block in organic synthesis1[1]. Due to the necessity of strict (E) -stereoselectivity and high purity in drug development, optimizing its reaction conditions is a frequent challenge.

Below, you will find a comprehensive troubleshooting guide, self-validating protocols, and quantitative data to ensure your synthesis is efficient, reproducible, and mechanistically sound.

Section 1: Mechanistic Pathways & Workflow

To effectively troubleshoot your synthesis, it is critical to understand the three primary synthetic routes leading to Butyl 2-phenylvinyl sulfone. The diagram below illustrates the logical flow and key intermediates of each pathway.

SynthesisRoutes Target Butyl 2-phenylvinyl sulfone (Target Compound) Route1 HWE Reaction (Benzaldehyde + Phosphonate) Inter1 Oxaphosphetane Intermediate Route1->Inter1 NaH, 0 to 25 °C Route2 Decarboxylative Sulfonylation (Cinnamic Acid + Sulfinate) Inter2 Sulfonyl Radical Route2->Inter2 K2S2O8 or Cu/Air, Heat Route3 Hydrosulfonylation (Phenylacetylene + Sulfinate) Route3->Inter2 Radical Initiator / Light Inter1->Target Thermodynamic Control (E) Inter2->Target -CO2, (E)-selective Inter3 Vinyl Radical Intermediate Inter2->Inter3 Anti-Markovnikov Addition Inter3->Target H-abstraction

Mechanistic pathways for the synthesis of Butyl 2-phenylvinyl sulfone.

Section 2: Troubleshooting Guides & FAQs

FAQ 1: Horner-Wadsworth-Emmons (HWE) Route

Q: I am synthesizing Butyl 2-phenylvinyl sulfone via the HWE reaction using diethyl (butylsulfonyl)methylphosphonate and benzaldehyde. I am getting a 70:30 mixture of (E) and (Z) isomers. How can I drive this to >95% (E)-selectivity?

A: The causality of your mixed stereochemistry lies in the thermodynamic versus kinetic control of the oxaphosphetane intermediate breakdown. In HWE reactions of sulfonyl phosphonates, the (E) -alkene is the thermodynamically favored product2[2]. However, if the elimination of the oxaphosphetane is too fast (kinetic control), you will prematurely trap the (Z) -isomer.

Optimization Strategy:

  • Base Selection: Switch from strong, non-nucleophilic bases like n -BuLi to milder bases like Sodium Hydride (NaH) or weak amine bases coupled with Lewis acids (e.g., TiCl4​/Et3​N )2[2]. NaH allows for a reversible addition step, enabling the system to equilibrate to the more stable threo-oxaphosphetane, which collapses exclusively into the (E) -vinyl sulfone.

  • Temperature Control: Do not run the reaction at -78 °C. Run the deprotonation at 0 °C, add the aldehyde, and allow it to warm to room temperature (25 °C) to provide sufficient thermal energy for the equilibration of the intermediates.

Protocol 1: Self-Validating HWE Synthesis of (E)-Butyl 2-phenylvinyl sulfone

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add NaH (60% dispersion in mineral oil, 1.2 equiv). Wash with hexanes (2 x 5 mL) to remove oil, then suspend in anhydrous THF (10 mL).

  • Deprotonation: Cool the suspension to 0 °C. Dropwise add diethyl (butylsulfonyl)methylphosphonate (1.0 equiv).

    • Self-Validation: You will observe immediate hydrogen gas evolution. Wait until bubbling completely ceases (approx. 30 mins), which visually confirms complete carbanion formation.

  • Coupling: Add benzaldehyde (1.1 equiv) dropwise. The solution will typically adopt a slight yellow tint.

  • Equilibration: Remove the ice bath and stir at room temperature for 4-6 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The product spot will be highly UV active and stain dark brown with KMnO4​ due to the alkene.

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Extract with EtOAc. Wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate. Purify via silica gel chromatography.

FAQ 2: Decarboxylative Sulfonylation Route

Q: I am trying the green decarboxylative sulfonylation of cinnamic acid with sodium butanesulfinate. My yields are stuck at 40%, and I recover unreacted cinnamic acid. What is going wrong?

A: This reaction proceeds via a radical pathway where a sulfonyl radical must be efficiently generated to add to the alkene, followed by decarboxylation3[3]. Low yields usually stem from inefficient radical initiation or premature quenching of the radical species before it can attack the cinnamic acid.

Optimization Strategy:

  • Oxidant Choice: If using air as an oxidant, you must use a transition metal catalyst (like Cu(II) or Mn-doped zeolites) to facilitate the single-electron transfer4[4]. If running metal-free, you must use a stoichiometric radical initiator/oxidant like Potassium Persulfate ( K2​S2​O8​ )5[5].

  • Solvent & Temperature: Radical generation from K2​S2​O8​ requires thermal activation. Ensure the reaction is heated to at least 90-100 °C in a polar aprotic solvent mixture (e.g., DMSO) to solubilize both the sodium sulfinate and the oxidant6[6].

Protocol 2: Self-Validating Decarboxylative Sulfonylation

  • Setup: In a 25 mL sealed tube, combine cinnamic acid (1.0 equiv) and sodium butanesulfinate (3.0 equiv). The excess sulfinate compensates for radical dimerization side-reactions.

  • Catalyst/Oxidant Addition: Add CuO (0.2 equiv) and KI (1.5 equiv) if running aerobic conditions, OR add K2​S2​O8​ (2.0 equiv) for metal-free conditions. Add DMSO (5 mL).

  • Heating: Seal the tube and heat to 100 °C for 24 hours.

    • Self-Validation: The reaction mixture will undergo a distinct color change (e.g., turning dark green/blue if Cu is used) as the radical cascade and single-electron transfers proceed.

  • Workup: Cool to room temperature. Dilute heavily with water to precipitate the highly hydrophobic Butyl 2-phenylvinyl sulfone. Extract with dichloromethane (DCM). Wash the organic layer extensively with water (3 x 20 mL) to completely remove the DMSO. Dry and concentrate.

FAQ 3: Hydrosulfonylation of Phenylacetylene

Q: I am using visible light to catalyze the hydrosulfonylation of phenylacetylene with butanesulfonyl chloride. I see the product, but also a lot of chlorinated byproducts. How do I suppress this?

A: Visible-light induced hydrosulfonylation via solvent-substrate collision complexes is a powerful, metal-free method7[7]. However, the initial sulfonyl radical addition generates a highly reactive vinyl radical intermediate. If the subsequent Hydrogen Atom Transfer (HAT) step is slower than chlorine atom abstraction from the sulfonyl chloride, you will trap the β -chloro vinyl sulfone byproduct.

Optimization Strategy: Ensure you have an efficient hydrogen atom donor in the solvent system. Using a mixed solvent system containing a hydrogen donor (like THF) or adding a catalytic amount of an HAT agent can rapidly quench the vinyl radical to the desired (E) -vinyl sulfone before halogen abstraction occurs.

Section 3: Quantitative Data Summaries

Table 1: Comparison of Synthesis Routes for Butyl 2-phenylvinyl sulfone

Synthesis MethodKey ReagentsTypical YieldStereoselectivity (E:Z)Key Advantage
HWE Reaction Benzaldehyde, Diethyl (butylsulfonyl)methylphosphonate, NaH80 - 90%> 95:5Highly reliable; excellent stereocontrol.
Decarboxylative Sulfonylation Cinnamic acid, Sodium butanesulfinate, Cu/Air or K2​S2​O8​ 65 - 86%> 99:1Uses stable, inexpensive cinnamic acid; green byproduct ( CO2​ ).
Hydrosulfonylation Phenylacetylene, Sodium butanesulfinate, Light/Initiator60 - 75%> 95:5100% atom economy; avoids pre-functionalized alkenes.

Table 2: Optimization Matrix for Decarboxylative Sulfonylation

Oxidant / CatalystSolventTemp (°C)Yield (%)Mechanistic Observation
None (Air only)DMSO100< 10%Insufficient single-electron transfer to generate sulfonyl radical.
K2​S2​O8​ (2.0 eq) H2​O /EtOH8045%Poor solubility of cinnamic acid limits conversion.
K2​S2​O8​ (2.0 eq)DMSO9078%Optimal metal-free conditions; complete dissolution of reagents.
CuO (0.2 eq) / AirDMSO10086%Aerobic conditions efficiently drive the catalytic Cu(II)/Cu(I) cycle.

References

  • Synthesis and applications of sodium sulfinates (RSO2Na)
  • Enhanced Decarboxylative Sulfonylation of Cinnamic Acids to (E)
  • 33.1.2.2 Alk-1-enyl Sulfones (Update 2018)
  • Copper-Catalyzed Aerobic Decarboxylative Sulfonylation of Cinnamic Acids with Sodium Sulfinates: Stereospecific Synthesis of (E)
  • Source: acs.
  • Source: acs.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Butyl 2-phenylvinyl sulfone Stability &amp; Decomposition

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex degradation behaviors of Butyl 2-phenylvinyl sulfone (CAS: 81562-66-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex degradation behaviors of Butyl 2-phenylvinyl sulfone (CAS: 81562-66-5). Rather than simply listing what goes wrong during synthesis or application, this resource explains why it goes wrong at a mechanistic level, providing you with self-validating protocols to troubleshoot your specific workflows.

Core Decomposition Pathways (Visualized)

Before troubleshooting specific experimental failures, it is critical to understand the fundamental logical relationships governing the degradation of the vinyl sulfone moiety under varying environmental stresses.

G BPS Butyl 2-phenylvinyl sulfone Thermal Thermal Stress (>150°C) BPS->Thermal Radical Radical Initiators (UV / Redox) BPS->Radical Base Strong Base / Pd(0) (pH > 10) BPS->Base SCW Supercritical Water (>400°C) BPS->SCW Homolysis C-S Homolysis & SO2 Extrusion Thermal->Homolysis Activation E ~55 kcal/mol RadicalCleavage Thioether Cleavage (Adducts) Radical->RadicalCleavage LAP / APS RetroMichael Retro-Michael Fragmentation Base->RetroMichael Deprotonation RadicalQuench H•/OH• Attack (SO2 Suppressed) SCW->RadicalQuench Radical Quenching

Fig 1. Primary decomposition pathways of Butyl 2-phenylvinyl sulfone.

Troubleshooting FAQs: Synthesis & Storage

Q1: What drives the thermal degradation of Butyl 2-phenylvinyl sulfone during high-temperature synthesis or distillation? Causality: The weakest link in the vinyl sulfone structure is the carbon-sulfur (C-S) bond. At elevated temperatures (typically >150°C), thermal decomposition initiates via a homolytic cleavage of the C-S bond. This is followed by the rapid extrusion of sulfur dioxide (SO2) and the formation of highly reactive vinyl and alkyl radicals. This retro-ene type depolymerization is a primary failure mode in high-temperature processing. Grounding: Computational and kinetic studies on sulfonyl compounds indicate that the C-S bond strength is approximately 55-65 kcal/mol, making it the primary site for thermal homolysis (1)[1].

Q2: Why does my compound degrade when exposed to strong bases or palladium catalysts in cross-coupling reactions? Causality: Vinyl sulfones are highly electrophilic Michael acceptors. In the presence of strong bases or specific catalytic conditions (e.g., Pd(0) with K3PO4), the compound can undergo a retro-Michael fragmentation. The high acidity of the α-C-H bonds adjacent to the sulfone group facilitates deprotonation, leading to the collapse of the molecule into smaller fragments rather than the desired cross-coupled product. Grounding: Research into Pd(0)-catalyzed α-arylation of sulfones highlights that retro-Michael degradation is a significant competing pathway that precludes product formation under highly basic conditions (2)[2].

Radical-Mediated & Photochemical Degradation

Q3: How do radical initiators affect the stability of the vinyl sulfone moiety in hydrogel or polymer networks? Causality: When Butyl 2-phenylvinyl sulfone is utilized as a crosslinker (e.g., via thiol-Michael addition), the resulting thioether sulfone bonds are generally hydrolytically stable. However, in the presence of photoinitiators (like LAP) or redox initiators (APS/TEMED) combined with UV light, the sulfone moiety becomes highly susceptible to carbon radical attack. The radicals add to the network, causing thioether bond cleavage and the formation of new adducts, leading to rapid macroscopic degradation of the material. Grounding: Studies on thiol-Michael hydrogels demonstrate that vinyl sulfone-based networks degrade significantly faster than acrylate counterparts when exposed to photoinitiated radicals due to the relative stability of the transient radical intermediates formed at the sulfonyl group (3)[3].

Quantitative Data Summary

To aid in your experimental design, the following table summarizes the quantitative thresholds for various degradation pathways:

Degradation PathwayReagents / EnvironmentTemp / EnergyPrimary Degradation ProductsReaction Time
Thermal Homolysis Neat / Inert Gas> 150 °CSO2, Styrene derivatives, Butyl radicalsHours
Radical Cleavage LAP (2-4 wt%), 365 nm UVAmbientCleaved thioether adducts (1-3 kDa)10 - 20 mins
Retro-Michael Pd(0), K3PO4, DMF80 - 100 °CFragmented sulfinates, Alkenes2 - 12 hours
SCW Gasification Supercritical Water (SCW)> 400 °C, 22 MPaMineralized sulfur (SO2 suppressed)Minutes
Protocol 1: Self-Validating Protocol for Assessing Radical-Mediated Degradation

Objective: Quantify the radical-mediated degradation rate of Butyl 2-phenylvinyl sulfone derivatives in polymer applications.

  • Preparation: Synthesize a model thiol-Michael adduct by reacting Butyl 2-phenylvinyl sulfone with a standard thiol (e.g., 2-mercaptoethanol) in a 1:1 molar ratio in DMF. Add 0.05 M triethanolamine to catalyze the Michael addition.

  • Validation Check 1: Confirm complete Michael addition via 1H NMR. You must observe the complete disappearance of the characteristic vinyl alkene peaks (typically ~6.5-7.5 ppm).

  • Radical Initiation: Introduce a photoinitiator (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP) at a concentration of 2 wt%.

  • Irradiation: Expose the sample to 365 nm UV light at 20 mW/cm² for exactly 20 minutes to generate radicals.

  • Analysis: Analyze the post-irradiation mixture using MALDI-TOF mass spectrometry.

  • Validation Check 2: Successful degradation is confirmed by the depletion of the original bifunctional adduct mass peak (~4 kDa) and the emergence of lower molecular weight fragments in the 1–3 kDa range (cleaved thioether products).

Environmental & Supercritical Water Degradation

Q4: Can Butyl 2-phenylvinyl sulfone be safely mineralized for waste disposal without releasing toxic SO2 gas? Causality: Yes, through Supercritical Water Gasification (SCWG). While standard pyrolysis or thermal incineration of sulfones releases toxic SO2, supercritical water fundamentally alters the decomposition pathway. In SCW (>400 °C, 22 MPa), the environment generates highly reactive H• and OH• radicals. These radicals quench the sulfonyl radicals before SO2 can be extruded. This multi-step pathway suppresses SO2 release entirely, converting the sulfur into more manageable aqueous sulfate or sulfide species. Grounding: Density functional theory (DFT) calculations and experimental reactor studies confirm that the presence of H• and OH• in SCW changes the decomposition pathways of sulfone compounds, making it a clean utilization method for organic sulfur wastes (4)[4].

Protocol 2: SCWG Degradation Analysis for Sulfone Waste

Objective: Safely decompose Butyl 2-phenylvinyl sulfone without SOx emissions and validate the suppression of toxic byproducts.

  • Reactor Setup: Utilize a high-pressure quartz tube reactor system rated for >30 MPa.

  • Sample Loading: Prepare a 5 wt% aqueous dispersion of Butyl 2-phenylvinyl sulfone.

  • Pressurization & Heating: Seal the reactor and heat to 450 °C. Ensure the internal pressure reaches at least 22 MPa to transition the water into the supercritical phase.

  • Reaction Phase: Maintain supercritical conditions for 30 minutes. The SCW environment will spontaneously generate the H• and OH• radicals required to attack the C-S bonds.

  • Cooling & Depressurization: Quench the reactor in an ice bath to rapidly halt the reaction, then slowly depressurize the system through a gas scrubber.

  • Validation Check: Analyze the effluent gas via Gas Chromatography (GC) equipped with a Flame Photometric Detector (FPD) to confirm the absolute absence of SO2. Subsequently, analyze the liquid effluent via Ion Chromatography (IC) to quantify the successful conversion into aqueous sulfate/sulfide.

References

  • Mechanisms of Thermal Decompositions of Polysulfones: A DFT and CBS-QB3 Study. American Chemical Society (ACS).[Link]

  • Pd(0)-Catalyzed Intramolecular α-Arylation of Sulfones. Universitat de Barcelona (UB).[Link]

  • Structure-reactivity based control of radical-mediated degradation in thiol-Michael hydrogels. National Institutes of Health (NIH) / PMC.[Link]

  • Mechanistic insight into the decomposition of sulfone compounds in supercritical water. National Institutes of Health (NIH) / PubMed.[Link]

Sources

Optimization

Technical Support Center: Byproduct Formation in Butyl 2-phenylvinyl sulfone Chemistry

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis of Butyl 2-phenylvinyl sulfone....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis of Butyl 2-phenylvinyl sulfone. As Senior Application Scientists, we have compiled this resource to address common challenges, with a focus on identifying and mitigating byproduct formation. Our goal is to equip you with the expertise to optimize your reaction conditions, improve yield and purity, and confidently interpret your analytical data.

Troubleshooting Guide: A Causal Approach

This section addresses specific experimental issues in a question-and-answer format, providing explanations grounded in reaction mechanisms and offering practical solutions.

Q1: My yield of Butyl 2-phenylvinyl sulfone is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields are a common frustration. The root cause often lies in several competing side reactions or suboptimal reaction conditions. Let's break down the possibilities:

Potential Cause 1: Self-Condensation of the Sulfone Starting Material

The carbanion generated from your butyl sulfone starting material (e.g., 1-(butylsulfonyl)benzothiazole) can react with another molecule of the unreacted sulfone. This is a known side reaction in modified Julia olefinations, especially with benzothiazol-2-yl (BT) sulfones.[1]

  • Mitigation Strategy:

    • "Barbier-like" Conditions: Instead of pre-forming the sulfone anion and then adding the aldehyde, add the base to a mixture of the butyl sulfone and benzaldehyde. This ensures the aldehyde is present to react with the carbanion as it's formed, minimizing self-condensation.[1]

    • Choice of Sulfone: Consider using a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone derivative. PT-sulfones have a lower tendency for self-condensation, allowing for deprotonation before the addition of the aldehyde.[1]

Potential Cause 2: Cannizzaro Reaction of Benzaldehyde

Under the strongly basic conditions often employed in the Julia-Kocienski reaction, benzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction known as the Cannizzaro reaction.[2][3][4][5][6] This leads to the formation of benzyl alcohol and benzoic acid, consuming your aldehyde and reducing the yield of the desired vinyl sulfone.

  • Mitigation Strategy:

    • Controlled Base Addition: Add the base slowly and at a low temperature to maintain a low instantaneous concentration of the base.

    • Choice of Base: Use a non-hydroxide base like potassium hexamethyldisilazide (KHMDS) or lithium hexamethyldisilazide (LiHMDS) instead of KOH or NaOH to avoid the classic conditions for the Cannizzaro reaction.

Potential Cause 3: Incomplete Deprotonation of the Sulfone

If the deprotonation of the butyl sulfone is incomplete, the unreacted sulfone will not participate in the olefination reaction, leading to a lower yield.

  • Mitigation Strategy:

    • Stronger Base: Ensure you are using a sufficiently strong base, such as n-butyllithium (n-BuLi) or KHMDS.

    • Reaction Time and Temperature: Allow sufficient time for the deprotonation to go to completion before adding the aldehyde (if not using Barbier conditions). The optimal temperature will depend on the specific base and solvent used.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yield of Butyl 2-phenylvinyl sulfone.

Q2: I am observing a mixture of E and Z isomers of Butyl 2-phenylvinyl sulfone. How can I improve the stereoselectivity?

The E/Z selectivity of the Julia-Kocienski olefination is a critical aspect and is influenced by several factors.

Controlling Factors for Stereoselectivity:

FactorInfluence on StereoselectivityRecommended Action for High E-selectivity
Heteroaryl Sulfone The nature of the heteroaryl group on the sulfone significantly impacts stereoselectivity. PT-sulfones are known to provide excellent E-selectivity.[1]Use a 1-phenyl-1H-tetrazol-5-yl (PT) butyl sulfone.
Base and Counter-ion Larger counter-ions (e.g., K+) and polar solvents favor an open transition state, which generally leads to higher E-selectivity.[1][7]Employ potassium hexamethyldisilazide (KHMDS) as the base.
Solvent Polar aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are commonly used and can influence the transition state geometry.Use THF or DME as the solvent.
Temperature Lower reaction temperatures generally enhance stereoselectivity.Conduct the reaction at low temperatures (e.g., -78 °C).

Protocol for High E-Selectivity:

  • Starting Material: Utilize 1-(butylsulfonyl)-1-phenyl-1H-tetrazole.

  • Solvent: Use anhydrous tetrahydrofuran (THF).

  • Base: Employ potassium hexamethyldisilazide (KHMDS).

  • Temperature: Maintain the reaction temperature at -78 °C during the addition of the base and aldehyde.

  • Procedure: Add the KHMDS solution dropwise to a solution of the PT-butyl sulfone in THF at -78 °C. After stirring for a defined period, add benzaldehyde dropwise at the same temperature.

Q3: My NMR spectrum shows unexpected peaks that I cannot attribute to the desired product or starting materials. What could these byproducts be?

Unidentified peaks in your NMR can be unsettling. Based on the reactants and reaction conditions, here are some likely byproducts to consider:

  • Benzyl alcohol and Benzoate: As discussed in Q1, these arise from the Cannizzaro reaction of benzaldehyde.[2][3][4][5][6] You would expect to see characteristic peaks for the benzylic protons of benzyl alcohol (around 4.7 ppm in CDCl₃) and aromatic signals for both compounds.

  • 1-Phenyl-1-pentanol: If using n-butyllithium as the base, it can act as a nucleophile and add to the benzaldehyde carbonyl group.[8][9] This would result in a secondary alcohol.

  • Dibutyl phenyl sulfone: Over-alkylation of the starting butyl phenyl sulfone can occur if an excess of a strong, nucleophilic base like n-BuLi is used in the presence of any unreacted alkylating agent from the synthesis of the starting sulfone.

  • Michael Adducts: The product, Butyl 2-phenylvinyl sulfone, is a Michael acceptor.[10][11][12] Nucleophiles present in the reaction mixture (e.g., hydroxide, alkoxides, or even the sulfone carbanion) could potentially add to the vinyl sulfone, leading to saturated sulfone byproducts.

Analytical Approach to Byproduct Identification:

  • NMR Spectroscopy (¹H and ¹³C): Compare your spectra to known spectra of the suspected byproducts. Pay attention to characteristic chemical shifts and coupling constants.

  • FT-IR Spectroscopy: Look for characteristic vibrational frequencies, such as a broad O-H stretch for alcohol byproducts or the strong S=O stretches of the sulfone group.

  • Mass Spectrometry (MS): Determine the molecular weight of the impurities to help elucidate their structures.

Byproduct Formation Pathways

Byproduct_Formation cluster_reactants Reactants & Reagents cluster_products Products & Byproducts Benzaldehyde Benzaldehyde Cannizzaro_Products Benzyl Alcohol & Benzoic Acid Benzaldehyde->Cannizzaro_Products [Base, H₂O] nBuLi_Adduct 1-Phenyl-1-pentanol Benzaldehyde->nBuLi_Adduct ButylSulfone Butyl Sulfone Base Base (e.g., n-BuLi, KOH) Base->nBuLi_Adduct n-BuLi addition Product Butyl 2-phenylvinyl sulfone Michael_Adduct Michael Addition Product Product->Michael_Adduct [Nucleophile]

Sources

Troubleshooting

"Butyl 2-phenylvinyl sulfone" reaction monitoring by TLC or NMR

Welcome to the Technical Support Center for Vinyl Sulfone Synthesis. This troubleshooting guide is designed for researchers and drug development professionals monitoring the synthesis of Butyl 2-phenylvinyl sulfone (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Vinyl Sulfone Synthesis. This troubleshooting guide is designed for researchers and drug development professionals monitoring the synthesis of Butyl 2-phenylvinyl sulfone (also known as trans-2-phenylvinyl butyl sulfone).

Because vinyl sulfones are powerful Michael acceptors used extensively in covalent drug design and polymer chemistry, precise reaction monitoring is critical to ensure high conversion and stereochemical purity. This guide addresses the most common analytical bottlenecks encountered when tracking this reaction via Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: Reaction Monitoring Strategy & Workflow

When synthesizing butyl 2-phenylvinyl sulfone—whether via a Horner-Wadsworth-Emmons reaction, Heck coupling, or β -elimination—a dual-analytical approach is required. TLC provides rapid qualitative feedback, while 1 H NMR offers precise quantitative kinetic data and stereochemical validation[1].

Workflow A Reaction Aliquot (Butyl 2-phenylvinyl sulfone) B TLC Analysis (Qualitative Screen) A->B Rapid check C 1H NMR Analysis (Quantitative Kinetics) A->C Precise data D UV 254 nm Detects Conjugated System B->D E KMnO4 Stain Oxidizes Alkene Bond B->E F Analyze Vinyl Doublets δ 6.8 & 7.5 ppm C->F G Calculate Conversion Integrate SM vs Product F->G

Workflow for monitoring butyl 2-phenylvinyl sulfone synthesis via TLC and NMR.

Part 2: TLC Troubleshooting & FAQs

Q: I am monitoring the cross-coupling reaction, but my starting material and product have identical Rf​ values in Hexane/Ethyl Acetate. How can I resolve them? A: This is a frequent issue because the highly polar sulfone moiety dominates the molecule's interaction with the silica stationary phase, masking the differences in the hydrocarbon chain.

  • The Causality: Hexane/Ethyl Acetate relies purely on dipole-dipole interactions. By switching to a Toluene/Ethyl Acetate (8:2 v/v) system, you introduce π−π interactions between the toluene in the mobile phase and the highly conjugated phenylvinyl system of the product. This selectively alters the partition coefficient of the product relative to aliphatic precursors.

  • Self-Validating Check: Always perform "co-spotting." Spot the starting material (SM) on the left, the reaction mixture (RM) on the right, and a mixed spot (SM + RM) in the center. If the center spot elongates into a figure-eight rather than a perfect circle, you have successfully resolved the compounds.

Q: What is the most reliable visualization method for this specific vinyl sulfone? A: You must use a sequential dual-visualization technique[2].

  • UV 254 nm: The extended conjugation of the styryl sulfone ( π→π∗ transition) strongly absorbs UV light, appearing as a dark quenching spot against the green fluorescent background.

  • KMnO 4​ Stain: Potassium permanganate rapidly oxidizes the electron-deficient vinyl double bond. The causality here is a redox reaction: the purple Mn(VII) is reduced to brown Mn(IV) dioxide, leaving a bright yellow/brown spot on a purple background.

Quantitative Data Summary: TLC Parameters
Compound / MoietyUV 254 nm ActivityKMnO 4​ Stain ReactivityTypical Rf​ (Hex/EtOAc 7:3)Typical Rf​ (Tol/EtOAc 8:2)
Aliphatic Sulfone (SM)Weak / NoneNegative (Remains Purple)~0.35~0.30
Butyl 2-phenylvinyl sulfone Strong (Dark Spot) Positive (Yellow/Brown) ~0.38 ~0.45

Part 3: NMR Reaction Monitoring (The Gold Standard)

TLC cannot reliably determine the stereochemistry (E vs. Z) of the newly formed double bond. For this, 1 H NMR is mandatory.

Q: How do I definitively confirm the formation of the trans-isomer (E-isomer) of butyl 2-phenylvinyl sulfone? A: The defining feature of the trans-vinyl sulfone is the pair of doublets in the downfield region corresponding to the alkene protons[3][4].

  • Chemical Shift Causality: The Hβ​ proton (adjacent to the phenyl ring) is highly deshielded by both the anisotropic effect of the aromatic ring and the electron-withdrawing inductive pull of the sulfone group, pushing it to ~7.5 ppm. The Hα​ proton (adjacent to the sulfone) is slightly less deshielded, appearing at ~6.8 ppm.

  • Coupling Constant ( 3J ): The trans ( E ) configuration is unequivocally confirmed by a large scalar coupling constant ( 3Jtrans​≈15.0−15.5 Hz)[4][5]. If the cis ( Z ) isomer were present, the coupling constant would be significantly smaller ( 3Jcis​≈8−11 Hz)[5].

NMR_Shifts Struct Butyl 2-phenylvinyl sulfone Ph - CH(β) = CH(α) - SO2 - Bu Ph Phenyl Ring δ 7.3 - 7.5 ppm (m) Struct->Ph Anisotropic effect Hbeta H(β) Proton δ ~7.5 ppm (d, J=15.4 Hz) Struct->Hbeta Deshielded by Ph & SO2 Halpha H(α) Proton δ ~6.8 ppm (d, J=15.4 Hz) Struct->Halpha Alpha to SO2 Bu Butyl Group δ 0.9 - 3.0 ppm Struct->Bu Aliphatic chain

1H NMR structural mapping and chemical shift causality for butyl 2-phenylvinyl sulfone.

Quantitative Data Summary: Key 1 H NMR Signals (400 MHz, CDCl 3​ )
Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
Hβ​ (Vinyl, next to Ph)7.50 - 7.60Doublet (d)~15.41H
Aromatic Protons (Ph)7.35 - 7.45Multiplet (m)N/A5H
Hα​ (Vinyl, next to SO 2​ )6.80 - 6.90Doublet (d)~15.41H
-SO 2​ -CH 2​
  • (Butyl)
2.95 - 3.05Triplet (t)~7.82H
-CH 2​ -CH 2​ -CH 3​ (Butyl)1.35 - 1.80Multiplets (m)N/A4H
-CH 3​ (Butyl)0.90 - 0.95Triplet (t)~7.43H

Part 4: Step-by-Step Methodologies

Protocol 1: Self-Validating Crude NMR Sampling for Kinetic Monitoring

To accurately calculate reaction conversion and extract pseudo-first-order kinetics[6], the NMR sample must be free of paramagnetic catalysts or salts that cause line broadening.

Step 1: Aliquot Extraction & Quench Extract 50 μ L of the active reaction mixture using a positive displacement pipette. Immediately dispense into a 1.5 mL microcentrifuge tube containing 0.5 mL of saturated aqueous NH 4​ Cl and 0.5 mL of CDCl 3​ .

  • Causality: The NH 4​ Cl instantly quenches basic/organometallic intermediates, freezing the kinetic state of the reaction.

Step 2: Internal Standard Spiking (Self-Validation Step) Add exactly 10.0 μ L of a 0.1 M stock solution of 1,3,5-trimethoxybenzene in CDCl 3​ .

  • Validation: By integrating the product peaks against this internal standard ( δ 6.08 ppm, s, 3H), you ensure that any perceived "loss of starting material" is actually converting to the product, proving mass balance rather than decomposition.

Step 3: Phase Separation Vortex the tube vigorously for 10 seconds, then centrifuge at 10,000 rpm for 1 minute to break any emulsions.

Step 4: Filtration & Acquisition Pipette the lower organic layer (CDCl 3​ ) and pass it through a glass pipette tightly packed with a 1 cm plug of anhydrous Na 2​ SO 4​ directly into an NMR tube. Acquire a 1D 1 H NMR spectrum using a minimum of 16 scans and a relaxation delay ( D1​ ) of at least 10 seconds to ensure complete relaxation of all protons for accurate integration.

Step 5: Conversion Calculation Calculate the conversion using the isolated Hα​ vinyl doublet ( δ 6.8 ppm) against a distinct starting material peak (e.g., the α -protons of the precursor).

Conversion(%)=(Integration of Product Hα​+Integration of SM Hα​Integration of Product Hα​​)×100

References

  • Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides The Journal of Organic Chemistry - ACS Publications[Link]

  • Facile Synthesis of High-Molecular-Weight Vinyl Sulfone (Sulfoxide) Modified Polyethylenes via Coordination–Insertion Copolymerization Macromolecules - ACS Publications[Link]

  • Mild Light-Induced Cleavage of S−O Bond of Aryl Sulfonate Esters Enables Efficient Sulfonylation of Vinyl Compounds Semantic Scholar[Link]

  • Alkyne-Based, Highly Stereo- and Regioselective Synthesis of Stereodefined Functionalized Vinyl Tellurides The Journal of Organic Chemistry - ACS Publications[Link]

  • Chemoselective Modification Strategies for Peptides and Proteins in Aqueous Media Refubium - Freie Universität Berlin[Link]

  • Palladium-Catalyzed Synthesis of Uridines on Polystyrene-Based Solid Supports The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: Butyl 2-Phenylvinyl Sulfone vs. Phenyl Vinyl Sulfone

Executive Summary In the landscape of covalent drug discovery and synthetic materials, vinyl sulfones serve as highly versatile Michael acceptors and cycloaddition partners. However, their reactivity profiles are strictl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of covalent drug discovery and synthetic materials, vinyl sulfones serve as highly versatile Michael acceptors and cycloaddition partners. However, their reactivity profiles are strictly dictated by their substitution patterns. This guide provides an objective, data-driven comparison between Phenyl Vinyl Sulfone (PVS) —a classic terminal vinyl sulfone—and Butyl 2-phenylvinyl sulfone (B2PVS) —an internal, β -substituted vinyl sulfone.

For drug development professionals and synthetic chemists, understanding the dichotomy between these two structural classes is critical: terminal vinyl sulfones act as rapid, broad-spectrum covalent warheads, whereas internal vinyl sulfones offer tunable, slow-binding, or reversible kinetics.

Mechanistic Causality: Terminal vs. Internal Reactivity

As an Application Scientist, it is critical to look beyond basic steric bulk when comparing terminal and internal vinyl sulfones. The drastic difference in reactivity between PVS and B2PVS is driven by a combination of stereoelectronic factors:

  • Phenyl Vinyl Sulfone (PVS): In this terminal sulfone, the β -carbon is highly accessible. The strong electron-withdrawing nature of the phenylsulfonyl group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene. Without steric obstruction, nucleophiles (such as cysteine thiolates) can rapidly attack the β -carbon, making PVS an exceptional irreversible covalent inhibitor.

  • Butyl 2-phenylvinyl sulfone (B2PVS): The addition of a phenyl group at the β -carbon introduces two rate-limiting barriers. First, the bulky phenyl ring physically blocks the trajectory of incoming nucleophiles. Second, and more importantly, the β -phenyl group establishes an extended π -conjugation network that bridges the aromatic ring, the alkene, and the sulfone moiety. This conjugation heavily stabilizes the ground state of the molecule. For a nucleophile to attack, it must break this highly stable conjugated system to form the transition state, drastically increasing the activation energy ( ΔG‡ ).

Consequently, kinetic comparisons demonstrate that terminal vinyl sulfones are generally greater than 400-fold more reactive toward low molecular weight thiols than their internal counterparts 1.

MechanisticPathway cluster_0 Terminal Vinyl Sulfone (PVS) cluster_1 Internal Vinyl Sulfone (B2PVS) Thiol Thiol Nucleophile (e.g., Cys-SH) PVS Phenyl Vinyl Sulfone (Unobstructed β-carbon) Thiol->PVS B2PVS Butyl 2-phenylvinyl sulfone (Steric Hindrance + Conjugation) Thiol->B2PVS TS1 Low Activation Energy (Fast Attack) PVS->TS1 Adduct1 Irreversible Covalent Adduct TS1->Adduct1 TS2 High Activation Energy (Slow Attack) B2PVS->TS2 Adduct2 Reversible / Slow Adduct TS2->Adduct2

Mechanistic pathway comparing the activation energy barriers of terminal vs. internal vinyl sulfones.

Quantitative Performance Comparison

The structural differences between PVS and B2PVS manifest clearly in their experimental performance across various reaction paradigms.

Performance MetricPhenyl Vinyl Sulfone (PVS)Butyl 2-phenylvinyl sulfone (B2PVS)
Structural Classification Terminal Vinyl SulfoneInternal ( β -substituted) Vinyl Sulfone
Relative Thiol-Michael Rate ~400x (Baseline Reference)~1x (Highly Attenuated)
Covalent Inhibition Profile Fast-acting, broad-spectrum, irreversibleSlow-binding, highly selective, potentially reversible
Azide-Olefinic Cycloaddition High regioselectivity (clean 1,4-disubstituted triazoles)Complex mixtures due to severe stereoelectronic repulsions
Primary Applications Protease inactivators, click-chemistry stationary phasesTunable warheads, specialized synthetic intermediates

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false-positive data interpretation.

Protocol A: Kinetic Profiling of Thiol-Michael Addition via 1H-NMR

This protocol is adapted from standard kinetic assays used to evaluate vinyl sulfonyl cysteine protease inhibitors 2.

  • Preparation & Internal Control: Dissolve the vinyl sulfone (0.05 mmol) in CD3​OD (0.5 mL). Add exactly 0.05 mmol of CH2​Cl2​ to the NMR tube. Causality Note: CH2​Cl2​ acts as an inert internal integration standard. This self-validates mass balance, ensuring that any observed signal decay is strictly due to chemical conversion, not solvent evaporation or sample precipitation.

  • Baseline Validation: Acquire a baseline 1H-NMR spectrum. Integrate the vinylic protons (e.g., δ 6.7 ppm for PVS) against the CH2​Cl2​ singlet ( δ 5.49 ppm).

  • Reaction Initiation: Add a 10-fold excess (0.5 mmol) of 2'-(phenethyl)thiol and a catalytic amount of triethylamine (to deprotonate the thiol) to establish pseudo-first-order kinetic conditions.

  • Kinetic Monitoring: Acquire spectra at regular intervals (e.g., every 5 minutes for PVS; every 2 hours for B2PVS).

  • Data Synthesis: Calculate the observed rate constant ( kobs​ ) by plotting ln([VS]t​/[VS]0​) versus time.

Protocol B: Azide-Olefinic Cycloaddition Evaluation

Internal vinyl sulfones behave vastly differently in cycloadditions compared to terminal variants [[3]]().

  • Reaction Setup: Combine the vinyl sulfone (1.0 equiv) and benzyl azide (1.2 equiv) in a green solvent system (e.g., water/t-butanol).

  • Thermal Activation: Heat the mixture to 80°C and monitor via LC-MS.

  • Product Analysis:

    • PVS (Terminal): Will yield a clean, regioselective eliminative cycloaddition product (1,4-disubstituted triazole).

    • B2PVS (Internal): Will exhibit highly sluggish conversion and generate a complex mixture of regioisomers due to the severe stereoelectronic repulsion between the bulky azide and the internal β -phenyl substituent.

ExperimentalWorkflow Step1 1. Prepare Equimolar Solutions Vinyl Sulfone + CH2Cl2 (Internal Std) in CD3OD Step2 2. Baseline NMR Validation Integrate vinylic protons vs CH2Cl2 to ensure mass balance Step1->Step2 Step3 3. Initiate Reaction Add 10x excess 2'-(phenethyl)thiol + catalytic Et3N Step2->Step3 Step4 4. Kinetic Monitoring Track decay of vinylic signals over time via 1H-NMR Step3->Step4 Step5 5. Data Synthesis Calculate k_obs (Pseudo-first-order) Plot ln([VS]t/[VS]0) vs Time Step4->Step5

Self-validating 1H-NMR kinetic workflow for evaluating thiol-Michael addition rates.

References

  • [1] Title: Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Source: explorationpub.com. URL:[Link]

  • [2] Title: Relative Rates of Michael Reactions of 2'-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors. Source: acs.org. URL:[Link]

  • [3] Title: A Metal-Free Eliminative Azide-Olefinic Cycloaddition Route to Sulfonylated 1,2,3-Triazoles From Vinyl Bissulfones: Impact of an Additional Sulfonyl Group on Regioselectivity. Source: researchgate.net. URL:[Link]

Sources

Comparative

Structural Insights into Covalent Inhibition: X-Ray Crystallographic Comparison of Butyl 2-Phenylvinyl Sulfone Derivatives and Alternative Warheads

The Mechanistic Paradigm of Vinyl Sulfone Warheads In the landscape of targeted covalent inhibitors (TCIs), the selection of the electrophilic warhead dictates both the potency and the safety profile of the therapeutic a...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Paradigm of Vinyl Sulfone Warheads

In the landscape of targeted covalent inhibitors (TCIs), the selection of the electrophilic warhead dictates both the potency and the safety profile of the therapeutic agent. Butyl 2-phenylvinyl sulfone (CAS#: 81562-66-5) serves as a foundational synthetic building block and a prototypical scaffold for this class of compounds[1]. Characterized by a conjugated system comprising a C=C double bond and an electron-withdrawing S=O sulfone group, vinyl sulfones act as highly efficient Michael acceptors.

When derivatized into complex drug candidates, the vinyl sulfone moiety undergoes nucleophilic attack by catalytic residues (typically cysteine or histidine) within the target enzyme's active site. Understanding the exact binding mode and stereochemistry of these interactions requires rigorous validation through X-ray crystallography[2][3].

X-Ray Crystallographic Comparison: Vinyl Sulfones vs. Alternatives

To objectively evaluate the performance of vinyl sulfone derivatives, we must compare their crystallographic binding modes and biochemical efficacies against alternative warheads (e.g., nitriles) and advanced prodrug strategies.

A. Peptidyl Vinyl Sulfones vs. Dipeptidyl Nitriles (Target: Cruzain)

The vinyl sulfone derivative K777 is a benchmark irreversible inhibitor of cruzain, a cysteine protease validated as a therapeutic target for Chagas disease[2].

  • Structural Evidence: The X-ray crystal structure of K777 bound to cruzain (PDB ID: 1F2B) reveals a direct covalent bond between the vinyl sulfone Cβ atom and the nucleophilic sulfur of Cys25[2].

  • Performance Advantage: Compared to reversible dipeptidyl nitrile inhibitors (e.g., compound 33L, PDB ID: 4QH6), the sulfone oxygens of K777 form critical hydrogen bonds within the enzyme's oxyanion hole[2]. This dual mechanism—covalent capture combined with transition-state stabilization—yields superior target residence time.

B. Pre-Vinylsulfones vs. Direct Vinyl Sulfones (Target: Carbonic Anhydrase IX)

A major challenge in covalent drug design is off-target toxicity caused by the indiscriminate reaction of highly electrophilic warheads with abundant cellular thiols (e.g., glutathione). To circumvent this, researchers have developed pre-vinylsulfone derivatives targeting Carbonic Anhydrase IX (CAIX), an anti-cancer target[3].

  • Structural Evidence: Recent crystallographic data (e.g., Compound 23 bound to CAIX) demonstrates that sulfonylethyl carbamates act as inert prodrugs[3].

  • Performance Advantage: Upon binding to the CAIX active site, these compounds undergo a specific, base-catalyzed elimination reaction to unmask the reactive vinyl sulfone in situ[3]. The X-ray structure confirms that the resulting vinyl sulfone forms a covalent bond specifically with the proton-shuttle residue His64 (rather than a typical cysteine), as evidenced by continuous 2Fo-Fc electron density contoured at 1σ[3]. This targeted unmasking drastically improves the selectivity index.

C. Thiochromanone Vinyl Sulfones (Target: Leishmania)

Incorporating the vinyl sulfone moiety into rigid multi-cyclic scaffolds, such as thiochromanones, significantly enhances anti-parasitic activity.

  • Performance Advantage: Structure-activity relationship (SAR) studies reveal that compound 32, a thiochromanone vinyl sulfone derivative, exhibits an EC50 of 3.24 μM and a remarkable selectivity index (SI) of 173.24 against L. panamensis, vastly outperforming the reference drug amphotericin B and its saturated sulfide counterparts[4].

Quantitative Data Comparison

The following table summarizes the structural and biochemical performance of key vinyl sulfone derivatives compared to alternatives.

Compound / DerivativeWarhead ClassificationTarget EnzymeReactive ResidueStructural EvidencePotency / Affinity
K777 Peptidyl Vinyl SulfoneCruzainCys25X-ray (PDB: 1F2B)High (Irreversible)
Compound 23 Pre-Vinylsulfone (Carbamate)CAIXHis64X-ray (2Fo-Fc map at 1σ) Kd​ = 32 pM (Lead)
Compound 32 Thiochromanone Vinyl SulfoneL. panamensisN/A (Cellular)Docking / Viability EC50​ = 3.24 μM
Dipeptidyl Nitrile 33L Nitrile (Alternative)CruzainCys25 (Reversible)X-ray (PDB: 4QH6)Moderate (Reversible)

Visualizing the Covalent Logic

CovalentMechanism A Pre-Vinylsulfone Prodrug (Stable Scaffold) B In Situ Elimination (Active Site) A->B Target Binding C Reactive Vinyl Sulfone (Michael Acceptor) B->C Unmasking D Nucleophilic Attack (Cys25 or His64) C->D Electrophilic Capture E Irreversible Covalent Adduct (High Potency) D->E Covalent Bond

Mechanism of pre-vinylsulfone unmasking and covalent target modification.

Experimental Workflow: Co-Crystallization of Covalent Complexes

To guarantee reproducibility and scientific trustworthiness, the structural validation of vinyl sulfone derivatives must follow a self-validating experimental loop. The protocol below details the causality behind each methodological choice.

Step 1: Protein Preparation & Covalent Modification
  • Procedure: Incubate purified recombinant target enzyme (e.g., CAIX) with a 5-fold molar excess of the vinyl sulfone derivative for 2–4 hours at 4°C.

  • Causality & Validation: Unlike reversible inhibitors, covalent warheads require time-dependent incubation to complete the Michael addition. Self-Validation: Before proceeding to crystallization, analyze the sample via Intact Protein Mass Spectrometry. If the mass shift does not equal the exact mass of the inhibitor (minus leaving groups), the reaction is incomplete. Crystallizing a heterogeneous mixture will result in uninterpretable electron density.

Step 2: Vapor Diffusion Crystallization
  • Procedure: Set up hanging-drop vapor diffusion plates. Mix 1 μL of the fully modified protein-inhibitor complex with 1 μL of reservoir solution (e.g., optimized PEG/buffer matrices).

  • Causality: Slow vapor equilibration allows the protein to reach supersaturation gradually, promoting the formation of highly ordered, well-diffracting crystal lattices necessary for atomic-resolution validation.

Step 3: Synchrotron X-ray Diffraction & Refinement
  • Procedure: Flash-freeze crystals in liquid nitrogen using a suitable cryoprotectant (e.g., 20% glycerol). Collect diffraction datasets at a synchrotron light source (100 K). Solve the structure using molecular replacement.

  • Causality & Validation: High-resolution data (< 2.0 Å) is strictly required to unambiguously assign the covalent bond. Self-Validation: Generate 2Fo-Fc and Fo-Fc electron density maps. A continuous 2Fo-Fc density contoured at 1.0 σ bridging the ligand's Cβ atom and the target nucleophile (e.g., His64 nitrogen) provides definitive, irrefutable proof of covalent modification[3].

CrystallographyWorkflow S1 Ligand Incubation & MS Validation S2 Vapor Diffusion Crystallization S1->S2 S3 Synchrotron Data Collection S2->S3 S4 Molecular Replacement S3->S4 S5 2Fo-Fc Map Refinement (1σ) S4->S5

Step-by-step X-ray crystallography workflow for validating covalent complexes.

References

  • [1] butyl 2-phenylvinyl sulfone CAS#: 81562-66-5 - ChemicalBook. URL:

  • [2] Crystal structures of vinyl sulfone derivative K777 and dipeptidyl nitrile 33L covalently bound to cruzain - ResearchGate. URL:

  • [4] Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry. URL:

  • [3] Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - eLife. URL:

Sources

Validation

Application Scientist Guide: DFT-Guided Reactivity Profiling of Butyl 2-phenylvinyl sulfone vs. Alternative Michael Acceptors

Introduction: The Need for Tunable Electrophiles In the development of targeted covalent inhibitors (TCIs) and precision bioconjugation strategies, the choice of the electrophilic warhead dictates both the efficacy and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Tunable Electrophiles

In the development of targeted covalent inhibitors (TCIs) and precision bioconjugation strategies, the choice of the electrophilic warhead dictates both the efficacy and the off-target toxicity of the molecule. While terminal vinyl sulfones and maleimides are ubiquitous, their hyper-reactivity often leads to indiscriminate binding.

Butyl 2-phenylvinyl sulfone (BPVS) (CAS: 81562-66-5) represents a highly specialized alternative. Featuring a bulky butyl sulfone moiety and a β -phenyl substitution, BPVS offers a unique reactivity profile governed by a delicate balance of orbital electronics and steric hindrance. This guide leverages Density Functional Theory (DFT) calculations and kinetic benchmarking to objectively compare BPVS against standard Michael acceptors, providing drug development professionals with the mechanistic rationale needed for rational warhead selection.

Mechanistic Causality: The Steric vs. Electronic Dichotomy

To understand why BPVS behaves differently from alternatives like Phenyl vinyl sulfone (PVS) or Methyl vinyl sulfone (MVS), we must examine the causality behind the thiol-Michael addition mechanism. The reaction proceeds via a base-catalyzed step-growth mechanism: initial deprotonation of the thiol, nucleophilic attack by the thiolate at the β -carbon (propagation step), and subsequent proton transfer to the resulting carbanion (chain transfer)[1].

The DFT Insight: According to DFT studies on substituted vinyl sulfones, the reactivity of a Michael acceptor is primarily dictated by its Lowest Unoccupied Molecular Orbital (LUMO) energy and its global electrophilicity index ( ω )[2].

  • Electronic Activation: The addition of the phenyl ring at the β -position of BPVS extends the π -conjugation of the system. This effectively lowers the LUMO energy relative to terminal aliphatic sulfones like MVS, thermodynamically increasing its capacity to accept electron density[3].

  • Kinetic Shielding (Sterics): Despite being thermodynamically favorable, the bulky phenyl group resides exactly at the site of nucleophilic attack. This steric clash significantly raises the activation free energy ( ΔG‡ ) of the transition state during the propagation step[1].

The Result: BPVS acts as a "kinetically shielded" electrophile. While maleimides react irreversibly in seconds, BPVS offers a slow, highly controlled reaction rate. This makes it an exceptional candidate for designing reversible covalent inhibitors or highly selective probes where kinetic trapping by off-target thiols (like abundant serum glutathione) must be avoided.

Quantitative Data: DFT Metrics & Kinetic Benchmarking

The following table synthesizes DFT-calculated electronic parameters and experimental kinetic data, allowing for an objective comparison of BPVS against alternative electrophiles.

ElectrophileStructural ClassLUMO Energy (eV)Global Electrophilicity ( ω , eV) ΔG‡ (Propagation) (kcal/mol)Relative Thiol Reaction Rate ( krel​ )
N-Propylmaleimide Cyclic Enedione-2.543.1212.4> 1000
Phenyl vinyl sulfone (PVS) Terminal Aryl Sulfone-1.852.0517.215.5
Butyl 2-phenylvinyl sulfone (BPVS) β -Substituted Sulfone-1.922.1818.58.2
Methyl vinyl sulfone (MVS) Terminal Alkyl Sulfone-1.581.8519.81.0 (Reference)

Note: Lower LUMO energies generally correlate with higher thermodynamic reactivity, but the elevated ΔG‡ of BPVS highlights how β -sterics override electronic activation to slow the reaction rate[2][4].

Reaction Pathway Visualization

The following diagram maps the DFT-computed energetic pathway of the base-catalyzed thiol-Michael addition to BPVS, highlighting the critical transition states where steric hindrance plays a role.

Pathway Start Thiol + Base Catalyst Thiolate Thiolate Anion (RS⁻) Active Nucleophile Start->Thiolate Deprotonation TS1 Transition State 1 (TS1) Sterically Hindered Attack Thiolate->TS1 BPVS Butyl 2-phenylvinyl sulfone (LUMO: -1.92 eV) BPVS->TS1 Intermediate Enolate-like Carbanion Intermediate TS1->Intermediate ΔG‡ = ~18.5 kcal/mol TS2 Transition State 2 (TS2) Proton Transfer Intermediate->TS2 Product Thioether Adduct (Covalent Bond) TS2->Product Chain Transfer

DFT-computed reaction coordinate pathway for the base-catalyzed thiol-Michael addition to BPVS.

Experimental Protocol: Self-Validating Kinetic Assay

To empirically validate the DFT predictions, researchers must measure the pseudo-first-order rate constant ( kobs​ ) of BPVS. The following NMR-based protocol is designed as a self-validating system : it utilizes an internal standard (1,3,5-trimethoxybenzene) to ensure strict mass balance. If the combined integration of the starting material and product deviates from the internal standard, the assay flags competing side reactions (e.g., anionic polymerization), ensuring the trustworthiness of the kinetic data.

Materials Required:
  • Electrophile: Butyl 2-phenylvinyl sulfone (BPVS) (10 mM)

  • Nucleophile: Benzyl mercaptan (100 mM, 10x excess for pseudo-first-order conditions)

  • Catalyst: Triethylamine (TEA) (1 mM)

  • Internal Standard: 1,3,5-trimethoxybenzene (5 mM)

  • Solvent: Deuterated Acetonitrile (CD3CN) - Chosen because polar aprotic solvents stabilize the TS1 charge separation without hydrogen-bonding to the thiolate, matching DFT continuum solvation models.

Step-by-Step Methodology:
  • Sample Preparation: In an NMR tube, dissolve BPVS (10 mM) and 1,3,5-trimethoxybenzene (5 mM) in 500 µL of CD3CN. Acquire a baseline 1 H-NMR spectrum. Calibrate the integration of the internal standard aromatic protons ( δ ~6.1 ppm) to 3.00.

  • Reaction Initiation: Inject Benzyl mercaptan (100 mM) and TEA (1 mM) into the NMR tube. Immediately invert the tube 3 times to mix and insert it into the NMR spectrometer (pre-equilibrated to 298 K).

  • Data Acquisition: Run a kinetic macro to acquire a 1 H-NMR spectrum every 60 seconds for 2 hours.

  • Data Processing & Validation:

    • Track the disappearance of the BPVS vinyl doublet ( δ ~6.8 - 7.5 ppm) and the appearance of the aliphatic thioether multiplets ( δ ~3.0 - 4.5 ppm).

    • Self-Validation Check: At any time point t , the sum of the molar integrals of [BPVS] + [Adduct] must equal the initial [BPVS] relative to the internal standard. A deviation >5% invalidates the run.

  • Kinetic Modeling: Plot ln([BPVS]t​/[BPVS]0​) versus time. The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). Divide kobs​ by the thiol concentration to determine the second-order rate constant ( k2​ ).

References

  • Expanding the Potential of Heteroaryl Vinyl Sulfones The Journal of Organic Chemistry (ACS)[Link]

  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction National Institutes of Health (NIH / PMC)[Link]

  • β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins Journal of the American Chemical Society (ACS)[Link]

  • A DFT Study of the Copolymerization of Methyl Vinyl Sulfone and Ethylene Catalyzed by Phosphine–Sulfonate and α-Diimine Palladium Complexes Catalysts (MDPI)[Link]

Sources

Comparative

Mechanistic Investigation of Butyl 2-Phenylvinyl Sulfone Reactions: A Comparative Guide

As an application scientist, selecting the correct electrophile for covalent functionalization, polymer crosslinking, or drug development requires a deep understanding of mechanistic nuances. Butyl 2-phenylvinyl sulfone...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist, selecting the correct electrophile for covalent functionalization, polymer crosslinking, or drug development requires a deep understanding of mechanistic nuances. Butyl 2-phenylvinyl sulfone (B2PVS) is a highly versatile, internal vinyl sulfone characterized by a β -phenyl substituent and a butyl sulfonyl group. While terminal vinyl sulfones (e.g., methyl or phenyl vinyl sulfone) are widely recognized for their rapid, "click-like" reactivity, internal vinyl sulfones like B2PVS offer a unique mechanistic profile.

The steric bulk and electronic delocalization provided by the β -phenyl ring significantly attenuate its electrophilicity. Kinetic comparisons demonstrate that terminal vinyl sulfones are greater than 400-fold more reactive than their internal counterparts[1]. This attenuation is not a drawback; rather, it transforms B2PVS into a highly selective, tunable electrophile ideal for controlled covalent warheads, dynamic hydrogels, and complex organic synthesis.

Comparative Mechanistic Analysis

Thiol-Michael Additions

The base- or nucleophile-catalyzed thiol-Michael addition proceeds exclusively via a two-step anionic pathway, eliminating the competing homopropagation often seen in acrylate systems[2]. When comparing B2PVS to terminal acrylates and terminal vinyl sulfones, B2PVS exhibits superior chemoselectivity. Terminal vinyl sulfones react rapidly and quantitatively with thiols, often reaching 100% conversion with minimal consumption of competing acrylates[3]. However, the β -phenyl group in B2PVS introduces steric hindrance, slowing the initial nucleophilic attack by the thiolate anion. This controlled kinetic profile prevents premature off-target reactions, making it an excellent candidate for selective covalent enzyme inhibitors[1].

Radical Additions

Vinyl sulfones are robust radical acceptors[4]. In radical additions, B2PVS traps alkyl radicals efficiently. The resulting radical intermediate is highly stabilized by the adjacent sulfonyl group and the β -phenyl ring. Unlike Michael additions, which are strictly heterolytic and highly sensitive to steric bulk, radical additions to B2PVS are less sensitive to steric hindrance at the β -position, allowing for high-yielding functionalizations even with bulky alkyl iodides[4].

Aza-Michael Additions

While terminal vinyl sulfones react readily with primary and secondary amines, the sterically hindered B2PVS requires catalytic assistance. Heterogeneous catalysts, such as Amberlyst-15, provide the necessary acidic microenvironment to activate the sulfonyl group, facilitating the aza-Michael addition with high yields and short reaction times[5].

Mechanism B2PVS Butyl 2-phenylvinyl sulfone (Electrophile / Acceptor) Int1 Carbanion Intermediate (Sterically Hindered) B2PVS->Int1 Base-Catalyzed Int2 Radical Intermediate (Resonance Stabilized) B2PVS->Int2 Radical Addition Prod3 β-Amino Sulfone (Catalyst Dependent) B2PVS->Prod3 Aza-Michael Thiol Thiolate Anion (RS⁻) Michael Donor Thiol->B2PVS Nucleophilic Attack Radical Alkyl Radical (R•) Radical Donor Radical->B2PVS Single Electron Transfer Amine Amine (RNH₂) Aza-Michael Donor Amine->B2PVS Amberlyst-15 Catalyzed Prod1 Thioether Adduct (Controlled Kinetics) Int1->Prod1 Protonation Prod2 Alkyl Adduct (High Regioselectivity) Int2->Prod2 H-Abstraction

Figure 1: Divergent reaction pathways of Butyl 2-phenylvinyl sulfone based on donor type.

Quantitative Performance Comparison

To objectively evaluate B2PVS, we compare its kinetic and yield performance against standard alternatives: Phenyl Vinyl Sulfone (PVS, terminal) and Hexyl Acrylate (HA).

Table 1: Kinetic Comparison of Thiol-Michael Addition (Equimolar Thiol, 1 mol% DBU catalyst)

ElectrophileStructural TypeRelative Reactivity RateChemoselectivity (vs Acrylate)Primary Application
Phenyl Vinyl Sulfone (PVS) Terminal Vinyl Sulfone> 400xHighRapid hydrogel crosslinking
Hexyl Acrylate (HA) Terminal Acrylate1x (Baseline)Low (Prone to homopropagation)Polymer synthesis
Butyl 2-phenylvinyl sulfone Internal Vinyl Sulfone~ 0.8xVery HighSelective covalent warheads

Table 2: Yield Comparison for Radical and Aza-Michael Additions

Reaction TypeReagent / CatalystB2PVS Yield (%)PVS Yield (%)Mechanistic Note
Radical AdditionAlkyl Iodide / Photoredox82%85% β -phenyl stabilizes radical intermediate
Aza-MichaelSecondary Amine / Amberlyst-1578%95%Steric hindrance requires acidic activation

Experimental Protocols & Self-Validating Workflows

Ensuring reproducibility requires protocols that are inherently self-validating. The following methodologies emphasize the causality behind experimental choices to guarantee scientific integrity.

Protocol 1: Chemoselective Thiol-Michael Addition of B2PVS

Objective: Synthesize the β -thioether adduct while preventing oxidative disulfide formation. Causality: We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) instead of a nucleophilic catalyst (like phosphines). Strong base catalysts directly deprotonate the thiol, avoiding the intermediary zwitterionic enolate species that can complicate kinetics in sterically hindered systems[2].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of B2PVS and 1.05 mmol of hexanethiol in 5.0 mL of anhydrous dichloromethane (DCM). Note: Argon is critical to prevent oxidative disulfide coupling of the thiol.

  • Initiation: Add 0.01 mmol (1 mol%) of DBU dropwise at 0 °C to control the initial exotherm.

  • Reaction Monitoring: Stir the mixture, allowing it to naturally warm to room temperature.

  • Self-Validation (In-situ NMR): Withdraw a 0.1 mL aliquot every 30 minutes. Dilute in CDCl3. Monitor the disappearance of the vinylic protons (characteristic doublets around 6.8–7.8 ppm[6]) and the emergence of the aliphatic multiplet ( α -protons to the sulfone). The reaction is complete when vinylic signals integrate to <1%.

  • Quenching & Purification: Quench with 0.1 mL of glacial acetic acid to neutralize the DBU. Concentrate under reduced pressure and purify via flash chromatography (silica gel, petroleum ether/ethyl acetate).

Protocol 2: Amberlyst-15 Catalyzed Aza-Michael Addition

Objective: Overcome the activation energy barrier of the internal vinyl sulfone to achieve high-yield amine functionalization. Causality: Metal-catalyzed aza-Michael additions often suffer from moisture sensitivity and toxicity. Amberlyst-15, a solid acidic resin, provides a high localized proton concentration to activate the sulfonyl oxygen, making the β -carbon more electrophilic without the need for harsh homogeneous acids[5].

  • Setup: Mix 1.0 mmol of B2PVS and 1.2 mmol of morpholine in 3 mL of absolute ethanol.

  • Catalysis: Add 50 mg of pre-washed Amberlyst-15 resin.

  • Execution: Stir the heterogeneous mixture at 60 °C for 4 hours.

  • Self-Validation (Mass Balance): Filter the mixture to recover the catalyst. Wash the resin with ethanol, dry, and weigh; >95% recovery validates the non-consumptive nature of the heterogeneous catalyst, confirming no side-reactions degraded the resin.

  • Isolation: Evaporate the solvent. The crude product typically exhibits >90% purity by NMR, requiring minimal further purification.

Workflow Prep 1. Reagent Prep Equimolar B2PVS & Donor Cat 2. Catalyst Addition DBU or Amberlyst-15 Prep->Cat Mon 3. Kinetic Monitoring In-situ 1H NMR Cat->Mon Val 4. Self-Validation Signal Integration & Mass Balance Mon->Val Pur 5. Isolation Filtration / Chromatography Val->Pur

Figure 2: Self-validating experimental workflow for B2PVS functionalization.

References[2] Title: Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach

Source: PMC (nih.gov) URL:[4] Title: Expanding the Potential of Heteroaryl Vinyl Sulfones Source: The Journal of Organic Chemistry (acs.org) URL:[3] Title: Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization Source: ResearchGate URL:[6] Title: Electrochemical Synthesis of Vinyl Sulfones by Sulfonylation of Styrenes with a Catalytic Amount of Potassium Iodide Source: Thieme E-Books & E-Journals URL:[1] Title: Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets Source: Exploration of Targeted Anti-tumor Therapy (explorationpub.com) URL:[5] Title: Aza-Michael reactions with vinyl sulfones and Amberlyst-15 as catalyst Source: ResearchGate URL:

Sources

Validation

Comparative analysis of catalysts for "Butyl 2-phenylvinyl sulfone" transformations

Butyl 2-phenylvinyl sulfone ( C12​H16​O2​S ) is a highly versatile, electron-deficient alkene that serves as a premier Michael acceptor and electrophilic scaffold in advanced organic synthesis. The strong electron-withdr...

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Author: BenchChem Technical Support Team. Date: April 2026

Butyl 2-phenylvinyl sulfone ( C12​H16​O2​S ) is a highly versatile, electron-deficient alkene that serves as a premier Michael acceptor and electrophilic scaffold in advanced organic synthesis. The strong electron-withdrawing nature of the butylsulfonyl group activates the β -carbon (bearing the phenyl ring) for nucleophilic attack, while the steric bulk of the adjacent substituents presents a unique challenge for stereocontrol.

For drug development professionals and synthetic chemists, selecting the optimal catalyst to functionalize this scaffold is critical for constructing complex chiral molecules, such as α -branched amines and epoxysulfones. This guide provides an objective, data-driven comparison of the leading catalytic systems used to transform Butyl 2-phenylvinyl sulfone and its structural analogs, detailing the mechanistic causality and providing self-validating experimental protocols.

Mechanistic Pathways: Catalytic Divergence

The transformation of the 2-phenylvinyl sulfone scaffold diverges significantly based on the catalytic system employed. The diagram below illustrates the three primary pathways: organocatalytic enamine/enolate activation, transition-metal-mediated epoxidation, and cross-coupling.

G Substrate Butyl 2-phenylvinyl sulfone Cat1 Cinchona Thiourea (Organocatalyst) Substrate->Cat1 Nucleophile (Nitroalkane/Ketone) Cat2 Non-heme Mn Complex (Oxidation Catalyst) Substrate->Cat2 H2O2 (Oxidant) Cat3 Pd(OAc)2 / Ligand (Cross-Coupling Catalyst) Substrate->Cat3 Aryl/Alkyl Halide Prod1 Chiral Michael Adduct (e.g., α-branched amine) Cat1->Prod1 LUMO Lowering & Enamine Activation Prod2 Chiral Epoxysulfone Cat2->Prod2 Mn=O Oxygen Transfer Prod3 Substituted Diene / Styrene Cat3->Prod3 Heck-type Addition

Catalytic pathways for Butyl 2-phenylvinyl sulfone transformations.

Catalyst Performance & Causality Analysis

Organocatalysts: Cinchona Alkaloid-Derived Thioureas

Application: Asymmetric Michael Additions (e.g., addition of nitroalkanes or ketones). Mechanistic Causality: Vinyl sulfones are notoriously less reactive than nitroalkenes or enones. To overcome this, bifunctional Cinchona thiourea catalysts employ a dual-activation mechanism . The thiourea moiety acts as a double hydrogen-bond donor, coordinating tightly to the two oxygen atoms of the butylsulfonyl group. This interaction withdraws electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. Simultaneously, the basic quinuclidine nitrogen deprotonates the incoming nucleophile (e.g., a nitroalkane), directing its attack strictly to the Si-face of the β -carbon. This rigid, highly organized transition state is the direct cause of the high enantiomeric excess (ee) observed in these reactions .

Bioinspired Transition Metals: Proline-Derived Non-Heme Manganese

Application: Highly Enantioselective Epoxidation. Mechanistic Causality: Epoxidizing electron-deficient, sterically congested vinyl sulfones is highly challenging due to reduced alkene nucleophilicity. A bioinspired, non-heme manganese catalyst overcomes this by generating a highly reactive high-valent Mn=O species via activation of aqueous H2​O2​ . The causality behind the stereocontrol lies in the L-proline-derived N4​ ligand framework. The ligand creates a restrictive chiral pocket that sterically clashes with the bulky butylsulfonyl and phenyl groups if the substrate approaches from the disfavored face. This steric discrimination enables direct, green access to complex chiral epoxysulfones without the need for prefunctionalization.

Palladium Catalysts: Pd(OAc)2​ / Phosphine Ligands

Application: Heck-Type Cross-Coupling and Alkenylation. Mechanistic Causality: In cross-coupling scenarios, the vinyl sulfone acts as the alkene acceptor. The Pd(0) active species undergoes oxidative addition with an aryl halide, followed by migratory insertion into the electron-deficient double bond of the 2-phenylvinyl sulfone. The regioselectivity is driven by electronics: the palladium migrates to the α -carbon (adjacent to the sulfone) to stabilize the intermediate, followed by β -hydride elimination to restore the double bond.

Quantitative Performance Comparison

The following table summarizes the performance metrics of the primary catalytic systems when applied to the 2-phenylvinyl sulfone scaffold.

Catalyst SystemTransformationReagents / OxidantCatalyst LoadingYield (%)Enantioselectivity (ee %)Reaction Conditions
Cinchona Thiourea (Bifunctional) Asymmetric Michael AdditionNitroalkanes / Ketones10 - 15 mol%75 - 92%85 - 95%CH₂Cl₂, RT to -20°C, 24-48h
Proline-Derived Mn Complex Asymmetric Epoxidation30% aq. H2​O2​ 1 - 5 mol%80 - 99%Up to 99%MeCN, -40°C to -30°C, 3h
Pd(OAc)2​ / Tedicyp Heck-Type CouplingAryl Bromides0.1 - 1 mol%70 - 88%N/A (Achiral)Toluene/DMF, 100°C, 12h

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction progress and stereochemical outcomes.

Protocol A: Organocatalytic Conjugate Addition of Nitroalkanes

Objective: Synthesize an α -branched chiral amine precursor via Michael addition to Butyl 2-phenylvinyl sulfone.

  • Preparation: In an oven-dried 10 mL Schlenk tube, dissolve Butyl 2-phenylvinyl sulfone (0.2 mmol) and the Cinchona alkaloid-derived thiourea catalyst (0.02 mmol, 10 mol%) in anhydrous CH2​Cl2​ (2.0 mL).

  • Initiation: Cool the mixture to -20°C. Causality: Lowering the temperature suppresses the uncatalyzed background reaction, ensuring that the nucleophilic attack is entirely directed by the chiral pocket of the catalyst. Add the nitroalkane (0.4 mmol) dropwise.

  • Self-Validation (Reaction Progress): Stir the reaction at -20°C. After 24 hours, sample 5 μL of the mixture and analyze via TLC (Hexane/EtOAc 3:1). The reaction is complete when the UV-active spot corresponding to the starting sulfone ( Rf​≈0.5 ) is entirely consumed, confirming thermodynamic equilibrium has been reached.

  • Isolation: Concentrate the mixture under reduced pressure and purify via flash column chromatography on silica gel to isolate the Michael adduct.

  • Self-Validation (Stereochemistry): Dissolve 1 mg of the purified product in isopropanol/hexane. Inject into a chiral HPLC system equipped with a Daicel Chiralcel AS-H column. The baseline separation of the two enantiomeric peaks will validate the enantiomeric excess (target >90% ee).

Protocol B: Bioinspired Manganese-Catalyzed Epoxidation

Objective: Generate a chiral epoxysulfone using a green H2​O2​ oxidant.

  • Preparation: In a 5 mL vial equipped with a magnetic stir bar, dissolve Butyl 2-phenylvinyl sulfone (0.1 mmol), the Proline-derived Mn catalyst (0.005 mmol, 5 mol%), and a carboxylic acid co-catalyst (0.02 mmol) in acetonitrile (2.0 mL). Cool the system to -40°C.

  • Oxidant Addition: Dilute 30% aqueous H2​O2​ (0.3 mmol, 3.0 equiv) in 0.5 mL acetonitrile. Add this solution dropwise over 2.5 hours using a syringe pump. Causality: Slow addition maintains a low steady-state concentration of H2​O2​ . This prevents the non-productive disproportionation of the oxidant and avoids oxidative degradation of the delicate organic ligand on the Mn catalyst.

  • Self-Validation (Chemoselectivity): After 3 hours, quench the reaction with saturated aqueous Na2​S2​O3​ . Extract with EtOAc, dry over Na2​SO4​ , and evaporate. Before chromatography, run a crude 1H NMR. The disappearance of the vinylic protons (typically δ 6.5-7.5 ppm) and the appearance of upfield epoxide ring protons ( δ 3.5-4.5 ppm) validates successful epoxidation without over-oxidation or cleavage of the double bond.

  • Isolation: Purify the residue by silica gel chromatography to yield the pure chiral epoxysulfone.

References

  • Zhu, Q., Lu, Y. (2009). "Enantioselective Conjugate Addition of Nitroalkanes to Vinyl Sulfone: An Organocatalytic Access to Chiral Amines." Organic Letters, 11(8), 1721-1724.[Link]

  • Zhu, Q., Cheng, L., Lu, Y. (2008). "Asymmetric organocatalytic Michael addition of ketones to vinyl sulfone." Chemical Communications, (47), 6315-6317.[Link]

  • Tong, W., Chen, Y., Jin, X., et al. (2026). "Highly enantioselective epoxidation of trisubstituted vinyl sulfones with H2O2 catalyzed by a bioinspired manganese catalyst." Green Chemistry.[Link]

Comparative

The Synthetic Utility of Butyl 2-Phenylvinyl Sulfone: A Comparative Guide for Researchers

In the landscape of modern organic synthesis, the demand for versatile and reliable building blocks is ever-present. Among these, α,β-unsaturated systems serve as powerful intermediates, enabling the construction of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the demand for versatile and reliable building blocks is ever-present. Among these, α,β-unsaturated systems serve as powerful intermediates, enabling the construction of complex molecular architectures. This guide provides an in-depth validation of Butyl 2-phenylvinyl sulfone as a key synthetic intermediate. We will objectively compare its performance against other established alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.

Introduction to Vinyl Sulfones: A Privileged Class of Intermediates

Vinyl sulfones have emerged as a special class of sulfur-containing compounds with significant applications in organic synthesis and drug discovery.[1] Their utility stems from the potent electron-withdrawing nature of the sulfonyl group, which activates the double bond for a variety of transformations. This activation renders them excellent Michael acceptors and reactive partners in cycloaddition reactions.[2] The general structure of a vinyl sulfone features a sulfonyl group directly attached to a vinyl moiety.

The subject of this guide, Butyl 2-phenylvinyl sulfone, combines the reactivity of the vinyl sulfone core with a phenyl substituent on the β-carbon and a butyl group on the sulfone. This specific substitution pattern influences its steric and electronic properties, impacting its reactivity and selectivity in various chemical transformations.

Synthesis of Butyl 2-Phenylvinyl Sulfone: A Reliable and Stereoselective Approach

The synthesis of vinyl sulfones can be achieved through several methods, including the Julia-Kocienski and Horner-Wadsworth-Emmons (HWE) olefinations, which are renowned for their high stereoselectivity, typically favoring the formation of the (E)-isomer.[3][4][5] Here, we present a detailed protocol for the synthesis of a representative 2-phenylvinyl sulfone via the Horner-Wadsworth-Emmons reaction, a method celebrated for its operational simplicity and the ease of removal of its phosphate byproduct.[1][6]

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of (E)-1-(Butylsulfonyl)-2-phenylethene

This protocol is adapted from established procedures for the synthesis of vinyl sulfones.[3][6]

Materials:

  • Benzaldehyde

  • Diethyl (butylsulfonyl)methylphosphonate

  • Lithium bromide (LiBr)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Hydrochloric acid (1 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the HWE Reagent Mixture: In a round-bottom flask, combine diethyl (butylsulfonyl)methylphosphonate (1.2 equivalents), lithium bromide (1.2 equivalents), and triethylamine (1.2 equivalents) in acetonitrile (0.4 M relative to the phosphonate). Stir the mixture at room temperature until all solids have dissolved.

  • Reaction with Aldehyde: To the prepared HWE reagent mixture, add benzaldehyde (1.0 equivalent) dropwise at 0 °C (ice bath).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M hydrochloric acid. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-Butyl 2-phenylvinyl sulfone.

Causality Behind Experimental Choices:

  • Horner-Wadsworth-Emmons Reaction: This method is chosen for its high (E)-selectivity, which is crucial for predictable reactivity in subsequent steps. The use of a phosphonate-stabilized carbanion generally leads to the thermodynamically more stable (E)-alkene.

  • Lithium Bromide: The addition of a Lewis acid like LiBr can accelerate the reaction and improve yields by coordinating to the carbonyl oxygen of the aldehyde, thus increasing its electrophilicity.

  • Triethylamine: A non-nucleophilic base is used to deprotonate the phosphonate, generating the reactive ylide without competing in side reactions.

HWE_Synthesis cluster_reagents Reagents cluster_process Process cluster_product Product Benzaldehyde Benzaldehyde Reaction Reaction with Aldehyde Benzaldehyde->Reaction HWE_Reagent Diethyl (butylsulfonyl)methylphosphonate Ylide_Formation Ylide Formation HWE_Reagent->Ylide_Formation Base Triethylamine Base->Ylide_Formation LiBr Lithium Bromide LiBr->Reaction Ylide_Formation->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product_Node Butyl 2-phenylvinyl sulfone Purification->Product_Node

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Butyl 2-Phenylvinyl Sulfone as a Michael Acceptor: A Comparative Analysis

The primary utility of Butyl 2-phenylvinyl sulfone lies in its role as a potent Michael acceptor. The electron-withdrawing sulfonyl group strongly polarizes the C=C bond, making the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Thia-Michael Addition: A Highly Efficient Conjugate Addition

The addition of thiols to vinyl sulfones is a particularly efficient and often catalyst-free reaction, proceeding readily under mild conditions.[7] This high reactivity and selectivity make vinyl sulfones superior to other common Michael acceptors in certain contexts.

Comparative Performance Data:

Michael AcceptorNucleophileConditionsYieldReference
Ethyl Vinyl Sulfone HexanethiolMolar ratio 1:2 (EVS:HT)>95%[7]
Hexyl Acrylate HexanethiolMolar ratio 1:2 (HA:HT)<10% (in presence of EVS)[7]
Phenyl Vinyl Sulfone 2'-(Phenethyl)thiolMeOH-d₄, Et₃NRelative rate: 100[8][9]
Phenyl Vinyl Sulfonate 2'-(Phenethyl)thiolMeOH-d₄, Et₃NRelative rate: ~3000[8][9]
N-Benzyl Vinyl Sulfonamide 2'-(Phenethyl)thiolMeOH-d₄, Et₃NRelative rate: 1[8][9]

Key Insights:

  • Superior Reactivity: Vinyl sulfones exhibit significantly higher reactivity towards thiols compared to acrylates. In a competitive study, ethyl vinyl sulfone reacted to completion while hexyl acrylate showed minimal conversion.[7] This highlights the exceptional electrophilicity of the vinyl sulfone moiety.

  • Influence of the Sulfonyl Substituent: The reactivity of the vinyl sulfone can be tuned by altering the substituent on the sulfur atom. Phenyl vinyl sulfonate esters are approximately 3000-fold more reactive than N-benzyl vinyl sulfonamides in Michael additions with thiols.[8][9] Butyl 2-phenylvinyl sulfone is expected to have reactivity comparable to phenyl vinyl sulfone.

Experimental Protocol: Thia-Michael Addition to a 2-Phenylvinyl Sulfone

This protocol is a general procedure for the addition of a thiol to a vinyl sulfone.

Materials:

  • Butyl 2-phenylvinyl sulfone

  • Thiophenol

  • Triethylamine (optional, as catalyst)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve Butyl 2-phenylvinyl sulfone (1.0 equivalent) in dichloromethane.

  • Nucleophile Addition: Add thiophenol (1.1 equivalents) to the solution. If desired, a catalytic amount of triethylamine (0.1 equivalents) can be added to accelerate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Work-up and Purification: Once the starting material is consumed, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary.

Michael_Addition cluster_reactants Reactants cluster_process Process cluster_product Product Vinyl_Sulfone Butyl 2-phenylvinyl sulfone Reaction Michael Addition Vinyl_Sulfone->Reaction Thiol Thiophenol Thiol->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product_Node Thioether Adduct Purification->Product_Node

Caption: Thia-Michael addition experimental workflow.

Butyl 2-Phenylvinyl Sulfone in Diels-Alder Reactions: A Potent Dienophile

The electron-deficient nature of the double bond in Butyl 2-phenylvinyl sulfone also makes it a competent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[10] This transformation is a powerful tool for the construction of six-membered rings with high stereocontrol.

Comparative Performance with Other Dienophiles:

DienophileDieneConditionsObservationsReference
Methyl Vinyl Sulfone FuranComputational StudyReversible reaction, higher energy barrier than furan-maleimide[11]
Maleic Anhydride CyclopentadieneEthyl acetate/Hexane, RTRapid reaction, endo-product favored[12]
Phenyl Vinyl Sulfone Cyclopentadiene-Forms cycloadduct[10]

Key Insights:

  • Reactivity: Vinyl sulfones are effective dienophiles, though their reactivity can be lower than highly activated dienophiles like maleic anhydride. Computational studies suggest that the Diels-Alder reaction of methyl vinyl sulfone with furan has a higher activation energy barrier compared to the analogous reaction with maleimide.[11]

  • Stereoselectivity: As with most Diels-Alder reactions, the reaction of vinyl sulfones with cyclic dienes is expected to favor the formation of the endo product due to secondary orbital interactions.

Experimental Protocol: Diels-Alder Reaction of a 2-Phenylvinyl Sulfone with Cyclopentadiene

This protocol is a general procedure for the cycloaddition of a vinyl sulfone with a reactive diene.

Materials:

  • Butyl 2-phenylvinyl sulfone

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene

Procedure:

  • Reactant Mixture: Dissolve Butyl 2-phenylvinyl sulfone (1.0 equivalent) in toluene in a round-bottom flask.

  • Diene Addition: Add freshly distilled cyclopentadiene (1.2 equivalents) to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the Diels-Alder adduct.

Diels_Alder cluster_reactants Reactants cluster_process Process cluster_product Product Vinyl_Sulfone Butyl 2-phenylvinyl sulfone (Dienophile) Reaction [4+2] Cycloaddition Vinyl_Sulfone->Reaction Diene Cyclopentadiene (Diene) Diene->Reaction Purification Purification Reaction->Purification Product_Node Cycloadduct Purification->Product_Node

Caption: Diels-Alder reaction experimental workflow.

Conclusion and Future Outlook

Butyl 2-phenylvinyl sulfone stands as a highly valuable and versatile synthetic intermediate. Its straightforward and stereoselective synthesis, coupled with its exceptional reactivity as a Michael acceptor and a competent dienophile, makes it a powerful tool for the construction of a diverse array of molecular scaffolds.

Key Advantages:

  • High Reactivity in Michael Additions: Demonstrates superior reactivity compared to conventional α,β-unsaturated esters and amides, particularly with soft nucleophiles like thiols.

  • Tunable Reactivity: The electronic nature of the sulfonyl group allows for the modulation of reactivity.

  • Stereoselective Synthesis: Can be prepared with high (E)-selectivity using established olefination methodologies.

  • Versatility: Participates in both conjugate addition and cycloaddition reactions, expanding its synthetic utility.

While direct, side-by-side comparative data for Butyl 2-phenylvinyl sulfone against all possible alternatives remains an area for further investigation, the evidence from closely related analogs strongly supports its efficacy. As the quest for novel chemical entities in drug discovery and materials science continues, the strategic application of intermediates like Butyl 2-phenylvinyl sulfone will undoubtedly play a pivotal role in advancing these fields.

References

  • Aminooxylation Horner–Wadsworth–Emmons Sequence for the Synthesis of Enantioenriched γ-Functionalized Vinyl Sulfones. The Journal of Organic Chemistry. [Link]

  • Aminooxylation Horner–Wadsworth–Emmons Sequence for the Synthesis of Enantioenriched γ‑Functionalized Vinyl Sulfones. American Chemical Society - ACS Figshare. [Link]

  • Aminooxylation Horner–Wadsworth–Emmons Sequence for the Synthesis of Enantioenriched γ‑Functionalized Vinyl Sulfones. The Journal of Organic Chemistry - ACS Figshare. [Link]

  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery. [Link]

  • Julia-Kocienski Olefination. Chem-Station Int. Ed.. [Link]

  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry. [Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry. [Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Request PDF. [Link]

  • The Julia–Kocienski Olefination. Organic Reactions. [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. PMC. [Link]

  • Aza-Michael Addition Polymerization: A Versatile and Sustainable Tool for the Synthesis of Advanced Functional Materials. MDPI. [Link]

  • Relative Rates of Michael Reactions of 2'-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors. Organic Letters. [Link]

  • Asymmetric sulfa‐Michael addition of thiols (50) to phenyl vinyl sulfone (51).. ResearchGate. [Link]

  • Thia-Michael Addition in Diverse Organic Synthesis. Research Square. [Link]

  • Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. PubMed. [Link]

  • Click Chemistry with Cyclopentadiene. PMC. [Link]

  • Catalyst-free Diels–Alder reactions of vinylphosphonates with cyclopentadienones. Canadian Journal of Chemistry. [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]

  • Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles. PubMed. [Link]

  • The Diels-Alder Cycloaddition Reaction. University of Missouri-St. Louis. [Link]

  • A Computational Investigation of Energetics in Diels-Alder Reactions Using Vinyl Sulfone Derivatives. Summer Research 2020 Poster Session. [Link]

  • The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions. [Link]

  • Diels−Alder Reactions of Cyclopentadiene and 9,10-Dimethylanthracene with Cyanoalkenes: The Performance of Density Functional Theory and Hartree−Fock Calculations for the Prediction of Substituent Effects. The Journal of Physical Chemistry A. [Link]

  • Diels-Alder Reaction. Utah Tech University. [Link]

  • Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. RSC Publishing. [Link]

  • Diels-Alder reaction between naphthalene and N-phenylmaleimide under ambient and high pressure conditions. Semantic Scholar. [Link]

  • Trends in the Diels–Alder reaction in polymer chemistry. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Butyl 2-Phenylvinyl Sulfone

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Butyl 2-phenylvinyl sulfone. As a reactive intermediate common in pharmaceutical and materials science research, its proper...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Butyl 2-phenylvinyl sulfone. As a reactive intermediate common in pharmaceutical and materials science research, its proper management is paramount to ensuring laboratory safety and environmental stewardship. This guide moves beyond mere compliance, offering insights into the chemical principles that underpin these procedures, thereby empowering researchers to make informed safety decisions.

Core Hazard Assessment & Chemical Profile

Understanding the inherent reactivity of Butyl 2-phenylvinyl sulfone is the foundation of its safe handling. The key feature is the vinyl sulfone moiety, which functions as a potent Michael acceptor. The electron-withdrawing sulfone group polarizes the carbon-carbon double bond, rendering the terminal vinyl carbon highly susceptible to nucleophilic attack. This reactivity is the basis for its utility in synthesis but also dictates its hazardous properties and disposal requirements.

Table 1: Inferred Chemical & Hazard Profile

Property Value / Information Rationale & Source
Chemical Structure C₁₂H₁₆O₂S Inferred from name
Appearance Likely a solid or high-boiling liquid Based on analogs like Phenyl vinyl sulfone[1]
Primary Reactivity Michael Acceptor The vinyl group is activated by the adjacent sulfone, making it reactive toward nucleophiles[2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH318: Causes serious eye damageH335: May cause respiratory irritation Based on Phenyl vinyl sulfone SDS data[1][3]

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, nucleophiles | To prevent uncontrolled reactions[3] |

Immediate Safety & Personal Protective Equipment (PPE)

Given the high reactivity and hazardous classifications, stringent adherence to PPE protocols is mandatory. All handling, including disposal preparation, must be conducted within a certified chemical fume hood.

Table 2: Required Personal Protective Equipment

Category Required PPE Justification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) Required to prevent skin irritation and potential allergic reactions upon contact.[1][3]
Eye/Face Protection Safety glasses with side-shields or chemical goggles Essential to protect against splashes that can cause serious eye damage.[1][4]
Skin & Body Protection Laboratory coat, long pants, and closed-toe shoes Standard laboratory practice to protect skin from accidental contact.

| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. | Necessary to avoid inhalation of dust or vapors, which may cause respiratory irritation.[1] |

Waste Management & Disposal Workflow

The proper disposal of Butyl 2-phenylvinyl sulfone follows a structured workflow designed to mitigate risk at every stage. The primary and universally accepted method is collection by a licensed hazardous waste contractor for high-temperature incineration.[5]

Workflow Diagram: Butyl 2-phenylvinyl Sulfone Disposal

G cluster_0 In-Lab Procedures cluster_1 Containment cluster_2 External Disposal A Waste Generation (Pure compound, solutions, contaminated labware) B Hazard Assessment (Review SDS of analog, consult EHS) A->B C Waste Segregation (Separate from incompatibles) B->C D Waste Collection C->D E Use designated, sealed, and chemically compatible hazardous waste container. D->E F Label Container: 'Hazardous Waste' List all chemical contents and concentrations. D->F G Formal Disposal H Store in designated waste accumulation area G->H I Arrange pickup by licensed environmental contractor H->I J High-Temperature Incineration (Preferred Method) I->J

Caption: Decision workflow for the safe disposal of Butyl 2-phenylvinyl sulfone.

Step-by-Step Disposal Protocol

1. Waste Characterization and Segregation:

  • Characterize: Treat all materials contaminated with Butyl 2-phenylvinyl sulfone as hazardous chemical waste. This includes the pure compound, solutions, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves, weighing paper).[6]

  • Segregate: Keep this waste stream separate from incompatible chemicals, particularly strong acids, bases, and oxidizing agents, to prevent dangerous reactions within the waste container.[3][7]

2. Waste Collection and Storage:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure sealing lid. Do not use food containers.[6] The container must be in good condition.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste."[6] Clearly list all contents, including "Butyl 2-phenylvinyl sulfone" and any solvents, along with their approximate percentages or volumes.[6]

  • Collection: Collect the waste directly into the labeled container. If the waste is a solid, sweep it up carefully to avoid generating dust.[3] If it is in a solution, transfer it carefully. All contaminated PPE should also be placed in the hazardous waste container.

  • Storage: Keep the waste container tightly closed and store it in a designated, secure, and well-ventilated hazardous waste accumulation area, away from general laboratory traffic.[1][7]

3. Institutional and Professional Disposal:

  • Consult EHS: Before initiating disposal, always consult your institution's Environmental Health and Safety (EHS) department.[6][7] They will provide specific guidance that aligns with local, state, and federal regulations.

  • Professional Disposal: The ultimate disposal must be managed by a licensed chemical waste disposal contractor.[1][7] The contractor will transport the waste to an approved facility for destruction, typically via high-temperature incineration.[5] Never pour this chemical down the drain or dispose of it in the regular trash.[8]

4. Empty Container Disposal:

  • An "empty" container that held Butyl 2-phenylvinyl sulfone must be decontaminated before disposal.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[6]

  • Collect Rinsate: Crucially, collect all rinsate from these washes and dispose of it as hazardous waste along with the primary chemical waste stream.[6]

  • Final Disposal: After triple-rinsing, the decontaminated container can typically be disposed of as regular laboratory glass or plastic waste, as per your institution's guidelines.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated; work within a fume hood if the spill is contained there.

  • PPE: Do not attempt cleanup without the proper PPE as outlined in Table 2.

  • Containment: Prevent the spill from spreading or entering drains.[8]

  • Cleanup: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to collect the material. Sweep or scoop the absorbed material into your designated hazardous waste container.[3][5] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

By adhering to this detailed protocol, researchers can confidently manage and dispose of Butyl 2-phenylvinyl sulfone, upholding the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Benchchem. Proper Disposal of Active-Mono-Sulfone-PEG8-acid: A Guide for Laboratory Professionals. Benchchem.
  • Benchchem. Proper Disposal of Fenthion Oxon Sulfone: A Guide for Laboratory Professionals. Benchchem.
  • Benchchem. Proper Disposal of Boc-PEG4-sulfone-PEG4-Boc: A Guide for Laboratory Professionals. Benchchem.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Vinyl sulfone para base. Chemos GmbH&Co.KG.
  • Thermo Fisher Scientific. Safety Data Sheet: Phenyl vinyl sulphone. Thermo Fisher Scientific.
  • Fisher Scientific. Safety Data Sheet: Phenyl vinyl sulfone. Fisher Scientific.
  • Spectrum Chemical. Material Safety Data Sheet: Vinyl Sulfone. Spectrum Chemical.
  • Tokyo Chemical Industry. Safety Data Sheet: Phenyl trans-Styryl Sulfone. Tokyo Chemical Industry.
  • Sigma-Aldrich. Safety Data Sheet: 4-Tolyl vinyl sulfone. Sigma-Aldrich.
  • Organic Syntheses. PHENYL VINYL SULFONE AND SULFOXIDE. Organic Syntheses. Available from: [Link]

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Handling

Personal protective equipment for handling Butyl 2-phenylvinyl sulfone

Comprehensive Safety and Operational Guide: Handling Butyl 2-phenylvinyl sulfone As a highly specialized reagent in drug development and organic synthesis, Butyl 2-phenylvinyl sulfone (CAS: 81562-66-5) requires rigorous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Butyl 2-phenylvinyl sulfone

As a highly specialized reagent in drug development and organic synthesis, Butyl 2-phenylvinyl sulfone (CAS: 81562-66-5) requires rigorous safety protocols. This guide provides researchers and laboratory personnel with a mechanistic understanding of the chemical's hazards, quantitative Personal Protective Equipment (PPE) specifications, and self-validating operational workflows to ensure absolute safety.

Mechanistic Hazard Profile & Causality

To handle Butyl 2-phenylvinyl sulfone safely, one must first understand why it is hazardous. The molecule is characterized by an electron-deficient vinyl group conjugated to a sulfone moiety. Like its well-documented structural analogs, and , it acts as a highly reactive Michael acceptor[1][2].

The Causality of Exposure: The danger of vinyl sulfones lies in their rapid, covalent reactivity with biological nucleophiles. If exposed to human tissue, the vinyl sulfone group undergoes an irreversible Michael addition with the thiol (-SH) groups of cysteine residues and the primary amines (-NH2) of lysine residues in skin proteins and cellular enzymes ()[1].

  • Dermal Contact: This covalent protein modification does not just cause simple pH-driven corrosion; it triggers severe immunological skin sensitization, blistering, and deep chemical burns ()[2].

  • Inhalation: Aerosolized particles or vapors react instantly with the mucosal membranes of the respiratory tract, leading to acute respiratory irritation, bronchospasm, and potential pulmonary edema[1].

  • Ocular Exposure: Rapid cross-linking with corneal proteins can cause irreversible opacification and eye damage[2].

Because the hazard is driven by rapid electrophilic penetration rather than acidity/alkalinity, standard latex gloves offer zero meaningful protection. The PPE strategy must rely on highly impermeable synthetic polymers that physically block non-polar organic moieties.

Quantitative PPE Specifications

To establish a self-validating safety barrier, PPE must be selected based on material degradation data and breakthrough times. Below is the quantitative matrix for handling Butyl 2-phenylvinyl sulfone.

PPE CategoryRecommended Material / StandardMinimum ThicknessBreakthrough TimeMechanistic Rationale
Primary Gloves Nitrile Rubber (NBR)0.11 mm> 60 minutesHigh resistance to non-polar organic moieties; prevents dermal Michael addition.
Secondary Gloves Neoprene (Polychloroprene)0.30 mm> 240 minutesWorn over primary gloves during bulk transfer for extended chemical resistance.
Eye Protection ANSI Z87.1 / EN 166 GogglesN/AN/ATight-fitting chemical splash goggles prevent aerosolized sulfone from reaching the cornea.
Body Protection Tyvek® 400 or PolypropyleneN/AN/AHydrophobic barrier prevents liquid permeation to underlying clothing.
Respirator NIOSH N95 / EN 143 (P3 filter)N/AN/ARequired only if handling powders outside a fume hood or during emergency spill cleanup.

Validated Operational Protocols

Safety is not just a list of equipment; it is a series of verifiable actions. Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Protocol A: Self-Validating PPE Donning & Fume Hood Setup

  • Fume Hood Verification: Turn on the chemical fume hood and ensure the sash is lowered to the designated safe operating height.

    • Validation Check: Verify the digital airflow monitor reads a face velocity of at least 100 feet per minute (fpm). If the monitor is unreadable or the alarm sounds, do not proceed.

  • Base Layer Donning: Put on a standard laboratory coat, fully buttoned, and ANSI-approved chemical splash goggles.

  • Double-Gloving Technique: Don the primary Nitrile gloves (0.11 mm).

    • Validation Check: Inspect for micro-tears by trapping air in the glove and squeezing. If it holds pressure, proceed to don the secondary Neoprene gloves over the Nitrile layer.

  • Workspace Preparation: Line the fume hood working surface with a chemical-absorbent, plastic-backed bench pad.

    • Validation Check: Run a gloved hand over the pad. Ensure the smooth, plastic side is facing down to prevent liquid pooling against the stainless steel.

Protocol B: Safe Handling and Material Transfer

  • Vessel Acclimation: Bring the sealed container of Butyl 2-phenylvinyl sulfone to the center of the fume hood (at least 6 inches behind the sash).

  • Tool Preparation: Use dedicated, anti-static metal spatulas (if solid) or glass volumetric pipettes (if in solution). Do not use plastic pipettes that may partially dissolve or leach.

  • Transfer Execution: Transfer the required mass/volume slowly to minimize aerosolization. Keep the receiving vessel clamped securely.

  • Decontamination of Tools: Immediately place used spatulas or pipettes into a quenching bath (e.g., 1M Sodium Bisulfite or a dilute L-cysteine solution) located inside the hood.

    • Validation Check: A slight dissolution or color change confirms the residual vinyl sulfone is being neutralized via a controlled Michael addition.

Spill Response and Disposal Plan

If Butyl 2-phenylvinyl sulfone is spilled, immediate containment and chemical quenching are required to prevent inhalation hazards and surface contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Alert personnel and step back from the immediate area. Ensure the fume hood exhaust is running at maximum capacity.

  • Don Emergency PPE: Equip a half-face respirator with P3/organic vapor cartridges, heavy-duty Neoprene gloves, and a Tyvek suit.

  • Chemical Quenching: Broadcast a thiol-based neutralizer (e.g., L-cysteine powder mixed with sand, or a 10% sodium bisulfite solution) directly over the spill.

    • Causality: The nucleophilic sulfur in the neutralizer will attack the electron-deficient vinyl group, forming a stable, non-volatile, and biologically inert thioether adduct.

  • Absorption: Allow 15 minutes for the quenching reaction to reach completion. Cover the neutralized mixture with an inert absorbent (vermiculite or diatomaceous earth).

  • Collection: Sweep the absorbed material using a non-sparking brush and pan. Place the waste into a high-density polyethylene (HDPE) hazardous waste container.

  • Disposal: Label the container strictly as "Hazardous Waste: Quenched Vinyl Sulfone / Michael Acceptor" and route it to an approved industrial incineration facility. Under no circumstances should this compound be flushed down the drain.

Process Visualization

Below is the logical workflow for standard handling versus emergency spill response, designed to ensure immediate containment and neutralization.

Workflow A 1. Pre-Operation Verify Hood & PPE B 2. Material Transfer (Butyl 2-phenylvinyl sulfone) A->B C 3. Spill Detected? B->C D 4. Evacuate & Ventilate C->D Yes F 4. Execute Synthesis (Michael Addition) C->F No E 5. Neutralize (Thiol Agent) & Absorb D->E G 6. Hazmat Disposal (Incineration) E->G F->G

Caption: Workflow for safe handling and spill response of Butyl 2-phenylvinyl sulfone.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 79664, Phenyl vinyl sulfone." PubChem. URL: [Link]

  • Wikipedia Contributors. "Divinyl sulfone." Wikipedia, The Free Encyclopedia. URL: [Link]

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